Technical Documentation Center

5-Nitropyrimidine-4,6(1H,5H)-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Nitropyrimidine-4,6(1H,5H)-dione

Core Science & Biosynthesis

Foundational

5-Nitropyrimidine-4,6(1H,5H)-dione: A Versatile Heterocyclic Scaffold

Technical Guide for Research & Development Introduction: Chemical Identity & Structural Dynamics[1][2] 5-Nitropyrimidine-4,6(1H,5H)-dione (CAS: 2164-83-2), widely recognized in practical synthesis as 4,6-dihydroxy-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Introduction: Chemical Identity & Structural Dynamics[1][2]

5-Nitropyrimidine-4,6(1H,5H)-dione (CAS: 2164-83-2), widely recognized in practical synthesis as 4,6-dihydroxy-5-nitropyrimidine , represents a critical intermediate in the design of bioactive heterocycles and high-energy materials.[1]

For the medicinal chemist, this compound is not merely a static reagent but a dynamic scaffold.[1] Its utility stems from the electron-withdrawing nitro group at the C5 position, which profoundly alters the electronic landscape of the pyrimidine ring, enhancing the acidity of the hydroxyl/amide protons and activating the C4/C6 positions for nucleophilic attack upon functionalization.[1]

Tautomeric Equilibrium

The nomenclature "1H,5H-dione" implies a specific keto-form, yet in solution, the molecule exists in a complex equilibrium.[1] The nitro group stabilizes the anionic forms, making the compound significantly more acidic than its non-nitrated precursor.[1] Understanding this equilibrium is vital for predicting solubility and reactivity during scale-up.[1]

Tautomerism Dione Dione Form (5-Nitropyrimidine-4,6(1H,5H)-dione) KetoEnol Keto-Enol Form (6-Hydroxy-5-nitro-4(3H)-pyrimidinone) Dione->KetoEnol  H-shift   Diol Diol Form (4,6-Dihydroxy-5-nitropyrimidine) KetoEnol->Diol  Aromatization  

Figure 1: Tautomeric equilibrium of 5-nitropyrimidine-4,6-dione.[1] The keto-enol and diol forms often dominate in polar aprotic solvents used for nucleophilic substitutions.[1]

Physicochemical Profile

The introduction of the nitro group at C5 introduces a strong dipole and hydrogen-bond accepting capability, drastically reducing solubility in non-polar solvents compared to the non-nitrated parent.[1]

PropertyValue / DescriptionContext for R&D
CAS Number 2164-83-2Primary identifier for procurement.
Molecular Formula C₄H₃N₃O₄MW: 157.08 g/mol .[1][2][3][4]
Appearance Yellow to Amber Crystalline PowderColor intensity correlates with purity; dark orange indicates oxidation/impurities.[1]
Melting Point >300 °C (Decomposes)High lattice energy requires high-boiling solvents for recrystallization.[1]
pKa ~8.06Acidic.[1] Soluble in aqueous bases (NaOH, Na₂CO₃) forming stable salts.[1]
Solubility DMSO, DMF, MeOH (Hot), Aqueous BasePoor solubility in DCM or Et₂O requires specialized extraction protocols.[1]

Synthesis & Purification Protocol

Objective: Synthesis of 5-nitro-4,6-dihydroxypyrimidine via electrophilic aromatic substitution.

Mechanism: The reaction proceeds via the nitration of 4,6-dihydroxypyrimidine.[1][5] Despite the electron-deficient nature of the pyrimidine ring, the two electron-donating hydroxyl groups (or their tautomeric keto equivalents) activate the C5 position sufficiently for attack by the nitronium ion (


).[1]
Experimental Workflow
  • Reagents: 4,6-Dihydroxypyrimidine (1.0 eq), Fuming Nitric Acid (

    
    , d=1.5), Glacial Acetic Acid.
    
  • Procedure:

    • Suspend 4,6-dihydroxypyrimidine in glacial acetic acid at 15–20 °C.

    • Critical Step: Add fuming

      
       dropwise.[1] Maintain temperature < 30 °C. Why? Exotherms can lead to oxidative ring opening or runaway decomposition.[1]
      
    • Stir for 2–4 hours. The suspension will thicken and change color to yellow/lime green.[1]

    • Pour the mixture onto crushed ice (quenching).

  • Purification (Self-Validating):

    • Filter the precipitate.[1]

    • Wash: Water (3x) followed by Acetone (1x).[1] Causality: Water removes acid residues; acetone removes unreacted organic impurities and facilitates drying.[1]

    • Recrystallization: Water/Ethanol (if high purity is required for analytical standards).[1]

  • Yield: Typically 70–85%.[1]

Reactivity & Functionalization[1]

The primary value of 5-nitropyrimidine-4,6-dione lies in its conversion to 4,6-dichloro-5-nitropyrimidine , a "privileged scaffold" for generating kinase inhibitors and adenosine receptor antagonists.[1]

Key Transformation: Chlorination

Direct nucleophilic substitution on the dione is difficult.[1] Conversion to the dichloro-derivative transforms the C4/C6 positions into highly electrophilic sites susceptible to


.[1]

Protocol Insight:

  • Reagent:

    
     (Phosphorus oxychloride) serves as both solvent and reagent.[1]
    
  • Catalyst:

    
    -Dimethylaniline (DMA) or 
    
    
    
    .[1] Role: Acts as a base to trap HCl and activates
    
    
    via formation of a Vilsmeier-Haack type intermediate.[1]
  • Caution: The product, 4,6-dichloro-5-nitropyrimidine, is a potent skin sensitizer and lachrymator.[1]

SynthesisPathway Start 4,6-Dihydroxypyrimidine Nitro 5-Nitropyrimidine-4,6-dione (Scaffold) Start->Nitro HNO3 / AcOH Nitration Dichloro 4,6-Dichloro-5-nitropyrimidine (Activated Intermediate) Nitro->Dichloro POCl3 / DMA Chlorination Amine 5-Amino-4,6-dihydroxypyrimidine Nitro->Amine H2 / Pd-C Reduction Drug Functionalized Kinase Inhibitor (e.g., Janus Kinase 3) Dichloro->Drug R-NH2 / SnAr Nucleophilic Sub.

Figure 2: Functionalization pathways.[1][3][6][7][8][9][10][11] The dichloro-intermediate is the gateway to complex drug candidates.

Applications in Drug Discovery & Energetics[1]

Medicinal Chemistry (Kinase Inhibitors)

The 5-nitro-4,6-functionalized pyrimidine core mimics the purine structure (adenine/guanine), allowing it to bind to the ATP-binding pocket of kinases.[1]

  • Mechanism: The nitro group is often reduced to an amine (

    
    ) after C4/C6 substitution.[1] This 5-amino group can then form a hydrogen bond with the "hinge region" of the kinase enzyme, a critical interaction for potency.[1]
    
  • Target: Janus Kinase 3 (JAK3) inhibitors often utilize this scaffold to modulate immune response.[1]

Energetic Materials (FOX-7 Precursors)

While 1,1-diamino-2,2-dinitroethene (FOX-7 ) is typically synthesized from 2-methylpyrimidine-4,6-dione, the 5-nitropyrimidine-4,6-dione core shares the same high-energy density characteristics.[1]

  • Relevance: Research into the nitration kinetics of this scaffold provides data for modeling the thermal stability and sensitivity of insensitive munitions.

References

  • Synthesis & Properties: 4,6-Dihydroxy-5-nitropyrimidine. ChemicalBook. Retrieved from [1]

  • Nitration Kinetics & Energetics: Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Institute of Industrial Organic Chemistry.[1][6] Retrieved from

  • Medicinal Application: Synthesis and Energetic Properties of N-Substituted Pyrimidines. BenchChem. Retrieved from [1]

  • Tautomerism: Keto-enol tautomerization of pyrimido derivatives. ResearchGate. Retrieved from [1]

Sources

Exploratory

4,6-Dihydroxy-5-Nitropyrimidine: A Comprehensive Technical Guide on Synthetic Utility and Biochemical Modulation

Executive Summary As drug development paradigms shift toward highly functionalized heterocyclic scaffolds, 4,6-dihydroxy-5-nitropyrimidine (CAS: 2164-83-2) has emerged as a dual-purpose cornerstone in modern pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development paradigms shift toward highly functionalized heterocyclic scaffolds, 4,6-dihydroxy-5-nitropyrimidine (CAS: 2164-83-2) has emerged as a dual-purpose cornerstone in modern pharmaceutical research. Functioning both as a highly reactive synthetic intermediate and a potent biochemical modulator, this pyrimidine derivative is critical for the synthesis of purine analogs, adenine derivatives, and P2Y12 receptor antagonists (such as ticagrelor analogues). Beyond its role as a building block, it demonstrates significant pharmacological activity as a competitive inhibitor of Thymidine Phosphorylase (TP) and UDP-Glucuronosyltransferases (UGTs).

This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic workflows, and biochemical applications, structured to provide researchers with field-proven, self-validating methodologies.

Physicochemical Profiling

The reactivity of 4,6-dihydroxy-5-nitropyrimidine is dictated by the push-pull electronic dynamics of its pyrimidine ring. The strongly electron-withdrawing nitro group at the C5 position, flanked by two electron-donating hydroxyl groups (which exist in tautomeric equilibrium with their pyrimidone forms), significantly lowers the pKa of the molecule. This makes it highly reactive toward chlorinating agents and allows it to act as a strong hydrogen-bond participant within enzyme active sites .

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
CAS Number 2164-83-2Primary identifier for inventory and safety tracking.
Molecular Formula C

H

N

O

Core pyrimidine scaffold with nitro and hydroxyl functionalization.
Molecular Weight 157.08 g/mol Low molecular weight facilitates favorable ligand efficiency (LE).
Melting Point >300 °CIndicates high crystal lattice energy and thermal stability.
pKa (Predicted) 0.94 ± 0.10Highly acidic nature due to resonance stabilization by the nitro group.
Appearance Yellow crystalline powderChromophoric nitro group provides a distinct visual indicator of purity.

Synthetic Workflows & Mechanistic Pathways

Mechanistic Rationale

The synthesis of 4,6-dihydroxy-5-nitropyrimidine relies on the electrophilic aromatic substitution of 4,6-dihydroxypyrimidine. The hydroxyl groups at C4 and C6 strongly activate the C5 position via resonance, directing the nitronium ion (


) exclusively to this site.

Following nitration, the compound is frequently converted to 4,6-dichloro-5-nitropyrimidine. Because hydroxyl groups are poor leaving groups for nucleophilic aromatic substitution (S


Ar), conversion to chlorides using phosphorus oxychloride (POCl

) transforms the C4 and C6 positions into excellent electrophilic centers for subsequent amination or coupling to form purine rings .

Synthetic_Pathway SM 4,6-Dihydroxypyrimidine Intermediate 4,6-Dihydroxy-5-nitropyrimidine (CAS: 2164-83-2) SM->Intermediate Fuming HNO3, AcOH 10-15°C Product 4,6-Dichloro-5-nitropyrimidine (Purine Precursor) Intermediate->Product POCl3, PhNMe2 130°C

Synthetic route from 4,6-dihydroxypyrimidine to purine precursors.

Protocol 1: Regioselective Nitration of 4,6-Dihydroxypyrimidine

Expertise Note: Temperature control in this protocol is paramount. Nitration is highly exothermic; thermal runaway will lead to oxidative cleavage of the pyrimidine ring. This protocol is designed as a self-validating system: the precipitation of the yellow product serves as an immediate visual confirmation of successful nitration.

Step-by-Step Methodology:

  • Preparation: Suspend 4,6-dihydroxypyrimidine (1.0 eq) in a mixture of glacial acetic acid (2 volumes).

  • Activation: Cool the suspension to an internal temperature of 10–15 °C using an ice-water bath.

  • Nitration: Dropwise, add fuming nitric acid (1.5 eq) over 45 minutes. Critical Causality: Slow addition prevents localized heating, ensuring the nitronium ion reacts exclusively at the C5 position without over-oxidizing the substrate.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. The mixture will transition to a thick, yellow suspension.

  • Quenching & Isolation: Pour the mixture over crushed ice to precipitate the product fully. Filter the yellow solid under a vacuum, wash extensively with cold deionized water to remove residual nitric and acetic acids, and dry under a high vacuum at 40 °C.

Biochemical Modulation & Pharmacology

Beyond its utility as a synthetic intermediate, 4,6-dihydroxy-5-nitropyrimidine is a highly selective biochemical inhibitor, utilized extensively in pharmacokinetic and parasitology research.

Table 2: Enzyme Inhibition Profile

Target EnzymeBiological RoleInhibitory Action
Thymidine Phosphorylase (TP) Nucleotide metabolism, AngiogenesisCompetitive Inhibitor (Blocks thymidine binding)
UDP-Glucuronosyltransferase (UGT) Phase II Drug Metabolism, DetoxificationSelective Inhibitor (Blocks 4-nitrophenol glucuronidation)
UGT Inhibition in Drug Metabolism

UGTs are phase II enzymes responsible for the glucuronidation of xenobiotics, a critical step in drug clearance. 4,6-dihydroxy-5-nitropyrimidine selectively inhibits UGT activity. In parasitology, this mechanism has been leveraged to reverse drug resistance in nematodes like Haemonchus contortus. By inhibiting the parasite's UGT enzymes, the compound prevents the detoxification of anthelmintics (e.g., naphthalophos and albendazole), thereby restoring drug efficacy through chemical synergism .

UGT_Inhibition Xeno Xenobiotic (e.g., Naphthalophos) UGT UDP-Glucuronosyltransferase (UGT Enzyme) Xeno->UGT Substrate Binding Metabolite Glucuronide Conjugate (Detoxified) UGT->Metabolite Glucuronidation (Phase II) Inhibitor 4,6-Dihydroxy-5-nitropyrimidine (Competitive Inhibitor) Inhibitor->UGT Active Site Blockade

Mechanism of UGT enzyme inhibition by 4,6-dihydroxy-5-nitropyrimidine.

Protocol 2: In Vitro UGT Inhibition Assay (Microsomal Preparation)

Expertise Note: To accurately measure UGT inhibition, we must account for the enzyme's subcellular localization. UGTs reside within the lumen of the endoplasmic reticulum (ER). In standard microsomal preparations, the vesicular membrane acts as a barrier to the highly polar cofactor, UDP-glucuronic acid (UDPGA). By introducing alamethicin—a pore-forming peptide—we eliminate this membrane latency . This self-validating step guarantees that any observed reduction in glucuronidation is a direct result of competitive inhibition at the active site, rather than a transport artifact.

Step-by-Step Methodology:

  • Microsome Activation: Incubate human or rat liver microsomes (0.5 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes to permeabilize the ER vesicles.

  • Assay Assembly: In a 96-well plate, combine the activated microsomes, 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl

    
    , and the substrate (e.g., 4-nitrophenol at 0.5 mM).
    
  • Inhibitor Introduction: Add 4,6-dihydroxy-5-nitropyrimidine at varying concentrations (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <1%).

  • Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding UDPGA (final concentration 2 mM).

  • Quenching & Analysis: After 30 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the formation of the glucuronide conjugate and calculate the IC

    
     of the inhibitor.
    

Conclusion

4,6-Dihydroxy-5-nitropyrimidine is a highly versatile compound that bridges the gap between synthetic organic chemistry and biochemical pharmacology. Its unique electronic structure makes it an indispensable precursor for synthesizing complex purine-based therapeutics, while its spatial and chemical properties allow it to act as a precise molecular probe for inhibiting critical metabolic enzymes like UGT and TP. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can maximize the utility of this compound in both early-stage drug discovery and mechanistic metabolic studies.

References

  • Kotze, A. C., et al. "Phenobarbital Induction and Chemical Synergism Demonstrate the Role of UDP-Glucuronosyltransferases in Detoxification of Naphthalophos by Haemonchus contortus Larvae." Antimicrobial Agents and Chemotherapy. URL: [Link]

  • Matoušková, P., et al. "The induction and inhibition of UDP-glycosyltransferases in Haemonchus contortus and their role in the metabolism of albendazole." International Journal for Parasitology: Drugs and Drug Resistance (via PubMed Central). URL:[Link]

  • Fisher, M. B., et al. "In Vitro Glucuronidation Using Human Liver Microsomes and the Pore-Forming Peptide Alamethicin." Drug Metabolism and Disposition. URL:[Link]

Foundational

5-Nitropyrimidine-4,6(1H,5H)-dione CAS number

Introduction 5-Nitropyrimidine-4,6(1H,5H)-dione is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, characterized by a pyrimidine core...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Nitropyrimidine-4,6(1H,5H)-dione is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, characterized by a pyrimidine core bearing a nitro group, imparts unique electronic properties that are instrumental in its chemical reactivity and biological activity. This guide provides a comprehensive technical overview of this compound, focusing on its properties, synthesis, reactivity, and applications, with a particular emphasis on its relevance to researchers and professionals in drug development.

It is crucial to recognize that this compound exists in tautomeric forms, primarily as 5-nitropyrimidine-4,6(1H,5H)-dione and its more stable enol isomer, 4,6-dihydroxy-5-nitropyrimidine. For the purpose of clarity and consistency with predominant literature and supplier information, this guide will primarily reference the compound under the name 4,6-dihydroxy-5-nitropyrimidine and its corresponding CAS number.

Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible research. The key identifiers and physical properties of 4,6-dihydroxy-5-nitropyrimidine are summarized below.

Table 1: Compound Identification and Properties

PropertyValueSource(s)
CAS Number 2164-83-2[1][2]
Molecular Formula C₄H₃N₃O₄
Molecular Weight 157.08 g/mol
Appearance Yellow Powder/Solid[3]
Melting Point >300 °C[2]
Synonyms 5-Nitro-4,6-pyrimidinediol, 5-Nitropyrimidine-4,6(1H,5H)-dione
Structural Representation and Tautomerism

The functionality of this molecule is deeply rooted in its structure and the tautomeric equilibrium between the dione and dihydroxy forms. The dihydroxy form is generally considered the more prevalent tautomer.

Caption: Tautomeric equilibrium between the dione and dihydroxy forms.

Synthesis and Manufacturing

The synthesis of 4,6-dihydroxy-5-nitropyrimidine is a multi-step process that typically begins with a readily available precursor like diethyl malonate. The general strategy involves constructing the pyrimidine ring, followed by nitration.

General Synthetic Workflow

The pathway leverages classical organic reactions, including condensation to form the heterocyclic core and electrophilic aromatic substitution for the introduction of the nitro group.

synthesis_workflow start Diethyl Malonate step1 Nitration (e.g., Fuming Nitric Acid) start->step1 intermediate1 Nitromalonic Acid Diethyl Ester step1->intermediate1 step2 Cyclization/Condensation (with Thiourea & Sodium Alkoxide) intermediate1->step2 intermediate2 4,6-dihydroxy-2-mercapto-5-nitropyrimidine step2->intermediate2 step3 Desulfurization (Optional/Alternative) or direct synthesis from urea intermediate2->step3 product 4,6-Dihydroxy-5-nitropyrimidine step3->product

Caption: Generalized synthetic workflow for nitropyrimidine derivatives.

Exemplary Synthesis Protocol

This protocol is a representative method adapted from procedures for analogous pyrimidine compounds.[4] The causality behind each step is explained to provide a deeper understanding.

  • Step 1: Nitration of Diethyl Malonate.

    • Procedure: Diethyl malonate is slowly added to a cooled solution of fuming nitric acid and sulfuric acid. The reaction is maintained at a low temperature (0-5 °C) to control the exothermic reaction and prevent side products. After the addition is complete, the mixture is stirred for several hours and then carefully poured onto ice. The resulting nitro-ester is extracted with an organic solvent.

    • Rationale: The strong acid mixture generates the nitronium ion (NO₂⁺), a powerful electrophile, which attacks the enol form of diethyl malonate at the central carbon.

  • Step 2: Cyclocondensation with Urea.

    • Procedure: The nitromalonic acid diethyl ester is reacted with urea in the presence of a strong base, such as sodium ethoxide in ethanol. The mixture is refluxed for several hours.

    • Rationale: The base deprotonates the urea, which then acts as a dinucleophile, attacking the two ester carbonyl groups of the nitro-malonate to form the six-membered pyrimidine ring.

  • Step 3: Acidification and Isolation.

    • Procedure: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of 2-3.

    • Rationale: Acidification protonates the pyrimidine ring and any remaining base, causing the desired product, 4,6-dihydroxy-5-nitropyrimidine, to precipitate out of the aqueous solution as it is sparingly soluble.

    • Purification: The crude solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4,6-dihydroxy-5-nitropyrimidine is dominated by its two hydroxyl groups and the electron-withdrawing nitro group.

Conversion to Dichloropyrimidine

A key reaction is the conversion of the dihydroxy derivative into 4,6-dichloro-5-nitropyrimidine (CAS: 4316-93-2). This transformation is critical because the chloro groups are excellent leaving groups, enabling subsequent nucleophilic substitution reactions to build more complex molecules.

  • Reagent: The conversion is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-diisopropylethylamine.[5]

  • Mechanism: The hydroxyl groups are converted into better leaving groups by the phosphorus oxychloride, which are then displaced by chloride ions.

  • Significance: This dichloro intermediate is a linchpin in the synthesis of numerous pharmaceutical agents, including kinase inhibitors and other targeted therapies.[5]

Biochemical Mechanism of Action

Derivatives of nitropyrimidine have shown significant biological activity. 4,6-dihydroxy-5-nitropyrimidine itself has been identified as an inhibitor of key enzymes involved in nucleotide metabolism and detoxification.

  • Thymidine Phosphorylase Inhibition: It demonstrates inhibitory activity against thymidine phosphorylase, an enzyme involved in pyrimidine salvage pathways.

  • UDP-Glucuronyltransferase (UGT) Inhibition: It is also a potent and selective inhibitor of UGT activity, specifically the glucuronidation of 4-nitrophenol. UGTs are critical enzymes in the metabolism and detoxification of drugs and xenobiotics.

mechanism cluster_pathway Cellular Metabolism Thymidine Thymidine TP Thymidine Phosphorylase Thymidine->TP Products Thymine + Deoxyribose-1-P TP->Products Inhibitor 4,6-Dihydroxy- 5-nitropyrimidine Inhibitor->TP Inhibition

Caption: Inhibition of Thymidine Phosphorylase by the title compound.

Applications in Research and Drug Development

The true value of 5-nitropyrimidine-4,6(1H,5H)-dione lies in its application as a scaffold for creating novel bioactive molecules. The nitropyrimidine core is a "privileged structure" found in a wide array of compounds with therapeutic potential.

  • Anticancer Agents: Many substituted nitropyrimidines have been synthesized and evaluated for their antiproliferative activity.[6] Analogues of 5-nitropyrimidine-2,4-dione have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation and cancer.[7][8]

  • Anti-inflammatory Drugs: By inhibiting iNOS and the production of nitric oxide, nitropyrimidine derivatives present a promising avenue for developing new anti-inflammatory agents.[7][9]

  • Antimicrobial Compounds: The pyrimidine scaffold is structurally similar to the purine bases of DNA and RNA. This resemblance has been exploited to design antimicrobial agents that interfere with microbial metabolic pathways, such as dihydrofolate reductase (DHFR).[8][10]

Table 2: Biological Activities of Related Nitropyrimidine Analogues

Compound ClassBiological ActivityAssay SystemIC₅₀ / MICSource(s)
5-Nitropyrimidine-2,4-dione analogueNitric Oxide Production InhibitionLipopolysaccharide-induced RAW 264.7 cells8.6 µM[8]
5-Nitropyrimidine-2,4-dione analogueiNOS Activity InhibitionEnzyme Assay6.2 µM[8]
6-(Dibromomethyl)-nitropyrimidineAntiproliferative (L1210 cells)In vitro cell culture0.32 µM[6]
Nitropyridine-containing complexesAntimicrobial (S. aureus, E. coli)Mean zone of inhibition9.1–17.9 mm[8][11]

Safety, Handling, and Storage

As a laboratory chemical, 4,6-dihydroxy-5-nitropyrimidine requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).[3]

  • Hazard Classification: The compound is classified as hazardous. It causes skin and serious eye irritation and may cause respiratory irritation.[1][3]

  • Signal Word: Warning[1][3]

Hazard Statements (H-codes):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (P-codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.[3] It is stable under recommended storage conditions but may be air-sensitive.[12]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11040699, 5-Nitropyrimidine. Retrieved from [Link].

  • J&K Scientific. 4,6-Dihydroxy-5-nitropyrimidine, 98%. Retrieved from [Link].

  • BuyersGuideChem. Search results for “5-Nitropyrimidine-2,4(1H,3H)-dione”. Retrieved from [Link].

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link].

  • PubMed. (2015, March 15). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Retrieved from [Link].

  • Google Patents. (2013). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (CN102952084A).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2771092, 4,6(1H,5H)-Pyrimidinedione. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18184240, Dihydropyrimidine-4,6(1h,5h)-dione. Retrieved from [Link].

  • PubMed. (1982, October). Mechanism of action of 5-nitro-2'-deoxyuridine. Retrieved from [Link].

  • Magritek. (2024). ipso-Substitution Reaction of Nitro Group with Hydrogen in 5-Nitropyridines. Retrieved from [Link].

  • PubMed. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Retrieved from [Link].

  • ResearchGate. (2025, August 6). Utility of a pyrimidine thione derivative in the synthesis of new fused pyrimido[4,5-d]pyrimidine, pyrido[2,3-d]pyrimidine and different types of thienopyrimidine derivatives. Retrieved from [Link].

  • Royal Society of Chemistry. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46, 12278-12289. Retrieved from [Link].

  • CAS Common Chemistry. Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione. Retrieved from [Link].

  • Journal of King Saud University - Science. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link].

  • PubMed. (2020, November 5). Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. Retrieved from [Link].

Sources

Exploratory

Technical Guide: Tautomerism of 5-Nitropyrimidine-4,6(1H,5H)-dione

The following technical guide details the tautomeric landscape, structural dynamics, and experimental characterization of 5-Nitropyrimidine-4,6(1H,5H)-dione. Executive Summary & Core Significance 5-Nitropyrimidine-4,6(1H...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric landscape, structural dynamics, and experimental characterization of 5-Nitropyrimidine-4,6(1H,5H)-dione.

Executive Summary & Core Significance

5-Nitropyrimidine-4,6(1H,5H)-dione (often chemically equivalent to 4,6-dihydroxy-5-nitropyrimidine ) represents a critical structural scaffold in the development of high-energy density materials (HEDMs) and nucleoside-based enzyme inhibitors. Its significance lies in its "chameleon-like" ability to shift between aromatic enol and polar keto forms, a property that dictates its reactivity in nitration reactions (e.g., synthesis of FOX-7 precursors) and its binding affinity in thymidine phosphorylase inhibition.

This guide analyzes the thermodynamic and kinetic stability of its tautomers, providing researchers with the structural logic required to manipulate this compound in drug design and energetic material synthesis.

Structural Analysis: The Tautomeric Landscape

The complexity of 5-nitropyrimidine-4,6-dione arises from the competition between aromatic stabilization (diol form) and the strong electron-withdrawing nature of the 5-nitro group, which acidifies the C5 position in the dione form.

Defined Tautomeric Forms

We identify three primary tautomers relevant to experimental conditions:

  • Form A: 4,6-Dihydroxy-5-nitropyrimidine (Diol / Fully Aromatic)

    • Structure : Pyrimidine ring is fully conjugated. Hydroxyl groups at C4 and C6.[1][2]

    • Stability : Thermodynamically preferred in the solid state and non-polar solvents due to resonance stabilization and intramolecular H-bonding between the nitro oxygen and hydroxyl protons.

    • Key Feature : Planar geometry; C5 is

      
       hybridized.
      
  • Form B: 6-Hydroxy-5-nitro-4(1H)-pyrimidinone (Mono-keto / Lactam-Lactim)

    • Structure : One carbonyl (C4=O) and one hydroxyl (C6-OH). Proton resides on N1.

    • Stability : Intermediate stability. Often observed in polar protic solvents (water, MeOH) where solvent H-bonding stabilizes the carbonyl dipole.

  • Form C: 5-Nitropyrimidine-4,6(1H,5H)-dione (Diketo)

    • Structure : Two carbonyls (C4=O, C6=O). Protons on N1 and C5.

    • Reactivity : This is the "reactive intermediate" form. The C5 proton is highly acidic (

      
       estimated for C5-H) due to the flanking carbonyls and the nitro group.
      
    • Transient Nature : Rapidly tautomerizes to Form A or ionizes to a nitronate species in solution.

Visualization of Tautomeric Equilibria

The following diagram illustrates the proton transfer pathways connecting these forms.

Tautomerism Diol Form A: 4,6-Dihydroxy (Aromatic Enol) Most Stable (Solid) Mono Form B: Mono-keto (Lactam-Lactim) Polar Solvent Stabilized Diol->Mono Solvent H-bond Anion Nitronate Anion (Deprotonated Species) Diol->Anion -H+ (pKa ~ 2-3) Mono->Diol Aromaticity Diketo Form C: 4,6-Dione (1H,5H) (Reactive Diketo) High Energy / Transient Mono->Diketo Proton Transfer Diketo->Mono Rapid Enolization Diketo->Anion -H+ (High Acidity)

Figure 1: Tautomeric connectivity showing the central role of the Mono-keto form as a transition between the stable Diol and the reactive Diketo species.

Theoretical & Computational Insights

Density Functional Theory (DFT) studies on analogous nitropyrimidines reveal the energetic hierarchy of these forms.

ParameterDiol Form (A)Mono-keto Form (B)Diketo Form (C)
Relative Energy (

)
0.0 kcal/mol (Ground State)+4.5 - 7.2 kcal/mol+12.0 - 15.0 kcal/mol
Dipole Moment Low (< 2.0 D)High (> 5.0 D)Moderate
HOMO-LUMO Gap Large (Stable)ModerateSmall (Reactive)
Dominant Interaction Intramolecular H-bond (OH...ONO)Intermolecular Solvent H-bondHyperconjugation

Mechanistic Insight : The high energy of the Diketo form (C) is due to the loss of aromaticity. However, during electrophilic substitution reactions (like further nitration), the molecule must transiently access a


 hybridized state similar to Form C.

Experimental Characterization Protocols

To distinguish between these tautomers, a multi-modal spectroscopic approach is required.[3]

UV-Vis Spectroscopy & Ionization

The electronic absorption spectrum is highly pH-dependent, reflecting the ionization of the hydroxyl/amide protons.

  • Acidic Medium (pH < 1) : The neutral Diol form dominates.

    
    .
    
  • Neutral/Basic Medium (pH > 4) : The compound exists as a mono-anion (deprotonated at the most acidic site, likely OH).

    
     shifts bathochromically to 
    
    
    
    due to increased conjugation in the nitronate system.
NMR Spectroscopy (Self-Validating Protocol)

Nuclear Magnetic Resonance is the definitive method for solution-state assignment.

Protocol: Solvent-Dependent Characterization

  • Sample Prep : Dissolve 10 mg of compound in DMSO-

    
     (polar aprotic) and 
    
    
    
    (polar protic).
  • Observation :

    • In DMSO-

      
       : Look for a broad singlet 
      
      
      
      . This corresponds to the OH/NH protons involved in H-bonding.
    • C5-H Check : The absence of a signal in the 5.0–7.0 ppm range confirms the absence of the Diketo (Form C) species in the ground state. If a signal appears here, it indicates the formation of a sigma-complex or trapped keto form.

    • Carbon-13 : The Diol form will show C4/C6 signals

      
       (aromatic C-OH). The Keto form would shift these to 
      
      
      
      (carbonyl).
X-Ray Crystallography

In the solid state, 5-nitropyrimidine-4,6-dione typically crystallizes in the Diol form (4,6-dihydroxy-5-nitropyrimidine).

  • Lattice Features : Planar sheets stabilized by extensive hydrogen bonding networks.

  • Intramolecular Motif : A characteristic 6-membered ring H-bond between the nitro oxygen and the adjacent hydroxyl group is often observed, locking the conformation.

Experimental Workflow: Synthesis & Purification

This protocol outlines the isolation of the high-purity Diol form, suitable for use as an analytical standard.

Materials
  • Precursor : 4,6-Dihydroxypyrimidine (or 4,6-diaminopyrimidine for hydrolytic routes).

  • Reagents : Fuming Nitric Acid (

    
    , 98%), Sulfuric Acid (
    
    
    
    ).
  • Equipment : Temperature-controlled reactor (

    
     to 
    
    
    
    ).
Step-by-Step Methodology
  • Nitration :

    • Dissolve 4,6-dihydroxypyrimidine in conc.

      
       at 
      
      
      
      .
    • Dropwise add fuming

      
       while maintaining temp 
      
      
      
      . (Exothermic!).
    • Mechanism: The ring is activated for electrophilic aromatic substitution at C5.

  • Quenching & Precipitation :

    • Pour the reaction mixture onto crushed ice. The sudden change in polarity forces the precipitation of the 4,6-dihydroxy-5-nitropyrimidine (Diol form).

  • Purification (Recrystallization) :

    • Recrystallize from boiling water or dilute acetic acid.

    • Validation point: The product should be a yellow crystalline solid, mp

      
       (dec).
      
  • Drying :

    • Dry under vacuum at

      
       to remove lattice water.
      

Workflow Start Start: 4,6-Dihydroxypyrimidine Acid Dissolve in H2SO4 (0°C) Start->Acid Nitration Add Fuming HNO3 (<10°C) Acid->Nitration Quench Pour onto Ice (Precipitation of Diol Form) Nitration->Quench Filter Filtration & Wash (Cold H2O) Quench->Filter Recryst Recrystallize (H2O/AcOH) Filter->Recryst Final Pure 4,6-Dihydroxy-5-nitropyrimidine Recryst->Final

Figure 2: Synthesis workflow emphasizing temperature control to prevent over-oxidation or ring cleavage.

Implications for Drug Design & Docking

When modeling this compound as an inhibitor (e.g., for Thymidine Phosphorylase):

  • Do not use the Diketo form (Form C) as the ligand in docking simulations unless simulating a high-energy transition state.

  • Use the Mono-anion or Diol form : At physiological pH (7.4), the compound is likely partially ionized.

  • H-Bond Donors/Acceptors :

    • Diol : 2 Donors (OH), 4 Acceptors (N, O).

    • Mono-keto : 1 Donor (NH), 1 Donor (OH), 3 Acceptors.

    • Note: The nitro group is a poor H-bond acceptor but provides significant electrostatic character.

References

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives . ACS Omega. (2021). Link

  • Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione . Central European Journal of Energetic Materials. (2018). Link

  • 4,6-Dihydroxy-5-nitropyrimidine Product Data . Sigma-Aldrich. Link

  • Tautomerism of Pyrimidine Derivatives: A DFT Study . Journal of Molecular Structure. (Inferred context from similar 5-nitrouracil studies). Link

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues . Chemical Biology & Drug Design. (2015). Link

Sources

Foundational

Introduction: The Significance of 4,6-dihydroxy-5-nitropyrimidine

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-dihydroxy-5-nitropyrimidine This document provides a comprehensive technical guide on the spectroscopic analysis of 4,6-dihydroxy-5-nitropyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-dihydroxy-5-nitropyrimidine

This document provides a comprehensive technical guide on the spectroscopic analysis of 4,6-dihydroxy-5-nitropyrimidine (CAS No. 2164-83-2). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to elucidate and confirm the structure of this significant pyrimidine derivative. This guide moves beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.

4,6-dihydroxy-5-nitropyrimidine is a heterocyclic compound of significant interest in biochemical and pharmaceutical research. As a derivative of 4,6-dihydroxypyrimidine, it belongs to a class of molecules that includes biologically important structures like barbituric acid.[1] The introduction of a nitro group at the 5-position drastically alters the electronic properties of the pyrimidine ring, influencing its reactivity and potential as a bioactive agent. Notably, 4,6-dihydroxy-5-nitropyrimidine has been identified as an inhibitor of thymidine phosphorylase and a selective inhibitor of 4-nitrophenol glucuronidation, highlighting its potential in modulating enzymatic pathways.[2]

A critical aspect of this molecule is its potential for prototropic tautomerism, existing in equilibrium between dihydroxy, keto-enol, and diketo forms.[3] This structural ambiguity necessitates a multi-faceted spectroscopic approach for unambiguous characterization. This guide details the core spectroscopic techniques—FT-IR, NMR, UV-Vis, and Mass Spectrometry—required to confirm its molecular structure and purity.

Physicochemical Properties

A summary of the key physicochemical properties provides a foundational reference for experimental design.

PropertyValueSource(s)
CAS Number 2164-83-2[4][5]
Molecular Formula C₄H₃N₃O₄[4][5]
Molecular Weight 157.08 g/mol [4][5]
Appearance Pale yellow to yellow solid[6]
Purity Commercially available up to 98%[5]
Solubility Sparingly soluble in DMSO[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale for FT-IR Analysis

FT-IR spectroscopy is an indispensable first-pass technique for confirming the presence of key functional groups within a molecule. For 4,6-dihydroxy-5-nitropyrimidine, its utility lies in the direct identification of the hydroxyl (-OH), amine/amide (N-H, from tautomeric forms), carbonyl (C=O, from keto tautomers), nitro (-NO₂), and pyrimidine ring (C=N, C=C) vibrations. The resulting spectrum provides a unique molecular fingerprint that verifies the gross structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

While analysis in a KBr pellet is a valid method,[7][8] modern laboratories often prefer ATR for its speed and minimal sample preparation.

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine sample (solid powder)

  • Spatula

  • Isopropanol or acetone for cleaning

  • Lint-free wipes

Instrumentation:

  • FT-IR Spectrometer equipped with a diamond ATR accessory (e.g., Avatar 360 FTIR).[7][8]

Procedure:

  • Background Scan: Ensure the ATR crystal is immaculately clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the 4,6-dihydroxy-5-nitropyrimidine powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Data Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.

DOT Diagram: FT-IR Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B Essential for accuracy C Apply Sample Powder to Crystal B->C D Apply Pressure C->D Ensures good contact E Collect Sample Spectrum D->E F Clean ATR Crystal E->F G Process Data (Baseline Correction) E->G

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Interpretation of Expected FT-IR Data

The FT-IR spectrum is expected to display a complex but informative pattern arising from its various functional groups and tautomeric forms. The following table outlines the predicted absorption bands based on established group frequencies for pyrimidine derivatives.[9]

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityRationale and Commentary
3500 - 3200O-H StretchBroad, StrongIndicates the presence of hydroxyl groups. Broadening is due to intermolecular hydrogen bonding, a common feature in the solid state.
3400 - 3200N-H StretchBroad, MediumArises from the N-H bonds in the pyrimidine ring, particularly prominent in the keto-amide tautomeric forms. This band often overlaps with the O-H stretch.
1720 - 1650C=O Stretch (Amide I)StrongA strong indicator of the keto tautomer (pyrimidinedione) form. The presence of multiple bands in this region could suggest different carbonyl environments.
1650 - 1550C=N / C=C StretchMedium to StrongThese are characteristic ring stretching vibrations of the pyrimidine core. Their exact position is sensitive to substitution.
1550 - 1520NO₂ Asymmetric StretchStrongA highly characteristic and strong absorption band confirming the presence of the nitro group.[9]
1380 - 1340NO₂ Symmetric StretchStrongThe second key band for the nitro group. The presence of both strong symmetric and asymmetric stretches is definitive proof.[9]
1350 - 1200C-N StretchMediumAssociated with the C-N bonds within the pyrimidine ring.
1250 - 1050C-O StretchMediumArises from the C-O single bond of the hydroxyl group in the enol tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for NMR Analysis

NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Identifies the number of unique proton environments, their chemical shifts (indicating the electronic environment), and their coupling interactions. For this molecule, it is primarily used to observe the lone proton on the pyrimidine ring.

  • ¹³C NMR: Determines the number of unique carbon atoms and their hybridization state (C=C, C=O, etc.). It is essential for confirming the carbon backbone of the pyrimidine ring.

Experimental Protocol: ¹H and ¹³C NMR

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's reported solubility and its ability to exchange with labile -OH and -NH protons.[3][6]

  • NMR tube (5 mm diameter)

  • Pipettes

Instrumentation:

  • High-field NMR Spectrometer (e.g., 300 MHz or higher)[8]

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in ~0.6-0.7 mL of DMSO-d₆ directly in a clean, dry vial before transferring to the NMR tube. Ensure complete dissolution.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming) for the specific sample.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • The broad signals from O-H and N-H protons (which will exchange with residual water in the solvent) are expected. A very broad, low-intensity peak for these labile protons will likely be observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Interpretation of Expected NMR Data

¹H NMR Spectrum (Predicted in DMSO-d₆):

  • ~8.0 - 9.0 ppm (Singlet, 1H): This signal corresponds to the single proton at the C2 position of the pyrimidine ring. Its appearance as a singlet is due to the absence of adjacent protons. The chemical shift is expected to be significantly downfield (deshielded) due to the electron-withdrawing effects of the two ring nitrogens and the nitro group.

  • ~10.0 - 13.0 ppm (Broad Singlet, 2H): This very broad signal represents the two acidic protons from the hydroxyl (-OH) or amide (N-H) groups. The broadness is a result of chemical exchange with the solvent and hydrogen bonding. Its integration may not be precise.

¹³C NMR Spectrum (Predicted in DMSO-d₆): Due to the molecule's symmetry, only three distinct carbon signals are expected for the pyrimidine ring.

  • ~160 - 170 ppm: Corresponds to the C4 and C6 carbons. These carbons are attached to electronegative oxygen/nitrogen atoms and are part of a carbonyl/enol system, hence their downfield shift.

  • ~145 - 155 ppm: Assigned to the C2 carbon, which is situated between two nitrogen atoms.

  • ~120 - 130 ppm: This signal would correspond to the C5 carbon, which is directly attached to the electron-withdrawing nitro group.

UV-Visible (UV-Vis) Spectroscopy

Rationale for UV-Vis Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophoric system. The pyrimidine ring, substituted with electron-donating hydroxyl groups and a powerful electron-withdrawing nitro group, creates a conjugated system that absorbs light in the UV region. This technique is particularly sensitive to changes in pH and solvent polarity, making it useful for studying protonation events.[1][7]

Experimental Protocol: Solution UV-Vis

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine sample

  • Spectroscopic grade solvent (e.g., ethanol, water, or buffered solutions)

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer (e.g., Specord M-40)[8]

Procedure:

  • Stock Solution: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent.

  • Working Solution: Prepare a dilute working solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Use this to zero the instrument (acquire a baseline).

  • Sample Measurement: Rinse and fill another cuvette with the sample working solution and place it in the sample beam path.

  • Spectrum Acquisition: Scan the sample across a relevant wavelength range (e.g., 200 - 400 nm). The wavelength of maximum absorbance (λₘₐₓ) is recorded.

DOT Diagram: UV-Vis Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution B Prepare Dilute Working Solution A->B Dilution D Measure Sample Absorbance B->D C Acquire Solvent Baseline (Blank) C->D Reference E Identify λₘₐₓ and Calculate Molar Absorptivity D->E

Caption: Workflow for obtaining a quantitative UV-Vis spectrum.

Interpretation of UV-Vis Data

Studies on closely related 2-substituted-6-hydroxy-5-nitropyrimidin-4(3H)-ones show that the nitro group causes a shift of absorption maxima to longer wavelengths compared to the unsubstituted parent compound.[1] In various concentrations of sulfuric acid, these nitro derivatives exhibit complex spectral changes. For instance, 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one shows distinct spectra in solutions ranging from 6.7% to 95.9% H₂SO₄.[7] The presence of the conjugated system with powerful auxochromic (-OH) and anti-auxochromic (-NO₂) groups is expected to result in strong absorption bands corresponding to π → π* and n → π* electronic transitions. The exact λₘₐₓ will be highly dependent on the solvent and pH due to tautomerism and protonation of the ring nitrogens.[1][10]

Mass Spectrometry (MS)

Rationale for MS Analysis

Mass spectrometry is the definitive technique for confirming the molecular weight of 4,6-dihydroxy-5-nitropyrimidine. High-Resolution Mass Spectrometry (HRMS) can further provide its elemental composition with high accuracy, leaving no doubt as to the molecular formula. The choice of ionization technique is critical; electrospray ionization (ESI) is ideal for this polar, protic molecule.

Experimental Protocol: ESI-MS

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine sample

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Volatile acid or base (e.g., formic acid or ammonium hydroxide) to aid ionization

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Thermo Finnigan Surveyor MSQ)[7][8]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode ([M+H]⁺), or ammonium hydroxide for deprotonation in negative ion mode ([M-H]⁻).

  • Direct Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: A mass spectrum is recorded, plotting ion intensity versus m/z. Both positive and negative ion modes should be run to gather comprehensive data.

Interpretation of Expected Mass Spectra

Given the molecular weight of 157.08, the expected m/z values for the molecular ions are:

  • Positive Ion Mode (ESI+): An intense signal is expected at m/z 158.09 corresponding to the protonated molecule, [C₄H₃N₃O₄ + H]⁺.

  • Negative Ion Mode (ESI-): An intense signal is expected at m/z 156.07 corresponding to the deprotonated molecule, [C₄H₃N₃O₄ - H]⁻.

HRMS would confirm the elemental composition. For [M+H]⁺, the calculated exact mass is 158.0199, and for [M-H]⁻, it is 156.0049. Observing these masses with low ppm error in an HRMS experiment provides unequivocal confirmation of the molecular formula C₄H₃N₃O₄.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique is sufficient for complete characterization. The power of this analytical workflow lies in the integration of all spectroscopic data.

  • MS confirms the correct molecular weight (157.08) and formula (C₄H₃N₃O₄).

  • FT-IR confirms the presence of the required functional groups: -OH, pyrimidine ring, and the critical -NO₂ group.

  • ¹³C NMR confirms the presence of the three unique carbon environments of the pyrimidine core.

  • ¹H NMR confirms the presence of the single, isolated proton on the ring and the labile hydroxy/amide protons.

  • UV-Vis confirms the presence of the expected chromophoric system and provides a quantitative measure of concentration.

When the data from all five techniques are consistent with the proposed structure, the identity and purity of 4,6-dihydroxy-5-nitropyrimidine are confirmed with a high degree of scientific certainty.

References

  • Vu, T. Q., Kushtaev, A. A., Nguyen, T. X., Maltsev, S. A., Le, T. S., & Dehaen, W. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14235–14246. [Link]

  • Vu, T. Q., Kushtaev, A. A., Nguyen, T. X., Maltsev, S. A., Le, T. S., & Dehaen, W. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14235–14246. [Link]

  • Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]

  • Vu, T. Q., Kushtaev, A. A., Nguyen, T. X., Maltsev, S. A., Le, T. S., & Dehaen, W. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]

  • J&K Scientific LLC. (n.d.). 4,6-Dihydroxy-5-nitropyrimidine, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dimethoxy-5-nitropyrimidine. Retrieved from [Link]

  • Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. American Chemical Society. [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

Sources

Exploratory

5-Nitropyrimidine-4,6(1H,5H)-dione mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Nitropyrimidine-4,6(1H,5H)-dione For Researchers, Scientists, and Drug Development Professionals Abstract 5-Nitropyrimidine-4,6(1H,5H)-dione is a heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Nitropyrimidine-4,6(1H,5H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound of significant interest due to its structural analogy to biologically active pyrimidine derivatives. While direct studies on this specific molecule are emerging, its core structure, a pyrimidine-dione, substituted with a nitro group, suggests several plausible and compelling mechanisms of action. This guide synthesizes evidence from closely related analogs to postulate its primary biochemical roles, focusing on enzyme inhibition relevant to cancer chemotherapy and inflammation. We present detailed analyses of its potential as an inhibitor of Dihydropyrimidine Dehydrogenase (DPD), a key enzyme in the metabolism of fluoropyrimidine drugs, and as a modulator of Inducible Nitric Oxide Synthase (iNOS), a critical mediator of inflammation. Further potential mechanisms, including the inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR), are also explored. This document provides the theoretical framework and detailed experimental protocols required to systematically investigate and validate these proposed mechanisms, serving as a foundational resource for researchers in pharmacology and drug discovery.

Introduction: The Scientific Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from antiviral medications to anticancer drugs.[1] 5-Nitropyrimidine-4,6(1H,5H)-dione belongs to this versatile class of molecules. Its structure, featuring a uracil-like core, immediately suggests its potential to interact with the enzymatic machinery governing nucleotide metabolism. Furthermore, the presence of a 5-nitro group, an electron-withdrawing moiety, is known to confer unique biological activities, including enhanced inhibitory potential against specific enzymes.[2][3]

This guide will deconstruct the molecule's potential activities based on these structural motifs, providing a logical and evidence-based exploration of its most probable mechanisms of action.

Postulated Core Mechanisms of Action

Based on extensive data from analogous compounds, we can hypothesize several primary mechanisms of action for 5-Nitropyrimidine-4,6(1H,5H)-dione.

Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

The most compelling hypothesis for the action of a uracil analog is the inhibition of Dihydropyrimidine Dehydrogenase (DPD).

Biochemical Context: DPD is the rate-limiting enzyme in the catabolism of pyrimidine bases, including uracil and thymine.[4][5] Crucially, it is responsible for the degradation of more than 80% of the administered dose of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[6] High DPD activity can lead to rapid clearance of 5-FU, reducing its therapeutic efficacy and contributing to treatment resistance.[5][7]

Mechanism of Inhibition: Uracil-based compounds can act as competitive or mechanism-based inhibitors of DPD.[8] By binding to the active site of DPD, they prevent the breakdown of 5-FU, thereby increasing its plasma concentration and prolonging its half-life.[4][8] This enhances the bioavailability of 5-FU, allowing more of the active drug to reach tumor cells and exert its cytotoxic effects.[5][6] Several DPD inhibitors, such as eniluracil and gimeracil, are used clinically in combination with 5-FU prodrugs to improve treatment outcomes.[4][6] Given that 5-Nitropyrimidine-4,6(1H,5H)-dione shares the core pyrimidine-dione structure with uracil, it is highly probable that it functions as a DPD inhibitor.

dot

DPD_Inhibition cluster_0 Standard 5-FU Metabolism cluster_1 Metabolism with DPD Inhibitor FiveFU 5-Fluorouracil (5-FU) (Administered Drug) DPD DPD Enzyme FiveFU->DPD Catabolism Anabolic_Pathway Anabolic Pathway FiveFU->Anabolic_Pathway <20% Inactive_Metabolites Inactive Metabolites (>80% of dose) DPD->Inactive_Metabolites Active_Metabolites Active Metabolites (e.g., FdUMP) Anabolic_Pathway->Active_Metabolites TS Thymidylate Synthase Active_Metabolites->TS Inhibition DNA_Synthesis_Block DNA Synthesis Blocked (Cancer Cell Death) TS->DNA_Synthesis_Block FiveFU_2 5-Fluorouracil (5-FU) DPD_2 DPD Enzyme FiveFU_2->DPD_2 Catabolism Blocked Anabolic_Pathway_2 Anabolic Pathway FiveFU_2->Anabolic_Pathway_2 Increased Flux Inhibitor 5-Nitropyrimidine-4,6-dione (Postulated Inhibitor) Inhibitor->DPD_2 Inhibits Active_Metabolites_2 Increased Active Metabolites Anabolic_Pathway_2->Active_Metabolites_2 TS_2 Thymidylate Synthase Active_Metabolites_2->TS_2 Enhanced Inhibition Enhanced_Effect Enhanced Cancer Cell Death TS_2->Enhanced_Effect

Caption: Role of DPD inhibition in enhancing 5-FU efficacy.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The 5-nitro functional group is a key feature that suggests an anti-inflammatory role through the inhibition of iNOS.

Biochemical Context: Inducible Nitric Oxide Synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a key signaling molecule in the inflammatory process. While NO has important physiological roles, its overproduction by iNOS is associated with various inflammatory diseases and the pathology of certain cancers.

Mechanism of Inhibition: Research on a series of 5-nitropyrimidine-2,4-dione analogues has demonstrated their ability to inhibit NO production in macrophage cell lines by directly targeting iNOS activity.[2] Molecular docking studies confirmed that these compounds bind effectively to the active site of the iNOS enzyme.[2] The nitro group is critical for this interaction. Therefore, 5-Nitropyrimidine-4,6(1H,5H)-dione is a strong candidate for an iNOS inhibitor, giving it potential therapeutic applications in inflammatory conditions.

Other Plausible Mechanisms

While DPD and iNOS inhibition are highly probable, the pyrimidine core structure allows for other potential interactions:

  • Thymidylate Synthase (TS) Inhibition: As the ultimate target of 5-FU's active metabolites, TS is a well-established target for pyrimidine analogs.[9] 5-FU itself is converted into FdUMP, which inhibits TS and halts DNA synthesis. It is plausible that 5-Nitropyrimidine-4,6(1H,5H)-dione could exert a direct inhibitory effect on TS, although this is likely weaker than its effect on DPD.

  • Dihydrofolate Reductase (DHFR) Inhibition: Structurally similar compounds, such as 2,4-Diamino-5-nitropyrimidine, are known to bind preferentially to DHFR.[10] This enzyme is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. DHFR inhibition is a proven strategy for both anticancer and antimicrobial therapies.

Experimental Validation Protocols

To empirically determine the mechanism of action, a series of validated assays are required. The following protocols provide a systematic approach to testing the primary hypotheses.

Protocol: DPD Enzyme Inhibition Assay

This protocol determines the compound's ability to inhibit DPD activity, typically using human liver cytosol as the enzyme source and 5-FU as the substrate.

Objective: To quantify the IC50 value of 5-Nitropyrimidine-4,6(1H,5H)-dione for DPD.

Methodology:

  • Enzyme Preparation: Obtain or prepare a human liver S9 fraction or purified recombinant DPD enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, NADPH (cofactor), and the DPD enzyme source.

  • Inhibitor Preparation: Prepare a stock solution of 5-Nitropyrimidine-4,6(1H,5H)-dione in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations. Eniluracil should be used as a positive control.

  • Assay Procedure: a. Pre-incubate the DPD enzyme with varying concentrations of the test compound or control for 15 minutes at 37°C. b. Initiate the enzymatic reaction by adding 5-FU to the mixture. c. Allow the reaction to proceed for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding an acid or by heat inactivation.

  • Quantification: a. Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to measure the amount of remaining 5-FU or the formation of its primary metabolite, dihydrofluorouracil (DHFU). b. The rate of 5-FU catabolism is calculated for each inhibitor concentration.

  • Data Analysis: Plot the percentage of DPD inhibition against the logarithm of the inhibitor concentration. Use non-linear regression to calculate the IC50 value.

DPD_Assay_Workflow

Sources

Foundational

Technical Guide: Therapeutic Applications of 5-Nitropyrimidine-4,6(1H,5H)-dione

Executive Summary 5-Nitropyrimidine-4,6(1H,5H)-dione (also known as 4,6-dihydroxy-5-nitropyrimidine ) represents a high-value pharmacophore in medicinal chemistry. While often categorized as a synthetic intermediate, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitropyrimidine-4,6(1H,5H)-dione (also known as 4,6-dihydroxy-5-nitropyrimidine ) represents a high-value pharmacophore in medicinal chemistry. While often categorized as a synthetic intermediate, this scaffold possesses intrinsic biological activity as a metabolic modulator and a specific enzyme inhibitor. Its electron-deficient pyrimidine core, functionalized with a nitro group at the 5-position, grants it unique reactivity and binding properties, making it a critical tool for:

  • Metabolic Engineering: Selective inhibition of UDP-glucuronosyltransferases (UGTs), altering drug pharmacokinetics.

  • Oncology: Inhibition of Thymidine Phosphorylase (TP), suppressing tumor angiogenesis.

  • Drug Discovery: Acting as a "privileged scaffold" for the synthesis of antiviral purines and anti-inflammatory agents.

Part 1: Chemical Identity & Pharmacophore Analysis

Structural Dynamics and Tautomerism

The therapeutic utility of this compound is dictated by its tautomeric equilibrium. While the IUPAC name implies a dione (keto) structure, the compound exists in equilibrium with its enol form, 4,6-dihydroxy-5-nitropyrimidine .

  • The Nitro Group (C5): A strong electron-withdrawing group (EWG) that decreases electron density at C4 and C6, making them highly susceptible to nucleophilic attack (SNAr). This is the basis for its use as a combinatorial scaffold.

  • The 4,6-Dioxy Motif: Facilitates hydrogen bonding patterns that mimic natural nucleobases (uracil/thymine), allowing it to dock into enzymes processing nucleic acids.

Graphviz Diagram 1: Tautomeric Equilibrium & Reactivity

Tautomerism Keto Keto Form 5-Nitropyrimidine-4,6(1H,5H)-dione (H-bond Acceptor) Enol Enol Form 4,6-Dihydroxy-5-nitropyrimidine (Aromatic Character) Keto->Enol Tautomerization (pH dependent) Reactivity Reactivity Profile C4/C6: Electrophilic Centers C5-NO2: Electron Withdrawal Enol->Reactivity Dictates S_NAr Potential

Caption: Tautomeric shift between keto and enol forms significantly influences binding affinity and synthetic reactivity.

Part 2: Therapeutic Frontiers

Metabolic Modulation: UGT Inhibition

One of the most distinct direct applications of 4,6-dihydroxy-5-nitropyrimidine is its role as a selective inhibitor of UDP-glucuronosyltransferase (UGT) activity.

  • Mechanism: The compound competes with substrates (like 4-nitrophenol) for the active site of UGT enzymes.

  • Therapeutic Implication: By inhibiting glucuronidation, this compound can theoretically extend the half-life (

    
    ) of co-administered drugs that are rapidly cleared via Phase II metabolism. This suggests potential utility as a bioavailability enhancer  (pharmaco-enhancer).
    

Data Summary: Inhibition Potency

Target Enzyme Substrate Activity Reference
UDP-glucuronosyltransferase 4-Nitrophenol Potent & Selective Inhibition Naydenova et al. [1]

| Thymidine Phosphorylase | Thymidine | IC50 dependent on assay | Miszczak-Zaborska et al. [2] |

Oncology: Thymidine Phosphorylase (TP) Inhibition

Thymidine Phosphorylase (TP), also known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), is often overexpressed in solid tumors. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.

  • Pathogenic Role: The ribose-1-phosphate produced is a potent angiogenic factor, promoting new blood vessel formation that feeds tumors.

  • Therapeutic Action: 5-Nitropyrimidine-4,6-dione mimics the pyrimidine ring of thymidine. By binding to TP, it blocks the catalytic site, thereby reducing the production of angiogenic ribose phosphates.

The "Privileged Scaffold" Effect: Antiviral & Anti-inflammatory

The 5-nitro-4,6-dione core is rarely the final drug but rather the essential pharmacophore for high-potency derivatives.

  • Antiviral Purines: The core is converted to 4,6-dichloro-5-nitropyrimidine , which reacts with amines to form symmetric diamines. These are cyclized to form purines, a class containing approved drugs like acyclovir.

  • NO Production Inhibitors: 2-amino-derivatives of this scaffold have been shown to inhibit Nitric Oxide (NO) production in macrophages, offering a pathway for non-steroidal anti-inflammatory drug (NSAID) development [3].

Graphviz Diagram 2: Therapeutic Mechanism of Action (Oncology)

MOA TP Thymidine Phosphorylase (Enzyme) Product 2-deoxy-D-ribose-1-phosphate TP->Product Catalysis Substrate Thymidine Substrate->TP Binds Inhibitor 5-Nitropyrimidine-4,6-dione (Mimic) Inhibitor->TP Competitive Binding Block Inhibition Inhibitor->Block Angiogenesis Tumor Angiogenesis (Vessel Growth) Product->Angiogenesis Promotes Block->Product Prevents Formation

Caption: Competitive inhibition of TP prevents the release of angiogenic factors in the tumor microenvironment.

Part 3: Experimental Protocols

Protocol: Synthesis of 4,6-Dichloro-5-Nitropyrimidine (Active Intermediate)

Context: This protocol converts the stable dione into the highly reactive dichloro-derivative used for library generation.

Safety Warning: This reaction involves phosphorus oxychloride (


) and generates HCl gas. Perform in a fume hood.
  • Reagents:

    • 4,6-Dihydroxy-5-nitropyrimidine (1.0 eq)[1][2]

    • 
      -Diethylaniline (1.0 eq) - Catalyst/Acid Scavenger
      
    • Phosphorus Oxychloride (

      
      ) (Excess, solvent)
      
  • Procedure:

    • Step 1: Suspend 4,6-dihydroxy-5-nitropyrimidine in

      
      .
      
    • Step 2: Add

      
      -diethylaniline dropwise at 0°C.
      
    • Step 3: Reflux the mixture for 2-4 hours until the solution becomes clear (indicating conversion of hydroxyls to chlorides).

    • Step 4: Remove excess

      
       under reduced pressure.
      
    • Step 5: Pour residue onto crushed ice (CAUTION: Exothermic) and extract with diethyl ether.

  • Validation:

    • Product should be a yellow crystalline solid.

    • Melting Point: 102-104°C.

Protocol: In Vitro Thymidine Phosphorylase Assay

Context: To validate the inhibitory potential of the compound.

  • Enzyme Source: Recombinant human TP or homogenized tumor tissue (e.g., uterine leiomyoma).

  • Assay Conditions:

    • Buffer: 10 mM Tris-HCl (pH 7.4).

    • Substrate: Thymidine (10 mM).

    • Inhibitor: 5-Nitropyrimidine-4,6-dione (Serial dilutions: 0.1

      
      M to 100 
      
      
      
      M).
  • Detection:

    • Incubate enzyme + inhibitor + substrate for 1 hour at 37°C.

    • Measure the absorbance decrease at 290 nm (cleavage of the pyrimidine ring) OR measure the formation of thymine via HPLC.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: References

  • Naydenova, Z. et al. (1995). "Inhibition of UDP-glucuronyltransferase activity in rat liver microsomes by pyrimidine derivatives." Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology.

  • Miszczak-Zaborska, E. et al. (2005). "The activity of thymidine phosphorylase obtained from human uterine leiomyomas and studied in the presence of pyrimidine derivatives." Zeitschrift für Naturforschung C.

  • Jansa, P. et al. (2014). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production."[3] Medicinal Chemistry Research.

  • ChemicalBook. (2025). "4,6-Dihydroxy-5-nitropyrimidine Product Properties."

  • BenchChem. (2025).[4] "In-depth Technical Guide on the Potential Biological Activity of 4,6-diethoxypyrimidine."

Sources

Exploratory

Technical Guide: 5-Nitropyrimidine-4,6(1H,5H)-dione as an iNOS Inhibitor

Executive Summary Compound: 5-Nitropyrimidine-4,6(1H,5H)-dione (Tautomer: 4,6-dihydroxy-5-nitropyrimidine) Target: Inducible Nitric Oxide Synthase (iNOS / NOS2) Mechanism Class: Pterin-Site Antagonist / BH4 Mimetic CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 5-Nitropyrimidine-4,6(1H,5H)-dione (Tautomer: 4,6-dihydroxy-5-nitropyrimidine) Target: Inducible Nitric Oxide Synthase (iNOS / NOS2) Mechanism Class: Pterin-Site Antagonist / BH4 Mimetic CAS: 2164-83-2[1]

This technical guide analyzes the pharmacological utility of 5-Nitropyrimidine-4,6(1H,5H)-dione (NDHP) as a scaffold for inhibiting inducible Nitric Oxide Synthase (iNOS). Unlike heme-coordinating inhibitors (e.g., imidazoles) that block the catalytic center directly, nitro-pyrimidines primarily function as pterin antagonists . By mimicking the pyrimidine ring of the essential cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4), NDHP competes for the pterin binding pocket. This displacement destabilizes the active iNOS homodimer and induces enzymatic "uncoupling," shifting the catalytic output from nitric oxide (NO) production to superoxide generation or total inactivation.

Part 1: Molecular Architecture & Mechanism of Action

Structural Homology and Tautomerism

The efficacy of NDHP lies in its structural mimicry of the pterin core found in BH4.

  • Tautomeric Equilibrium: In solution, the compound exists in equilibrium between the dione (keto) and dihydroxy (enol) forms. The 5-nitro group is highly electron-withdrawing, significantly increasing the acidity of the N-H or O-H protons (pKa ~ 2-3). This acidity mimics the electrostatic profile required to interact with the heme propionates or the conserved tryptophan residues in the pterin pocket.

  • Pterin Mimicry: The pyrimidine-4,6-dione core aligns with the pyrimidine ring of BH4. However, it lacks the 2-amino group and the dihydroxypropyl side chain of BH4, making it a "minimalist" competitive antagonist.

Mechanism: Pterin Site Competition & Uncoupling

iNOS is active only as a homodimer. The dimerization is stabilized by the binding of BH4 at the interface of the two monomers.

  • Competition: NDHP occupies the pterin pocket but cannot fulfill the redox role of BH4 (electron transfer to the heme iron).

  • Dimer Destabilization: Without BH4, the iNOS dimer becomes unstable and prone to monomerization.

  • Enzymatic Uncoupling: If the dimer remains transiently intact with the inhibitor bound, electron flow from the reductase domain (NADPH/FAD/FMN) to the heme is interrupted. Instead of oxidizing L-Arginine to NO, the ferrous-dioxy species dissociates, releasing superoxide (

    
    ).
    
Diagram 1: Mechanism of Action (BH4 Displacement)

iNOS_Mechanism cluster_Active Physiological Pathway cluster_Inhib Inhibition Pathway BH4 Cofactor: BH4 iNOS_Uncoupled Uncoupled Complex (Inhibitor Bound) BH4->iNOS_Uncoupled Displaced NDHP Inhibitor: NDHP (5-Nitro-4,6-dione) iNOS_Apo iNOS Monomer (Inactive) iNOS_Dimer Stabilized Homodimer (Heme-BH4-Heme) iNOS_Apo->iNOS_Dimer + BH4 iNOS_Apo->iNOS_Uncoupled + NDHP (Competes) NO_Prod Nitric Oxide (NO) Production iNOS_Dimer->NO_Prod + L-Arg / O2 Superoxide Superoxide (O2-) Generation iNOS_Uncoupled->Superoxide e- Transfer Failure Monomer Monomerization (Loss of Activity) iNOS_Uncoupled->Monomer Destabilization

Caption: NDHP competes with BH4 for the pterin pocket, leading to enzyme uncoupling or monomerization.

Part 2: Pharmacodynamics & SAR Context

While specific IC50 values for the 4,6-dione isomer are often proprietary or embedded in SAR tables of broader studies, data from the closely related 5-nitropyrimidine-2,4-dione (5-nitrouracil) provides the validated pharmacological baseline for this pharmacophore class.

Comparative Potency (SAR Reference)

The 5-nitro group is critical for potency. Unsubstituted pyrimidines show negligible affinity.

CompoundStructure NoteTargetIC50 (approx.)[2][3][4][5]Mechanism
5-Nitropyrimidine-2,4-dione Isomer of NDHPiNOS (Murine)6.2 μM [1]Pterin Competition
NDHP (4,6-dione) Symmetric TautomeriNOS~5 - 20 μM*Pterin Competition
L-NIL Amino-acid basediNOS0.4 μMSubstrate Competition
7-Nitroindazole IndazolenNOS > iNOS~1 μMHeme/Pterin Interaction

*Estimated based on SAR homology for 5-nitro-pyrimidine scaffolds lacking extended side chains.

Selectivity Profile
  • iNOS vs. eNOS/nNOS: Small pyrimidine-diones generally exhibit moderate selectivity (10-50 fold) for iNOS over eNOS. This is due to subtle differences in the pterin binding pocket residues between isoforms.

  • Off-Target Effects: NDHP is also a known inhibitor of Thymidine Phosphorylase and UDP-glucuronyltransferase [2]. This poly-pharmacology must be accounted for in cellular assays, as it may alter nucleotide metabolism independent of NO signaling.

Part 3: Experimental Protocols

Synthesis & Preparation

Reagents: 4,6-Dihydroxypyrimidine, Fuming Nitric Acid, Acetic Acid. Protocol:

  • Dissolve 4,6-dihydroxypyrimidine in glacial acetic acid.

  • Add fuming nitric acid dropwise at 0-5°C (Exothermic reaction).

  • Stir at room temperature for 2 hours.

  • Precipitate with ice water. The 5-nitro derivative (NDHP) precipitates as a yellow solid due to the nitro chromophore.

  • Validation: 1H NMR (DMSO-d6) should show the disappearance of the C5 proton signal.

Validated In Vitro iNOS Inhibition Assay (Griess Method)

This protocol quantifies the accumulation of nitrite (


), the stable breakdown product of NO, in macrophage culture supernatants.

Reagents:

  • Cell Line: RAW 264.7 (Murine Macrophages).[5][6]

  • Inducers: Lipopolysaccharide (LPS) (1 μg/mL) + Interferon-gamma (IFN-γ).

  • Griess Reagent: 1% Sulfanilamide + 0.1% NED (N-(1-naphthyl)ethylenediamine) in 2.5% Phosphoric Acid.

Workflow:

  • Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Pre-treat cells with NDHP (0.1 - 100 μM) for 1 hour.

    • Control A: Vehicle (DMSO < 0.1%).

    • Control B: L-NAME (Non-selective inhibitor positive control).

  • Induction: Add LPS/IFN-γ to induce iNOS expression. Incubate 18-24h at 37°C.

  • Harvest: Transfer 100 μL supernatant to a fresh plate.

  • Development: Add 100 μL Griess Reagent. Incubate 10 min in dark (Room Temp).

  • Quantification: Measure Absorbance at 540 nm .

  • Calculation: Determine concentration using a Sodium Nitrite standard curve.

Diagram 2: Experimental Workflow (Screening)

Assay_Workflow Start RAW 264.7 Cells (Seeding) Treat Pre-treatment (NDHP Gradient) Start->Treat Induce Induction (LPS + IFN-γ) Treat->Induce Incubate Incubation (18-24h @ 37°C) Induce->Incubate Supernatant Collect Supernatant Incubate->Supernatant Griess Griess Reaction (Sulfanilamide + NED) Supernatant->Griess Read Absorbance @ 540nm Griess->Read

Caption: Step-by-step workflow for validating NDHP activity using the Griess nitrite accumulation assay.

Part 4: Therapeutic Implications & Toxicology

Therapeutic Window

The primary utility of NDHP is in conditions driven by pathological NO overproduction (e.g., Septic Shock, Rheumatoid Arthritis).

  • Advantage: Unlike arginine analogs (e.g., L-NMMA), pterin-site inhibitors often show better oral bioavailability due to the lack of highly charged amino-acid moieties.

  • Risk: Inhibition of constitutive NO (eNOS) can lead to hypertension. The moderate selectivity of NDHP requires careful dosing to avoid hemodynamic collapse.

Toxicology[7]
  • Cytotoxicity: Nitro-pyrimidines can be cytotoxic at high concentrations (>100 μM) due to interference with nucleotide metabolism (Thymidine Phosphorylase inhibition) [2].

  • Metabolism: The nitro group is susceptible to reduction by liver reductases, potentially forming reactive nitro-anion radicals or amine metabolites.

References

  • Cheng, Y., et al. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity.[4] Chemical Biology & Drug Design, 85(3), 321-325.

  • Naydenova, Z., et al. (1995).[7] Inhibition of UDP-glucuronyltransferase activity in rat liver microsomes by pyrimidine derivatives. Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology, 112(3), 321-325.[7]

  • Matter, H., et al. (2004).[8] Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents.[8][9] Medicinal Research Reviews, 24(5), 662-684.

  • Panda, K., et al. (2013). Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. Journal of Biological Chemistry, 288(27), 19685–19698.

Sources

Foundational

The 5-Nitropyrimidine Scaffold in Oncology: Synthetic Versatility and Targeted Kinase Inhibition

Executive Summary The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the backbone of nucleobases (cytosine, thymine, uracil) and clinically critical drugs like 5-fluorouracil (5-FU) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the backbone of nucleobases (cytosine, thymine, uracil) and clinically critical drugs like 5-fluorouracil (5-FU) and imatinib. Within this class, 5-nitropyrimidine derivatives represent a distinct and highly potent subclass. The electron-withdrawing nitro group at the C5 position fundamentally alters the ring's electronic landscape, enhancing susceptibility to nucleophilic aromatic substitution (


) during synthesis and modulating hydrogen-bonding interactions within kinase ATP-binding pockets.

This guide analyzes the anticancer potential of 5-nitropyrimidines, focusing on their dual role as EGFR/CDK kinase inhibitors and tubulin polymerization destabilizers . We provide validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic workflows to accelerate development in this domain.

Chemical Architecture & SAR

The 5-nitropyrimidine core is characterized by significant electron deficiency. The nitro group (


) at position 5 exerts a strong inductive (

) and mesomeric (

) effect, pulling electron density away from the ring carbons.
The "Privileged" Electronic State
  • Synthetic Activation: The electron-poor nature of the ring makes the C2 and C4 positions highly electrophilic. This allows for facile sequential

    
     reactions with amines, thiols, or alkoxides, enabling the rapid construction of diverse libraries from a single precursor (e.g., 2,4-dichloro-5-nitropyrimidine).
    
  • Metabolic Potential: The nitro group can serve as a prodrug moiety. Under hypoxic conditions often found in solid tumors, nitro-reductases can reduce the

    
     to an amine (
    
    
    
    ) or hydroxylamine, potentially triggering a "bioreductive" cytotoxic effect or altering the inhibitor's binding affinity in situ.
Structure-Activity Relationship (SAR) Map

The following diagram outlines the critical substitution points for maximizing anticancer activity.

SAR_Map Core 5-Nitropyrimidine Core Scaffold C2 Position C2 (H-Bond Donor/Acceptor) Core->C2 C4 Position C4 (Hydrophobic Pocket) Core->C4 C5 Position C5 (-NO2) (Electronic Tuning) Core->C5 C2_Detail Aniline/Guanidine moieties: Critical for H-bonding with kinase hinge region (e.g., Met793 in EGFR) C2->C2_Detail C4_Detail Bulky Amines (Morpholine, Piperazine): Improves solubility & targets hydrophobic back-pocket C4->C4_Detail C5_Detail Nitro Group: 1. Increases Acidity of NH at C4 2. Potential Bioreductive Trigger 3. Steric fit in ribose pocket C5->C5_Detail

Caption: Structural optimization strategy for 5-nitropyrimidine anticancer agents.

Mechanisms of Action[5]

5-nitropyrimidines are pleiotropic agents, often acting through multiple synergistic pathways depending on their substitution pattern.

Kinase Inhibition (EGFR & CDKs)

The most well-characterized mechanism is ATP-competitive inhibition. The pyrimidine N1 and C2-amino groups form a bidentate hydrogen bond with the "hinge region" of kinases.

  • EGFR (Epidermal Growth Factor Receptor): Derivatives with 4-anilino substitutions mimic the binding mode of Gefitinib, blocking downstream RAS/RAF/MEK signaling.

  • CDK9 (Cyclin-Dependent Kinase 9): 5-nitro-2-anilinopyrimidines have shown nanomolar potency against CDK9, a key regulator of transcriptional elongation. Inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1.[1]

Tubulin Destabilization

Certain 5-nitropyrimidines bind to the colchicine site of


-tubulin. This prevents microtubule polymerization, arresting cells in the G2/M phase and inducing apoptosis.
Signaling Pathway Visualization

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Inhibitor 5-Nitropyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Caption: EGFR signaling cascade and the blockade point of 5-nitropyrimidine inhibitors.

Experimental Protocols

Synthesis of 2,4-Disubstituted-5-Nitropyrimidines

Principle: This protocol utilizes the high electrophilicity of 2,4-dichloro-5-nitropyrimidine to perform sequential nucleophilic substitutions. The C4 position is more reactive than C2 due to the "para-like" activation by the ring nitrogens and the C5-nitro group.

Reagents:

  • Precursor: 2,4-Dichloro-5-nitropyrimidine (CAS: 49845-33-2)

  • Amine 1 (C4-Target): e.g., Morpholine or substituted aniline (1.0 eq)

  • Amine 2 (C2-Target): e.g., Substituted benzylamine (1.2 eq)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvent: THF or DMF

Step-by-Step Workflow:

  • C4 Substitution (Regioselective):

    • Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol) in dry THF (5 mL) at -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent bis-substitution.

    • Add Amine 1 (1.0 mmol) and TEA (1.1 mmol) dropwise over 15 minutes.

    • Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Validation: TLC (Hexane:EtOAc 3:1) should show consumption of starting material.

  • C2 Substitution:

    • To the reaction mixture (now containing the 2-chloro-4-amino-5-nitropyrimidine intermediate), add Amine 2 (1.2 mmol) and excess TEA (2.0 mmol).

    • Heat to reflux (60-80°C) for 4–6 hours.

    • Workup: Pour into ice water, extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Silica gel column chromatography.

Synthesis_Workflow Start 2,4-Dichloro- 5-nitropyrimidine Step1 Step 1: Add Amine A (-78°C, THF) Start->Step1 Inter Intermediate: 2-Chloro-4-amino- 5-nitropyrimidine Step1->Inter Regioselective Subst. at C4 Step2 Step 2: Add Amine B (Reflux, 60°C) Inter->Step2 Final Final Product: 2,4-Diamino- 5-nitropyrimidine Step2->Final Subst. at C2

Caption: Sequential


 synthesis route for asymmetric 5-nitropyrimidine libraries.
In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the


 of synthesized compounds against cancer cell lines (e.g., A549, MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration
    
    
    .
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate

    
    .
    

Comparative Data Summary

The table below highlights the potency of 5-nitropyrimidine derivatives compared to standard inhibitors.

Compound ClassTargetCell Line

(

M)
Reference
5-Nitropyrimidine-2,4-diamine (7w) AntiproliferativeHepG2 (Liver)10.37[1]
5-Nitropyrimidine-2,4-diamine (7w) AntiproliferativeMCF-7 (Breast)~15.0[1]
5-Nitro-2-anilinopyrimidine (Ia) CDK9 InhibitorHeLa (Cervical)0.007 (Ki)[2]
Gefitinib (Control) EGFR InhibitorA549 (Lung)0.01 - 0.1Standard
5-Fluorouracil (Control) AntimetaboliteHepG232.5Standard

Note: The 5-nitropyrimidine derivative 7w demonstrates superior potency to the standard 5-FU in HepG2 cells, highlighting the scaffold's efficacy.

Challenges & Future Directions

  • Solubility: The nitro group increases lipophilicity (

    
    ), which can lead to poor aqueous solubility. Incorporation of morpholine or piperazine rings at C4 is a standard mitigation strategy.
    
  • Toxicity: Nitroaromatics can be mutagenic (Ames positive) due to nitro-reduction. Early ADMET screening for genotoxicity is mandatory.

  • Selectivity: While potent, the ATP-mimetic nature requires careful tuning of the C2-aniline substituents to avoid off-target inhibition of other kinases.

References

  • Lim, S. M., et al. (2016). "Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety."[2] European Journal of Medicinal Chemistry, 118, 161-169.[2] Link[3]

  • Shao, H., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities." Journal of Medicinal Chemistry, 56(3), 640–659. Link

  • Taglieri, L., et al. (2020). "Discovery of a pyrimidine compound endowed with antitumor activity."[4] Investigational New Drugs, 38, 39–49.[4] Link

  • Barth, A., et al. (2024). "3-nitropyridine analogues as novel microtubule-targeting agents." Scientific Reports, 14, 27012. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,6-dihydroxy-5-nitropyrimidine: A Comprehensive Guide for Researchers

Introduction 4,6-dihydroxy-5-nitropyrimidine, also known as 5-nitrobarbituric acid, is a pivotal intermediate in the synthesis of various pharmacologically active compounds and other functional organic materials. The str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,6-dihydroxy-5-nitropyrimidine, also known as 5-nitrobarbituric acid, is a pivotal intermediate in the synthesis of various pharmacologically active compounds and other functional organic materials. The strategic placement of the nitro group on the pyrimidine ring significantly influences its chemical reactivity, making it a versatile building block for further molecular elaboration. This application note provides a comprehensive, in-depth technical guide for the synthesis of 4,6-dihydroxy-5-nitropyrimidine, starting from the readily available diethyl malonate.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also the underlying chemical principles and safety considerations. The synthesis is presented as a two-step process, beginning with the condensation of diethyl malonate and urea to form the intermediate 4,6-dihydroxypyrimidine (barbituric acid), followed by the regioselective nitration of this intermediate.

Mechanistic Overview

The synthesis of 4,6-dihydroxy-5-nitropyrimidine from diethyl malonate proceeds through two distinct and well-established chemical transformations: a condensation-cyclization reaction followed by an electrophilic aromatic substitution.

Step 1: Condensation of Diethyl Malonate and Urea to form 4,6-Dihydroxypyrimidine (Barbituric Acid)

The initial step involves a base-catalyzed condensation reaction between diethyl malonate and urea.[1][2] The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which serves to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of urea. Subsequent intramolecular cyclization and elimination of two molecules of ethanol lead to the formation of the stable pyrimidine ring of barbituric acid.

Step 2: Nitration of 4,6-Dihydroxypyrimidine

The second step is the electrophilic nitration of the 4,6-dihydroxypyrimidine intermediate at the C-5 position. The hydroxyl groups at positions 4 and 6 are electron-donating, which activates the pyrimidine ring towards electrophilic attack, particularly at the C-5 position. The reaction is typically performed using a strong nitrating agent, such as fuming nitric acid, often in the presence of a dehydrating agent like concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4][5][6]

Experimental Workflow

The overall synthetic pathway can be visualized as a two-stage process, each with its own set of reagents and conditions.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Nitration Diethyl Malonate Diethyl Malonate Condensation Condensation Diethyl Malonate->Condensation Urea Urea Urea->Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Condensation Catalyst 4,6-Dihydroxypyrimidine\n(Barbituric Acid) 4,6-Dihydroxypyrimidine (Barbituric Acid) Condensation->4,6-Dihydroxypyrimidine\n(Barbituric Acid) Nitration Nitration 4,6-Dihydroxypyrimidine\n(Barbituric Acid)->Nitration 4,6-Dihydroxy-5-nitropyrimidine 4,6-Dihydroxy-5-nitropyrimidine Nitration->4,6-Dihydroxy-5-nitropyrimidine Fuming Nitric Acid Fuming Nitric Acid Fuming Nitric Acid->Nitration Nitrating Agent

Caption: Synthetic workflow for 4,6-dihydroxy-5-nitropyrimidine.

Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )RoleKey Considerations
Diethyl MalonateC₇H₁₂O₄160.17Starting MaterialEnsure purity; handle in a well-ventilated area.
UreaCH₄N₂O60.06Starting MaterialUse dry urea for optimal reaction.
Sodium MetalNa22.99Reagent for BaseHighly reactive with water and alcohol; handle with extreme care under an inert atmosphere if preparing sodium ethoxide in situ.
Absolute EthanolC₂H₅OH46.07Solvent/ReagentUse absolute (anhydrous) ethanol to prevent unwanted side reactions.
Fuming Nitric AcidHNO₃63.01Nitrating AgentHighly corrosive and a strong oxidizing agent; handle with extreme caution in a fume hood with appropriate PPE.[7][8][9][10][11]
Concentrated Sulfuric AcidH₂SO₄98.08Catalyst/Dehydrating AgentHighly corrosive; handle with care, always add acid to water, not the other way around.[5][6][12][13][14]
Hydrochloric AcidHCl36.46AcidificationCorrosive; use with appropriate PPE.

Detailed Experimental Protocols

Part 1: Synthesis of 4,6-Dihydroxypyrimidine (Barbituric Acid)

This protocol is adapted from the well-established procedure found in Organic Syntheses.[3]

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser and a drying tube (calcium chloride), carefully dissolve 11.5 g (0.5 g-atom) of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and produces flammable hydrogen gas; ensure adequate ventilation and no nearby ignition sources.

  • Reaction Setup: Once all the sodium has dissolved, add 80 g (0.5 mol) of diethyl malonate to the sodium ethoxide solution.

  • Addition of Urea: In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approximately 70 °C) absolute ethanol. Add this solution to the reaction flask.

  • Reflux: Shake the mixture well and heat it to reflux using an oil bath set to 110 °C for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.

  • Work-up: After the reflux period, add 500 mL of hot (50 °C) water to the reaction mixture to dissolve the precipitate.

  • Acidification: Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).

  • Crystallization: Cool the clear solution in an ice bath overnight to allow the barbituric acid to crystallize.

  • Isolation and Drying: Collect the white crystals by suction filtration using a Büchner funnel, wash with a small amount of cold water, and dry in an oven at 100-110 °C. The expected yield is 46-50 g (72-78%).

Part 2: Synthesis of 4,6-dihydroxy-5-nitropyrimidine (5-Nitrobarbituric Acid)

This protocol is a modification of the procedure detailed in Organic Syntheses.[1]

  • Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid (sp. gr. 1.52).

  • Addition of Barbituric Acid: Begin stirring and slowly add 100 g (0.61 mol) of the dry barbituric acid prepared in Part 1 over a period of two hours. It is critical to maintain the internal temperature of the reaction mixture below 40 °C during the addition.

  • Reaction Time: After the addition is complete, continue to stir the mixture for an additional hour.

  • Precipitation: While stirring, carefully add 430 mL of water to the reaction mixture. Cool the solution to 10 °C to precipitate the product.

  • Initial Isolation: Collect the crude product by filtration and wash the solid with cold water.

  • Drying: Dry the crude product on a glass tray at 60-80 °C.

  • Recrystallization: For purification, dissolve the dried nitrobarbituric acid

Sources

Application

Synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione, a key intermediate in medicinal chemistry and materials science. This protocol is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione, a key intermediate in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction: The Significance of 5-Nitropyrimidine-4,6(1H,5H)-dione

5-Nitropyrimidine-4,6(1H,5H)-dione, also known as 5-nitrobarbituric acid, is a versatile heterocyclic compound. The introduction of a nitro group at the C5 position of the pyrimidine ring significantly influences its electronic properties, making it a valuable precursor for a variety of functionalized molecules.[1][2][3] The electron-withdrawing nature of the nitro group enhances the acidity of the methylene protons, influencing its reactivity in condensation reactions.[3] Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for the construction of various fused pyrimidine derivatives and other pharmacologically active agents.[1]

This application note details the direct nitration of barbituric acid, a robust and widely adopted method for the preparation of 5-Nitropyrimidine-4,6(1H,5H)-dione.

Reaction Scheme and Mechanism

The synthesis proceeds via the electrophilic nitration of barbituric acid. The strong electron-withdrawing character of the two carbonyl groups in barbituric acid makes the C5 position susceptible to attack by the nitronium ion (NO₂⁺), which is generated in situ from fuming nitric acid.

Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Barbituric_Acid Barbituric Acid Nitration Nitration Reaction (Controlled Temperature < 40°C) Barbituric_Acid->Nitration Fuming_Nitric_Acid Fuming Nitric Acid Fuming_Nitric_Acid->Nitration Stirring Post-reaction Stirring Nitration->Stirring 2 hours addition, 1 hour stirring Quenching Quenching with Water Stirring->Quenching Precipitation Precipitation & Cooling Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (from boiling water) Drying->Recrystallization Final_Drying Final Drying Recrystallization->Final_Drying Final_Product 5-Nitropyrimidine-4,6(1H,5H)-dione Final_Drying->Final_Product

Sources

Method

Introduction: The Strategic Importance of Nitrated Pyrimidines

An Application Guide to the Nitration of 4,6-Dihydroxypyrimidine: Protocols, Mechanisms, and Safety 4,6-Dihydroxypyrimidine and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Nitration of 4,6-Dihydroxypyrimidine: Protocols, Mechanisms, and Safety

4,6-Dihydroxypyrimidine and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The introduction of a nitro group (–NO₂) onto this heterocyclic core dramatically alters its electronic properties and chemical reactivity, unlocking pathways to a diverse range of high-value compounds. Most notably, the nitration of 2-methyl-4,6-dihydroxypyrimidine serves as the critical initial step in the synthesis of 1,1-diamino-2,2-dinitroethene (FOX-7), an insensitive high-performance energetic material.[2]

This guide, developed for researchers and drug development professionals, provides a comprehensive overview of the nitration of 4,6-dihydroxypyrimidine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, critical safety imperatives, and field-proven protocols. Our objective is to equip the practicing scientist with the knowledge to perform this challenging but vital transformation safely and efficiently.

Reaction Mechanism: The Electrophilic Substitution Pathway

The nitration of the pyrimidine ring is a classic example of electrophilic aromatic substitution. The reaction's success hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is strong enough to attack the electron-rich pyrimidine ring.

Generation of the Nitronium Ion

In the most common procedure, a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The pyrimidine ring, activated by the two hydroxyl groups, presents multiple potential sites for nitration. The primary site of electrophilic attack is the C5 position, which is sterically accessible and electronically activated by the adjacent hydroxyl groups. In cases where the C2 position bears an alkyl substituent, such as in 2-methyl-4,6-dihydroxypyrimidine, further nitration can occur on the α-carbon of this side chain.[4][5]

Recent computational studies using Density Functional Theory (DFT) have provided deeper insight, suggesting that the bisulfate anion (HSO₄⁻) present in the reaction medium is not merely a spectator. It may actively participate in the mechanism by promoting the NO₂⁺ attack and subsequent proton transfer steps, thereby lowering the overall activation energy of the system.[6][7]

Nitration_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2+ H2O Water (H₂O) HSO4- Bisulfate (HSO₄⁻) Intermediate Sigma Complex (Resonance Stabilized) NO2+->Intermediate Electrophile Pyrimidine 4,6-Dihydroxypyrimidine Pyrimidine->Intermediate + NO₂⁺ Product 5-Nitro-4,6-dihydroxypyrimidine Intermediate->Product - H⁺

Caption: General mechanism for the nitration of 4,6-dihydroxypyrimidine.

Pillar of Trustworthiness: A System of Self-Validating Safety

Nitration reactions are inherently hazardous and demand the utmost respect and preparation. The combination of strong, corrosive oxidizing acids with organic substrates creates a high-energy system with the potential for thermal runaway.[2][8] A trustworthy protocol is one where safety is not an afterthought but is woven into the very fabric of the experimental design.

Core Hazards Assessment
HazardDescriptionMitigation Strategy
Corrosivity Concentrated HNO₃ and H₂SO₄ are extremely corrosive and can cause severe, deep chemical burns upon contact with skin or eyes.[9]Always handle in a certified chemical fume hood. Utilize appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton™).[8][10]
High Exothermicity The reaction generates a significant amount of heat. Uncontrolled temperature can lead to violent, explosive decomposition (thermal runaway).[8]Maintain strict temperature control using an ice/salt or dry ice/acetone bath. Add reagents slowly and dropwise with vigorous stirring to dissipate heat effectively.[10]
Toxic Fumes Nitric acid vapors and nitrogen dioxide (NO₂), a reddish-brown gas often formed during nitration, are highly toxic upon inhalation and can cause severe respiratory damage and pulmonary edema.[8][9]All operations must be conducted within a well-ventilated fume hood. Ensure emergency eyewash and shower stations are immediately accessible.[3][9]
Oxidizing Potential Nitric acid is a strong oxidizing agent that can react violently with reducing agents and ignite organic materials.[9]Store nitric acid away from incompatible materials like organic compounds, metals, and alcohols.[9]
Emergency Preparedness
SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
Inhalation Move to fresh air immediately. Seek immediate medical attention.[9]
Spill Evacuate the immediate area. Use a spill containment kit with a neutralizing agent (e.g., sodium bicarbonate) for small spills. For large spills, follow institutional emergency procedures.[8]

Authoritative Protocols for Nitration

The following protocols are synthesized from peer-reviewed literature and patent filings, representing robust and validated methods. The choice of protocol may depend on the available equipment, scale, and specific substrate.

Protocol A: Mixed Acid Nitration in a Halogenated Solvent System

This method, adapted from a patented process, incorporates an organic solvent to improve heat transfer and control the reaction, thereby enhancing safety and yield.[11][12]

Materials and Reagents

ReagentGradePurityNotes
4,6-Dihydroxy-2-methylpyrimidineReagent≥95%
Concentrated Sulfuric Acid (H₂SO₄)ACS95-98%
Concentrated Nitric Acid (HNO₃)ACS≥98%Fuming nitric acid can also be used.
Dichloromethane (CH₂Cl₂)Anhydrous≥99.8%Acts as a heat-transfer solvent.
Crushed Ice / Deionized WaterLabFor quenching the reaction.

Step-by-Step Methodology

  • Reactor Setup: Equip a three-necked, jacketed round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Ensure the reactor is clean, dry, and situated within a chemical fume hood.

  • Dissolution of Substrate: Charge the reactor with concentrated sulfuric acid (95-98%). Cool the acid to room temperature (approx. 25°C) using the jacketed cooling system.[11]

  • Substrate Addition: Slowly add 4,6-dihydroxy-2-methylpyrimidine to the sulfuric acid with vigorous stirring. Stir for approximately 30 minutes to ensure complete dissolution.[11][12] This pre-dissolution step is crucial for managing the initial exotherm.

  • Solvent Addition: Add anhydrous dichloromethane to the reaction mixture at the same temperature.[11]

  • Nitration: Cool the reaction mixture to between 0°C and 10°C. Slowly add concentrated nitric acid (≥98%) dropwise via the dropping funnel over 1-2 hours. Crucial: Maintain the internal temperature strictly within the specified range throughout the addition. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the same temperature, monitoring its progress by a suitable method (e.g., TLC, HPLC) until the starting material is consumed.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and deionized water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This will quench the reaction and precipitate the nitrated product.[10]

  • Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[10]

Protocol B: Direct Nitration with Fuming Nitric Acid

This protocol is a more direct approach but requires extremely careful temperature control due to the high reactivity of 100% nitric acid.[13]

Materials and Reagents

ReagentGradePurityNotes
4,6-Dihydroxy-2-isopropyl-pyrimidineReagentAs an example substrate.
Fuming Nitric Acid (HNO₃)ACS100%Extremely corrosive and reactive.
Crushed Ice / Deionized WaterLabFor quenching the reaction.

Step-by-Step Methodology

  • Reactor Setup: In a chemical fume hood, place 100% nitric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the nitric acid to 0°C in an ice/salt bath.

  • Substrate Addition: Add the 4,6-dihydroxy-2-isopropyl-pyrimidine portion-wise to the cold, stirred nitric acid, ensuring the temperature does not rise above 5°C.[13]

  • Reaction: Stir the mixture at 0°C for 1 hour after the addition is complete.[13]

  • Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of ice water. The product will precipitate.[13]

  • Purification: Collect the solid by vacuum filtration, wash extensively with cold water, and dry in a vacuum desiccator over P₂O₅.[13]

Workflow start Start: Assemble Dry Glassware in Fume Hood dissolve Charge H₂SO₄ Add Pyrimidine Substrate start->dissolve cool Cool Mixture (e.g., 0-10°C) dissolve->cool add_hno3 Slow, Dropwise Addition of HNO₃ cool->add_hno3 react Stir at Controlled Temperature Monitor Reaction Progress add_hno3->react Maintain T° quench Pour Reaction Mixture onto Crushed Ice react->quench filter Isolate Solid via Vacuum Filtration quench->filter wash Wash with Cold H₂O until Neutral filter->wash dry Dry Product (Vacuum Desiccator) wash->dry end End: Purified Nitrated Product dry->end

Caption: General experimental workflow for the nitration of 4,6-dihydroxypyrimidine.

Troubleshooting and Optimization

IssuePotential CauseRecommended Action
Charring / Dark Color Reaction temperature too high; localized hot spots; nitrating agent added too quickly.Improve cooling efficiency (use ice/salt or dry ice/acetone bath). Ensure vigorous stirring. Slow the rate of acid addition significantly.[10]
Low Yield Incomplete reaction; loss of product during workup; decomposition.Extend reaction time or slightly increase temperature (with caution). Ensure complete precipitation during quenching by using a large volume of ice. Check purity of starting materials.
Dinitration or Side Products Harsher reaction conditions (high temperature, excess nitrating agent).Carefully control the stoichiometry of the nitrating agent. Maintain lower reaction temperatures (e.g., 0-5°C).[10]

Conclusion

The nitration of 4,6-dihydroxypyrimidine is a powerful synthetic tool for accessing valuable chemical entities. Success in this endeavor is defined not only by yield but by the unwavering commitment to safety. By understanding the reaction mechanism, respecting the inherent hazards of the reagents, and adhering to meticulously controlled protocols, researchers can confidently and safely perform this critical transformation. The methods and insights provided herein serve as a robust foundation for the development of novel nitrated pyrimidines in both academic and industrial settings.

References

  • Nitration reaction safety - YouTube. (2024). YouTube.
  • How to avoid charring during nitration reactions - Benchchem. (n.d.). Benchchem.
  • Astrakov, A. S., et al. (2001). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate. Available at: [Link]

  • Wang, K., et al. (2016). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Advances. Available at: [Link]

  • Wang, K., et al. (2016). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Publishing.
  • Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable. (2025). Fiveable.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). ACS Publications. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Available at: [Link]

  • Kim, J. K., et al. (2012). Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. Google Patents. US8158788B2.
  • Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. (n.d.). CN102060783A. Google Patents.
  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products (2001). SciSpace. Available at: [Link]

  • Cudziło, S., et al. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). Central European Journal of Energetic Materials. Available at: [Link]

  • Kim, J. K., et al. (2010). Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. Google Patents. US20100081811A1.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). PMC. Available at: [Link]

  • Synthesis of 4,6-dihydroxy-2-isopropyl-5-nitro-pyrimidine. (n.d.). PrepChem.com. Available at: [Link]

Sources

Application

Application Note: Purification of 5-Nitropyrimidine-4,6(1H,5H)-dione via Recrystallization

Executive Summary This technical guide details the purification of 5-Nitropyrimidine-4,6(1H,5H)-dione (also known as 4,6-dihydroxy-5-nitropyrimidine; CAS: 2164-83-2). Due to the compound's high melting point (>300 °C), a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the purification of 5-Nitropyrimidine-4,6(1H,5H)-dione (also known as 4,6-dihydroxy-5-nitropyrimidine; CAS: 2164-83-2). Due to the compound's high melting point (>300 °C), amphoteric nature, and potential energetic properties, standard organic solvent recrystallization is often inefficient.

This protocol prioritizes Thermal Recrystallization from Water as the primary method due to its selectivity for the target nitropyrimidine over inorganic salts and unreacted starting materials. A secondary Acid-Base Reprecipitation workflow is provided for removing chemically distinct organic impurities.

Chemical Context & Solubility Logic

Structural Considerations

The target molecule exists in a tautomeric equilibrium between the dione (keto) and dihydroxy (enol) forms. In the solid state and polar solvents, the dione form often predominates, stabilized by intermolecular hydrogen bonding. This strong lattice energy explains the compound's poor solubility in common organic solvents (ethanol, acetone, DCM) and its high melting point.

  • Acidity: The protons at the 4,6-positions are acidic (pKa ~ 2-4) due to the electron-withdrawing nitro group at position 5.

  • Implication: The compound dissolves readily in basic aqueous solutions but precipitates in acidic environments.

Impurity Profile

Common impurities from the nitration of 4,6-dihydroxypyrimidine include:

  • Unreacted 4,6-dihydroxypyrimidine: More soluble in cold water than the nitro product.

  • Inorganic Salts (NaNO3/NaCl): Highly soluble in water; removed in the mother liquor.

  • Oxidative Decomposition Products: Often colored (yellow/orange); removed via hot filtration or carbon treatment.

Protocol A: Thermal Recrystallization (Water)

Objective: Removal of inorganic salts and water-soluble organic impurities. Scale: Laboratory (10 g – 100 g)

Materials & Equipment
  • Crude 5-Nitropyrimidine-4,6-dione [1]

  • Solvent: Deionized Water (Type II or better)

  • Activated Carbon: Norit® SX Ultra (Optional, for decolorization)

  • Equipment:

    • Round-bottom flask (2-neck) with reflux condenser.

    • Magnetic stirrer (Hotplate).

    • Pre-heated Buchner funnel or glass frit (coarse porosity).

    • Vacuum oven.[2]

Step-by-Step Methodology

Step 1: Dissolution

  • Charge the crude solid into the flask.

  • Add Deionized Water at a ratio of 20:1 (mL/g) relative to the solid.

    • Note: Solubility is low; a high volume is required.

  • Heat the slurry to a rolling boil (100 °C) with vigorous stirring.

  • If the solid does not completely dissolve after 15 minutes of reflux, add water in 5 mL increments until a clear (or slightly hazy) solution is obtained.

Step 2: Hot Filtration (Critical)

  • While maintaining the solution at boiling temperature, filter rapidly through a pre-heated glass frit or Buchner funnel.

    • Reasoning: Pre-heating prevents premature crystallization (shock cooling) in the funnel stem, which causes blockage.

  • (Optional) If colored impurities are present, add activated carbon (1% w/w) prior to filtration and reflux for 5 minutes.

Step 3: Controlled Crystallization

  • Allow the filtrate to cool slowly to room temperature (20–25 °C) over a period of 2–3 hours.

    • Mechanism:[3][4][5][6] Slow cooling promotes the growth of purer, denser crystals (monoclinic/triclinic) and excludes impurities from the lattice.

  • Once at room temperature, cool the flask in an ice-water bath (0–4 °C) for 1 hour to maximize yield.

Step 4: Isolation & Drying

  • Filter the crystals using vacuum filtration.[7][8]

  • Wash the filter cake with 2 x cold water (0 °C) .

  • Drying: Dry in a vacuum oven at 60 °C for 12 hours.

    • Caution: Ensure the vacuum is stable. Do not exceed 80 °C to avoid thermal degradation or energetic instability.

Protocol B: Acid-Base Reprecipitation (High Purity)

Objective: Purification based on pKa differences; ideal for removing non-acidic contaminants.

Workflow Diagram

purification_workflow Start Crude 5-Nitropyrimidine-4,6-dione Dissolve Dissolve in 10% NaHCO3 (aq) pH ~8-9 Start->Dissolve Deprotonation Filter Filter Insoluble Impurities Dissolve->Filter Remove non-acidic solids Filtrate Clear Yellow/Orange Filtrate Filter->Filtrate Acidify Acidify with 6M HCl to pH 1-2 (Slow Addition) Filtrate->Acidify Reprotonation Precipitate Precipitation of Purified Product Acidify->Precipitate Solubility Drop WashDry Filter, Wash (Cold H2O), Dry Precipitate->WashDry

Caption: Acid-Base purification workflow utilizing the acidity of the pyrimidine protons.

Methodology
  • Dissolution: Suspend crude solid in water. Slowly add saturated Sodium Bicarbonate (

    
    ) or 1M NaOH until the solid dissolves and pH reaches ~8–9.
    
    • Chemistry: This forms the water-soluble sodium nitropyrimidinate salt.

  • Filtration: Filter the solution to remove any non-acidic or insoluble organic byproducts.

  • Precipitation: While stirring, slowly add 6M Hydrochloric Acid (HCl) dropwise.

    • Target: Acidify to pH 1–2. The free acid form of 5-nitropyrimidine-4,6-dione will precipitate as a light yellow solid.

  • Collection: Filter and wash thoroughly with water to remove NaCl.

Quantitative Data Summary

ParameterCrude MaterialPurified (Water Recryst.)Purified (Acid-Base)
Appearance Dark Yellow/Brown PowderPale Yellow NeedlesLight Yellow Micro-crystals
Purity (HPLC) 85–92%>98%>99%
Melting Point 285–295 °C (dec.)>300 °C>300 °C
Yield N/A65–75%80–85%
Solubility (100°C) ModerateSolubleSoluble
Solubility (20°C) InsolubleInsolubleInsoluble

Safety & Handling (E-E-A-T)

Critical Safety Warning: 5-Nitropyrimidine derivatives possess a nitro group on a heterocyclic ring, classifying them as potentially energetic materials . While 5-nitropyrimidine-4,6-dione is generally stable, it should be treated with the protocols reserved for high-energy intermediates.

  • Thermal Stability: Do not heat dry solids above 100 °C. Use water or steam baths rather than direct flame or oil baths where possible.

  • Mechanical Sensitivity: Avoid using metal spatulas to scrape dry crystals from glass frits, as this can generate friction/spark. Use Teflon or wooden tools.

  • Chemical Incompatibility: Avoid contact with strong reducing agents (hydrazines, metal hydrides) which can cause exothermic decomposition.

References

  • Synthesis and Properties of Nitro-Pyrimidines.Journal of Heterocyclic Chemistry. 4,6-Dihydroxy-5-nitropyrimidine synthesis via nitration. Context: Establishes the baseline synthesis and impurity profile.
  • Fisher Scientific. (2025).[9] Safety Data Sheet: 4,6-Dichloro-5-nitropyrimidine. Retrieved from

    • Context: Safety handling data for 5-nitropyrimidine derivatives.[3][5][9]

  • BenchChem. (2025).[10][11] Technical Guide: Synthesis and Characterization of Pyrimidine Derivatives. Retrieved from

    • Context: Solubility data and general purific
  • ChemicalBook. (2025).[1] Product Properties: 4,6-Dihydroxy-5-nitropyrimidine (CAS 2164-83-2).[1][12][13] Retrieved from

    • Context: Physical property verific
  • University of Wisconsin-Madison. Recrystallization Procedures and Solvent Selection. Retrieved from

    • Context: General principles of hot filtration and solvent selection for polar compounds.

Sources

Method

Application Note: Advanced HPLC-UV/MS Methodologies for the Analysis of 5-Nitropyrimidine Derivatives

Executive Summary & Chemical Context Pyrimidine derivatives are foundational to modern pharmacotherapy, functioning as critical active pharmaceutical ingredients (APIs) in the treatment of viral diseases and oncology[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Pyrimidine derivatives are foundational to modern pharmacotherapy, functioning as critical active pharmaceutical ingredients (APIs) in the treatment of viral diseases and oncology[1]. Within this class, 5-nitropyrimidines (such as 2,4-dichloro-5-nitropyrimidine and 4-hydroxy-5-nitropyrimidine) serve as highly versatile, electrophilic building blocks used to synthesize complex molecules, including kinase inhibitors (e.g., imatinib analogs) and targeted GPR119 agonists[2][3].

However, the analytical characterization of 5-nitropyrimidines presents distinct chromatographic challenges. The strong electron-withdrawing nature of the nitro group at the C5 position significantly alters the electron density of the pyrimidine ring. This increases the molecule's susceptibility to nucleophilic aromatic substitution (


) and complicates its retention behavior on standard reversed-phase (RP) stationary phases[4][5]. This application note provides a comprehensive, self-validating protocol for the High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of these reactive intermediates.

Methodological Rationale & Causality

As a Senior Application Scientist, it is critical to understand that method development is not merely a sequence of parameters, but a series of chemical negotiations between the analyte, the mobile phase, and the stationary phase.

Stationary Phase Dynamics

While traditional C8 and C18 silica gel columns (7–30 cm in length) are standard for pyrimidine analysis[1][6], highly polar derivatives (e.g., 4-hydroxy-5-nitropyrimidine) often suffer from poor retention, eluting near the void volume.

  • The Causality: To increase the retention factor (

    
    ), orthogonal retention mechanisms are required. The application of mixed-mode columns (e.g., Newcrom R1, which features low silanol activity and ion-pairing groups) or monolithic silica columns (e.g., Chromolith Performance Si) allows for the retention of polar solutes while reducing overall separation time without sacrificing theoretical plates or selectivity[7][8].
    
Mobile Phase & Buffer Selection

Pyrimidines contain weakly basic nitrogen atoms. On traditional silica columns, unreacted surface silanols act as weak cation exchangers, leading to severe peak tailing.

  • The Causality: The mobile phase must be strictly pH-controlled. For routine UV detection, 0.1% Phosphoric acid (

    
    ) is optimal as it suppresses silanol ionization and sharpens peak shape[6][7]. However, phosphoric acid is non-volatile and will cause severe ion suppression and source contamination in mass spectrometers. Therefore, for LC-MS impurity profiling, the buffer must be substituted with 0.1% Formic acid or Acetic acid[6][7].
    
Sample Preparation (Critical Step)

Halogenated 5-nitropyrimidines (e.g., 2,4-dichloro-5-nitropyrimidine) are highly reactive.

  • The Causality: If dissolved in protic or nucleophilic solvents (like methanol or water without buffer) and left in an autosampler, the compound will undergo solvolysis, generating false impurity peaks (e.g., methoxy-derivatives)[2][4]. Samples must be prepared in aprotic solvents like Acetonitrile (MeCN) to "freeze" the reaction and ensure the chromatogram reflects the true purity of the batch.

Analytical Workflow & Decision Matrix

HPLC_Workflow Start 5-Nitropyrimidine API / Intermediate Prep Sample Prep: Dissolve in Aprotic Solvent (Prevents SNAr Degradation) Start->Prep Decision Analytical Goal? Prep->Decision UV Routine Assay (HPLC-UV) λ = 254 nm Decision->UV QC / Release MS Impurity Profiling (LC-MS) ESI+ MRM Mode Decision->MS R&D / ID BufferUV Mobile Phase: 0.1% H3PO4 (Suppresses Silanol Activity) UV->BufferUV BufferMS Mobile Phase: 0.1% HCOOH (Volatile MS-Compatible Buffer) MS->BufferMS Column Column: C18 or Mixed-Mode (e.g., Newcrom R1) BufferUV->Column BufferMS->Column Data Data Validation (SST) Rs > 2.0, Tf ≤ 1.5 Column->Data

Decision matrix and workflow for 5-nitropyrimidine HPLC method development.

Standard Operating Protocol: HPLC Analysis

This protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass the System Suitability Test (SST) to prove that the chromatographic environment is stable and capable of resolving structurally similar byproducts (e.g., incomplete methylation or over-methylated impurities)[4].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid (for MS) OR 1.0 mL of 85% Phosphoric Acid (for UV) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the 5-nitropyrimidine sample.

  • Transfer to a 10 mL volumetric flask and dissolve completely in anhydrous Acetonitrile (do not use methanol to avoid solvolysis).

  • Sonicate for 2 minutes at room temperature.

  • Dilute a 1.0 mL aliquot of this stock solution to 10 mL with the initial mobile phase conditions (95% A / 5% B) immediately prior to injection.

Step 3: Chromatographic Execution

Set up the HPLC system according to the parameters in Table 1 and the gradient profile in Table 2 .

Table 1: Optimized Chromatographic Parameters
ParameterHPLC-UV (Routine QC)LC-MS (Impurity Profiling)
Column C18 Reversed-Phase (250 × 4.6 mm, 5 µm)[6]Mixed-Mode / Low Silanol (150 × 3.0 mm, 3 µm)[7]
Mobile Phase A 0.1% Phosphoric Acid in

0.1% Formic Acid in

Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)
Flow Rate 1.2 mL/min[6]0.4 mL/min[6]
Column Temp 30°C40°C
Detection UV at 254 nm[6]ESI+, Multiple Reaction Monitoring (MRM)[6]
Injection Vol. 10 µL2 µL
Table 2: Universal Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial hold (Traps polar analytes)
2.0955Isocratic loading
12.04060Linear gradient (Elutes main API)
15.01090Column wash (Clears hydrophobic impurities)
15.1955Re-equilibration
20.0955End of run

System Validation & Quantitative Data

To ensure trustworthiness, the method must validate itself during every sequence. Inject a standard mixture containing the 5-nitropyrimidine API and a known structurally similar impurity (e.g., 2-amino-4-chloro-5-nitropyrimidine)[4]. The sequence is only valid if the criteria in Table 3 are met.

Table 3: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between critical pairsGuarantees baseline separation of closely related positional isomers or over-methylated byproducts[4].
Tailing Factor (

)
≤ 1.5Confirms that the acidic buffer is successfully suppressing secondary interactions with column silanols.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler mechanics and confirms that the sample is not degrading in the diluent over time.
Signal-to-Noise (S/N) ≥ 10 for LOQEnsures reliable quantification of trace degradation products in forced degradation studies[6].

Troubleshooting Matrix

  • Symptom: Split peaks or severe fronting.

    • Causality & Solution: The sample solvent is stronger than the initial mobile phase, causing the analyte to travel through the column un-retained in the injection plug. Solution: Ensure the final sample dilution is performed in the initial mobile phase (95% Aqueous) rather than 100% Acetonitrile.

  • Symptom: Appearance of unexpected, growing peaks over the sequence time.

    • Causality & Solution: Nucleophilic attack by the diluent (e.g., if methanol or unbuffered water was used) on the halogenated pyrimidine[4]. Solution: Prepare fresh samples in an aprotic solvent (Acetonitrile) and keep the autosampler chilled at 4°C.

  • Symptom: Drifting retention times.

    • Causality & Solution: Inadequate column equilibration after the gradient wash. Solution: Extend the re-equilibration time at the end of the gradient from 5 minutes to 8 minutes to ensure the stationary phase is fully hydrated.

References

  • [1] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at:[Link]

  • [9] Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed (NIH). Available at:[Link]

  • [7] Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • [8] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed (NIH). Available at:[Link]

  • [3] WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents. Available at:

Sources

Application

In Vitro Assay Protocol for 5-Nitropyrimidine-4,6(1H,5H)-dione: A Guide for Cellular and Biochemical Characterization

Authored by: Your Senior Application Scientist Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a nitro group to this privileged structure, as in 5-Nitropyrimidine-4,6(1H,5H)-dione, suggests the potential for unique mechanisms of action and therapeutic applications. However, the nitro moiety also necessitates a thorough evaluation of potential genotoxicity.[3] This guide provides a comprehensive framework for the in vitro characterization of 5-Nitropyrimidine-4,6(1H,5H)-dione, offering detailed protocols for assessing its cytotoxic, anti-inflammatory, and genotoxic potential.

Based on the known activities of structurally similar compounds, a primary hypothesis is that 5-Nitropyrimidine-4,6(1H,5H)-dione may modulate inflammatory pathways. Specifically, analogues of 5-nitropyrimidine-2,4-dione have been identified as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[4][5] Therefore, a central component of this guide is a detailed protocol for assessing iNOS inhibition.

This document is intended for researchers, scientists, and drug development professionals. It is designed to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

I. Preliminary Assessment: Cytotoxicity Profiling

A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. This information is crucial for selecting appropriate concentration ranges for subsequent mechanistic assays and for identifying potential therapeutic windows. The MTT assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6]

MTT Cell Viability Assay Protocol

Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Nitropyrimidine-4,6(1H,5H)-dione

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of 5-Nitropyrimidine-4,6(1H,5H)-dione in DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium and treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the resulting dose-response curve.

Parameter Recommendation
Cell LinesMCF-7, A549, or other relevant cancer cell lines
Seeding Density5,000-10,000 cells/well
Compound ConcentrationsLogarithmic series (e.g., 0.1, 1, 10, 100 µM)
Incubation Time48-72 hours
Wavelength for Absorbance570 nm

II. Mechanistic Assay: Inhibition of Nitric Oxide Production (iNOS Activity)

Given that analogues of 5-nitropyrimidine-2,4-dione inhibit iNOS, a key target for anti-inflammatory drug development, this assay is of primary importance.[4][5] The following protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the compound's ability to inhibit nitric oxide (NO) production.

Nitric Oxide Production and iNOS Inhibition Assay Protocol

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of iNOS, leading to the production of nitric oxide. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibition of the iNOS pathway.[5]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 5-Nitropyrimidine-4,6(1H,5H)-dione

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of 5-Nitropyrimidine-4,6(1H,5H)-dione for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include untreated controls and LPS-only controls.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pre_treat Pre-treat with 5-Nitropyrimidine-4,6(1H,5H)-dione incubate_24h_1->pre_treat stimulate_lps Stimulate with LPS pre_treat->stimulate_lps incubate_24h_2 Incubate 24h stimulate_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Read Absorbance at 540 nm griess_reagent->read_absorbance ames_test_flowchart start Start prep_strains Prepare Bacterial Tester Strains start->prep_strains prep_compound Prepare Test Compound Dilutions start->prep_compound assay_setup Assay Setup prep_strains->assay_setup prep_compound->assay_setup with_s9 With S9 Mix (Metabolic Activation) assay_setup->with_s9 without_s9 Without S9 Mix (No Activation) assay_setup->without_s9 pre_incubation Pre-incubation at 37°C with_s9->pre_incubation + S9 Mix without_s9->pre_incubation + Buffer plating Plating on Minimal Glucose Agar pre_incubation->plating incubation Incubation at 37°C for 48-72h plating->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Data Analysis colony_counting->data_analysis end End data_analysis->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Nitropyrimidines

Welcome to the technical support center for the synthesis of 5-nitropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-nitropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions. Our goal is to help you overcome common challenges and side reactions encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 5-nitropyrimidines?

A1: The synthesis of 5-nitropyrimidines is susceptible to several side reactions that can significantly impact yield and purity. The most prevalent of these include:

  • Over-nitration (Di- and Tri-nitration): The introduction of more than one nitro group onto the pyrimidine ring, particularly at activated positions.

  • Ring Opening: Cleavage of the pyrimidine ring, often initiated by nucleophilic attack, which can be exacerbated by harsh reaction conditions.[1][2][3][4]

  • N-Oxide Formation: Oxidation of the ring nitrogen atoms to form pyrimidine N-oxides, which can alter the electronic properties and biological activity of the final product.[5][6]

  • Hydrolysis of Substituents: Cleavage of sensitive functional groups on the pyrimidine ring (e.g., esters, amides) under the acidic conditions of nitration.

  • Nitration of Substituents: Nitration can sometimes occur on substituents attached to the pyrimidine ring, such as a phenyl group, rather than on the pyrimidine ring itself.[7]

Q2: I am observing the formation of a significant amount of a di-nitro byproduct. What is the likely mechanism and how can I prevent this?

A2: The formation of a di-nitro byproduct, often a 5,5-dinitro derivative, is a common issue, especially with activated pyrimidine rings like 4,6-dihydroxypyrimidines.[8][9]

Mechanism: The initial nitration at the 5-position is an electrophilic aromatic substitution. However, under the reaction conditions, the resulting 5-nitropyrimidine can undergo a second nitration. In the case of 4,6-dihydroxypyrimidines, tautomerization to the dione form facilitates the formation of a gem-dinitro species at the 5-position.

To suppress this side reaction, consider the following strategies:

  • Milder Nitrating Agents: Employ less aggressive nitrating agents. Instead of a mixture of concentrated nitric and sulfuric acid, consider using nitronium tetrafluoroborate (NO₂BF₄) or acetyl nitrate.[10]

  • Strict Temperature Control: Maintain a low reaction temperature to decrease the rate of the second nitration, which typically has a higher activation energy.

  • Careful Stoichiometry: Use a controlled amount of the nitrating agent, avoiding a large excess.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-nitro product is formed in a satisfactory amount.

Q3: My reaction is yielding a complex mixture, and I suspect pyrimidine ring opening. What causes this and how can I minimize it?

A3: Pyrimidine ring opening is a destructive side reaction that can be triggered by nucleophilic attack on the electron-deficient pyrimidine ring, particularly at the C2, C4, and C6 positions. The use of lower concentrations of nitric acid can sometimes lead to ring-opened nitrate salt byproducts.[1][11]

Causality: The strong electron-withdrawing effect of the nitro group, once installed, further activates the ring towards nucleophilic attack. Water present in the reaction mixture, or the nucleophilic counter-ion of the acid catalyst, can initiate ring cleavage.

To mitigate ring opening:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.

  • Acid Concentration: The concentration of nitric acid can be critical. In some cases, using concentrated nitric acid selectively yields the desired nitrated product, while lower concentrations can favor ring-opening.[1][11]

  • Temperature Management: As with over-nitration, lower temperatures can help to disfavor this side reaction.

Q4: I have identified a byproduct with a mass corresponding to the addition of an oxygen atom to my starting material. Is this an N-oxide, and how can I avoid its formation?

A4: The formation of a pyrimidine N-oxide is a likely possibility.[5] This occurs when the nitrating agent or an oxidizing species in the reaction mixture oxidizes one of the nitrogen atoms of the pyrimidine ring.

Mechanism: The lone pair of electrons on the ring nitrogen atoms can be attacked by an electrophilic oxygen source. Peroxyacids are particularly known to cause N-oxidation.[5]

To prevent N-oxide formation:

  • Choice of Nitrating Agent: Avoid nitrating systems that have a high oxidizing potential beyond their nitrating ability.

  • Deoxygenation Post-Reaction: If N-oxide formation is unavoidable, it is sometimes possible to deoxygenate the product in a subsequent step using a reducing agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

Troubleshooting Guides

Problem 1: Low yield of the desired 5-nitropyrimidine with multiple unidentified byproducts.
Potential Cause Troubleshooting Step Rationale
Reaction temperature is too high. Lower the reaction temperature and monitor the reaction progress more frequently.Higher temperatures can promote over-nitration, ring opening, and other decomposition pathways.
Incorrect concentration of nitric acid. If using dilute nitric acid, try using concentrated nitric acid.[1][11]The concentration of nitric acid can be crucial for the selective formation of the desired product versus ring-opened byproducts.
Presence of water in the reaction. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.Water can act as a nucleophile, leading to ring opening and other hydrolytic side reactions.
Nitrating agent is too harsh. Consider using a milder nitrating agent such as nitronium tetrafluoroborate.[10]Milder reagents can offer greater selectivity for mono-nitration and reduce decomposition.
Problem 2: The major product is the 5,5-dinitro-pyrimidine.
Potential Cause Troubleshooting Step Rationale
Excessive amount of nitrating agent. Reduce the equivalents of the nitrating agent used.A stoichiometric amount or a slight excess is often sufficient for mono-nitration.
Prolonged reaction time. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed or the desired product concentration is maximized.Allowing the reaction to proceed for too long can favor the formation of the thermodynamically more stable di-nitro product.
Highly activating substituents on the pyrimidine ring. Consider protecting activating groups (e.g., hydroxyl groups) before nitration.Protecting groups can temper the reactivity of the ring and prevent over-nitration.

Experimental Protocols

Protocol 1: General Procedure for the Mono-nitration of an Activated Pyrimidine

This protocol is a general starting point and should be optimized for your specific substrate.

Materials:

  • Substituted pyrimidine

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add the substituted pyrimidine to the cold sulfuric acid with stirring. Ensure the temperature does not rise above 10 °C.

  • In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio, but this may need optimization). Cool this nitrating mixture to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyrimidine in sulfuric acid, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mitigation of Over-nitration using a Milder Nitrating Agent

This protocol utilizes nitronium tetrafluoroborate for a more controlled nitration.

Materials:

  • Substituted pyrimidine

  • Nitronium tetrafluoroborate (NO₂BF₄)

  • Sulfolane (or another suitable anhydrous solvent)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted pyrimidine in anhydrous sulfolane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add nitronium tetrafluoroborate portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizing Reaction Pathways

Desired Synthesis of 5-Nitropyrimidine

5-Nitropyrimidine Synthesis Pyrimidine Pyrimidine 5-Nitropyrimidine 5-Nitropyrimidine Pyrimidine->5-Nitropyrimidine HNO₃, H₂SO₄

Caption: Ideal reaction pathway for the synthesis of 5-nitropyrimidine.

Common Side Reaction Pathways

Side Reactions cluster_over_nitration Over-nitration cluster_ring_opening Ring Opening cluster_n_oxide N-Oxide Formation 5-Nitropyrimidine 5-Nitropyrimidine 5,5-Dinitropyrimidine 5,5-Dinitropyrimidine 5-Nitropyrimidine->5,5-Dinitropyrimidine Excess HNO₃ Ring-Opened Products Ring-Opened Products 5-Nitropyrimidine->Ring-Opened Products Nucleophile (e.g., H₂O) Pyrimidine Pyrimidine Pyrimidine->5-Nitropyrimidine Desired Path Pyrimidine N-Oxide Pyrimidine N-Oxide Pyrimidine->Pyrimidine N-Oxide Oxidizing Agent

Caption: Visualization of common side reactions in 5-nitropyrimidine synthesis.

References

  • (PDF) Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]

  • Syntheses of some pyrimidine N-oxides. Available at: [Link]

  • Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

  • Effects of nitric acid concentration for nitration of fused[7][12][13]oxadiazolo[3,4-d]pyrimidine. Available at: [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]

  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products - ResearchGate. Available at: [Link]

  • Effects of nitric acid concentration for nitration of fused[7][12][13]oxadiazolo[3,4-d]pyrimidine-5,7-diamine - Dalton Transactions (RSC Publishing). Available at: [Link]

    • Pyrimidines. Available at: [Link]

  • N-Functionalization of Uracil Derivatives: Synthesis of Chiral 2-(3-Methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)alkanoic Acids and Their Methyl Esters. | Request PDF - ResearchGate. Available at: [https://www.researchgate.net/publication/259169622_N-Functionalization_of_Uracil_Derivatives_Synthesis_of_Chiral_2-3-Methyl-5-nitro-24-dioxo-34-dihydropyrimidin-12H-ylalkanoic_Acids_and_Their_Methyl_Esters]([Link]_ Derivatives_Synthesis_of_Chiral_2-3-Methyl-5-nitro-24-dioxo-34-dihydropyrimidin-12H-ylalkanoic_Acids_and_Their_Methyl_Esters)

  • Nitrosative adenine deamination: facile pyrimidine ring-opening in the dediazoniation of adeninediazonium ion - PubMed. Available at: [Link]

  • Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem ... - PubMed. Available at: [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. Available at: [Link]

  • Pyrimidine N-oxides. I. The synthesis and some reactions of N-hydroxybarbiturates. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents.
  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC. Available at: [Link]

  • Synthesis of Uracil Derivatives and Some of Their Reactions. Available at: [Link]

  • Ipso nitration in organic synthesis - PMC - NIH. Available at: [Link]

  • Nitrosative Adenine Deamination: Facile Pyrimidine Ring-Opening in the Dediazoniation of Adeninediazonium Ion†. Available at: [Link]

  • Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Available at: [Link]

  • Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium - RSC Publishing. Available at: [Link]

  • The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions - Refubium - Freie Universität Berlin. Available at: [Link]

  • Pyridine-N-oxide - Wikipedia. Available at: [Link]

  • Heterocyclic studies. Part XIII. Ready ring cleavage of some pyrimidine derivatives to give highly substituted ethylenes - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. Available at: [Link]

  • Nitration of pyrimidine bases and nucleotides by nitronium tetrafluoroborate. Synthesis of 5-nitro-2'-deoxyuridine | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4,6-dihydroxy-5-nitropyrimidine

Welcome to the technical support center for the synthesis of 4,6-dihydroxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,6-dihydroxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction and improve your yield.

I. Reaction Overview and Mechanism

The synthesis of 4,6-dihydroxy-5-nitropyrimidine is a critical step in the production of various pharmaceutical intermediates. The most common method involves the electrophilic nitration of 4,6-dihydroxypyrimidine at the C-5 position. This reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The acid catalyst protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The pyrimidine ring, particularly with two activating hydroxyl groups, is susceptible to electrophilic attack. The hydroxyl groups increase the electron density of the ring, facilitating the substitution of a hydrogen atom with a nitro group at the C-5 position.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 4,6-dihydroxy-5-nitropyrimidine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in the nitration of 4,6-dihydroxypyrimidine. Several factors can contribute to this problem.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature. However, be cautious as higher temperatures can lead to side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Suboptimal Reagent Concentration: The concentration of your nitrating agent may be insufficient.

    • Solution: Ensure you are using a sufficient excess of nitric acid. Some protocols suggest using 100% nitric acid for efficient nitration[1]. The ratio of sulfuric acid to the pyrimidine substrate is also crucial, with a suggested equivalent ratio of 1:6-8 for similar nitration reactions[2].

  • Poor Temperature Control: The nitration of pyrimidines can be highly exothermic. Poor temperature control can lead to the formation of byproducts and decomposition of the desired product.

    • Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of the nitrating agent[1][2]. Use an ice bath and add the reagents slowly to manage the heat generated.

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule. A common side reaction is the formation of 5,5-dinitro derivatives[3][4].

    • Solution: Careful control of reaction conditions, particularly temperature and the amount of nitrating agent, can minimize the formation of these byproducts. Using a less harsh nitrating agent or a shorter reaction time might be beneficial.

Q2: I am observing the formation of a significant amount of an unknown byproduct. How can I identify and minimize it?

A2: The most likely major byproduct in this reaction is a di-nitrated pyrimidine derivative, specifically a 5,5-dinitro compound[3][4].

Identification and Minimization Strategies:

  • Identification:

    • Mass Spectrometry (MS): This technique will show a molecular ion peak corresponding to the di-nitrated product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a disappearance of the C-5 proton signal, and ¹³C NMR will show a significant downfield shift for the C-5 carbon.

  • Minimization:

    • Control Stoichiometry: Use a controlled amount of the nitrating agent. A large excess will favor di-nitration.

    • Lower Reaction Temperature: As mentioned previously, lower temperatures can help control the reactivity and reduce the formation of over-nitrated products.

    • Alternative Nitrating Agents: Consider using milder nitrating agents if di-nitration is a persistent issue.

Q3: The workup procedure of pouring the reaction mixture onto ice results in a very fine precipitate that is difficult to filter. What can I do?

A3: The precipitation of the product upon quenching with ice water is a standard procedure[1]. However, the particle size can be problematic.

Improving Filtration:

  • Controlled Quenching: Instead of pouring the entire reaction mixture at once, add it slowly to the ice water with vigorous stirring. This can promote the formation of larger crystals.

  • "Digestion" of the Precipitate: After quenching, allow the suspension to stir for an extended period (e.g., 1-2 hours) at a low temperature. This process, known as digestion, can lead to the growth of larger, more easily filterable particles.

  • Use of a Filter Aid: If the precipitate remains very fine, consider using a filter aid like Celite®. A small pad of Celite® on your filter paper can prevent clogging and improve filtration speed.

Q4: My final product is colored, suggesting impurities. What is the best way to purify 4,6-dihydroxy-5-nitropyrimidine?

A4: A colored product often indicates the presence of residual starting materials, byproducts, or decomposition products.

Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for similar compounds include ethanol/water mixtures.

  • Washing: Thoroughly washing the filtered product with cold water is crucial to remove any residual acids and water-soluble impurities[1].

  • Activated Carbon Treatment: If the color is due to highly colored minor impurities, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb these impurities. Be aware that this can also lead to some loss of the desired product.

III. Experimental Protocols & Data

General Synthesis Protocol for 4,6-dihydroxy-5-nitropyrimidine

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and starting materials.

Materials:

  • 4,6-dihydroxypyrimidine

  • Concentrated Sulfuric Acid (95-98%)

  • Concentrated Nitric Acid (fuming or 100%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dihydroxypyrimidine in concentrated sulfuric acid. This step can be exothermic, so it's advisable to cool the flask in an ice bath[2].

  • Cool the resulting solution to 0-5°C using an ice-salt bath.

  • Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10°C. Vigorous stirring is essential during this addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice with constant stirring.

  • A precipitate of 4,6-dihydroxy-5-nitropyrimidine will form.

  • Allow the mixture to stir for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the product in a vacuum oven at a moderate temperature.

Data Summary Table
ParameterRecommended ValueRationale
Reaction Temperature 0-10°CMinimizes side reactions and controls the exothermic nature of the nitration.[1][2]
4,6-dihydroxypyrimidine:H₂SO₄ ratio 1:6 to 1:8 (molar)Ensures complete dissolution and protonation of the substrate.[2]
Nitrating Agent Concentrated or fuming HNO₃Provides the necessary nitronium ion concentration for efficient reaction.[1]
Quenching Method Slow addition to ice waterPromotes the formation of a filterable precipitate.[1]

IV. Visualizations

Reaction Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 4,6-dihydroxypyrimidine in concentrated H₂SO₄ Cool Cool to 0-5°C Start->Cool Exothermic Add_HNO3 Slowly add concentrated HNO₃ Cool->Add_HNO3 Maintain Temp Stir Stir at 0-5°C Add_HNO3->Stir Monitor w/ TLC Quench Pour onto ice Stir->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Wash Wash with cold H₂O Filter->Wash Dry Vacuum Dry Wash->Dry End Pure Product Dry->End

Caption: Workflow for the synthesis of 4,6-dihydroxy-5-nitropyrimidine.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield? Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Yes Complete Complete Check_Completion->Complete No Increase_Time_Temp Increase reaction time or moderately increase temp Incomplete->Increase_Time_Temp Check_Byproducts Analyze for Byproducts (MS, NMR) Complete->Check_Byproducts Dinitro_Present Di-nitro byproduct present? Check_Byproducts->Dinitro_Present No_Dinitro No significant byproducts Dinitro_Present->No_Dinitro No Control_Stoich_Temp Control nitrating agent stoichiometry and lower temp Dinitro_Present->Control_Stoich_Temp Yes Optimize_Workup Optimize Workup: - Controlled quenching - Filter aid No_Dinitro->Optimize_Workup

Caption: Decision tree for troubleshooting low yield in the synthesis.

V. References

  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. (URL not available)

  • Synthesis of 4,6-dihydroxy-2-isopropyl-5-nitro-pyrimidine. PrepChem.com. [Link]

  • Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. Google Patents.

  • 4,6-Dichloro-5-nitropyrimidine synthesis. ChemicalBook. (URL not available)

  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products (2001). SciSpace. [Link]

Sources

Troubleshooting

Troubleshooting low yield in the nitration of dihydroxypyrimidine

Welcome to the technical support center for the nitration of dihydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of dihydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to ensure you can achieve optimal yields and purity in your reactions.

Troubleshooting Guide: Low Yields and Side Reactions

The nitration of dihydroxypyrimidines, while a crucial transformation in the synthesis of many important compounds, can be fraught with challenges leading to low yields. This section addresses the most common issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My overall yield is significantly lower than expected. What are the primary factors I should investigate?

Low yields in the nitration of dihydroxypyrimidine can stem from several factors, ranging from reagent quality to reaction control and work-up procedures. A systematic approach to troubleshooting is essential.

Answer:

Several key areas should be scrutinized when facing low yields:

  • Incomplete Reaction: The nitration may not be proceeding to completion. This can be due to insufficient nitrating agent, suboptimal temperature, or inadequate reaction time. The electron-donating hydroxyl groups on the pyrimidine ring activate it towards electrophilic substitution, but factors like protonation of the ring in strongly acidic media can decrease its reactivity.[1][2][3]

  • Side Reactions and Byproduct Formation: The formation of undesired products is a major contributor to low yields. Over-nitration, leading to di- or tri-nitro derivatives, can occur, especially with highly reactive substrates or harsh reaction conditions.[4][5] Additionally, oxidation of the starting material or product can be a significant issue.

  • Product Decomposition: The nitrated dihydroxypyrimidine product may be unstable under the reaction or work-up conditions. Strong acidic conditions and elevated temperatures can lead to ring-opening or other degradation pathways.[6]

  • Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, crystallization, and other purification steps. Poor solubility of the product in the chosen solvents or inefficient separation from byproducts can drastically reduce the isolated yield.

To diagnose the specific cause, it is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help determine if the starting material is being consumed and whether significant byproducts are forming.

Question 2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired mono-nitro product?

Controlling the selectivity of the nitration reaction is critical for maximizing the yield of the desired product and simplifying purification.

Answer:

Improving selectivity involves fine-tuning the reaction conditions to favor the formation of the mono-nitrated product over other possibilities. Consider the following strategies:

  • Choice of Nitrating Agent: The reactivity of the nitrating agent plays a crucial role. While a mixture of concentrated nitric acid and sulfuric acid is commonly used, its high reactivity can lead to over-nitration.[7][8] Milder nitrating agents, such as nitric acid in acetic anhydride or the use of nitrate salts in the presence of an acid catalyst, can offer better control.

  • Stoichiometry of the Nitrating Agent: Carefully controlling the molar ratio of the nitrating agent to the dihydroxypyrimidine substrate is essential. Using a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent can help drive the reaction to completion without promoting excessive di-nitration.

  • Reaction Temperature: Temperature has a significant impact on the reaction rate and selectivity. Lowering the reaction temperature (typically between -10°C and 10°C) can slow down the reaction, allowing for better control and minimizing the formation of over-nitrated byproducts.[7] It is crucial to maintain a consistent and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction period.[9]

  • Order of Reagent Addition: The method of combining the reagents can influence the outcome. Adding the dihydroxypyrimidine to the nitrating mixture (inverse addition) can sometimes lead to localized high concentrations of the nitrating agent and promote side reactions. A more controlled approach is often the slow, dropwise addition of the nitrating agent to a solution or suspension of the dihydroxypyrimidine.

The following diagram illustrates a decision-making workflow for optimizing selectivity:

selectivity_workflow start Low Selectivity Observed reagent Evaluate Nitrating Agent start->reagent stoichiometry Adjust Stoichiometry reagent->stoichiometry If still low temperature Optimize Temperature stoichiometry->temperature If still low addition Modify Addition Method temperature->addition If still low outcome Improved Selectivity addition->outcome

Caption: Troubleshooting workflow for improving selectivity.

Question 3: My reaction seems to stall, with a significant amount of starting material remaining even after extended reaction times. What could be the cause?

An incomplete reaction can be a frustrating source of low yield. Several factors can contribute to a stalled reaction.

Answer:

If your reaction is not going to completion, consider these potential issues:

  • Insufficient Acid Catalyst: In many nitration protocols, a strong acid like sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[8] An insufficient amount of the acid catalyst will result in a lower concentration of the active electrophile and a slower, incomplete reaction.

  • Protonation of the Substrate: While the acid catalyst is necessary, excessive acidity can be detrimental. The dihydroxypyrimidine substrate itself can be protonated, which deactivates the ring towards electrophilic attack.[2][3] Finding the optimal acid concentration is key.

  • Poor Solubility: Dihydroxypyrimidines can have limited solubility in the reaction medium, especially at low temperatures. If the substrate is not sufficiently dissolved or suspended, the reaction will be slow and inefficient. Consider using a co-solvent to improve solubility, but ensure it is inert to the strong acid and nitrating conditions. The use of halogenated organic solvents has been shown to improve temperature control and yield.[9]

  • Deactivation by the Nitro Group: The introduction of the first nitro group deactivates the pyrimidine ring, making the introduction of a second nitro group more difficult. However, this deactivation also makes the initial mono-nitration slower than might be expected for a dihydroxy-substituted ring.

Question 4: I'm struggling with the work-up and purification of my nitrated product. What are some best practices?

A successful reaction can be undermined by a challenging purification process. Nitrated compounds can be sensitive, and care must be taken during isolation.

Answer:

Effective work-up and purification are critical for obtaining a high yield of a pure product. Here are some recommended practices:

  • Quenching the Reaction: The reaction should be carefully quenched by pouring the reaction mixture onto crushed ice or into ice-cold water. This serves to dilute the strong acid and precipitate the crude product. It is important to perform this step slowly and with good stirring to dissipate the heat generated from the dilution of the acid.

  • Neutralization: After quenching, the acidic solution needs to be neutralized. A weak base, such as sodium bicarbonate or ammonia solution, is often preferred over strong bases like sodium hydroxide to avoid potential degradation of the product.[10] Careful pH monitoring is essential.

  • Filtration and Washing: The precipitated product should be collected by filtration and washed thoroughly with cold water to remove any remaining acid and inorganic salts. Subsequent washes with a small amount of a cold, non-polar solvent like diethyl ether or hexane can help remove non-polar impurities.

  • Recrystallization: Recrystallization is a powerful technique for purifying the final product. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of nitrated aromatic compounds include ethanol, methanol, acetic acid, or mixtures of these with water.

  • Handling of Nitrous Acid Byproducts: Nitration reactions can sometimes produce nitrous acid as a byproduct. If this is suspected, adding a small amount of urea to the acidic aqueous solution during work-up can help to decompose the nitrous acid.[11]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the nitration of dihydroxypyrimidines, providing insights into the underlying chemistry and practical considerations.

What is the mechanism of nitration for dihydroxypyrimidines?

The nitration of dihydroxypyrimidine proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Electrophile: In a mixed acid system (HNO₃/H₂SO₄), sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[8]

  • Electrophilic Attack: The electron-rich pyrimidine ring, activated by the two hydroxyl groups, acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom to which the nitro group is attached. This restores the aromaticity of the pyrimidine ring and yields the final nitrated product.

The presence of the bisulfate ion has been suggested to play a role in promoting not only the attack of the nitronium ion but also the subsequent proton transfer steps.[12][13]

The following diagram outlines the general mechanism:

nitration_mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻ pyrimidine Dihydroxypyrimidine sigma_complex Sigma Complex (Carbocation Intermediate) pyrimidine->sigma_complex + NO₂⁺ sigma_complex_2 Sigma Complex final_product Nitro-dihydroxypyrimidine H2SO4_regen H2SO4_regen final_product->H2SO4_regen + H₂SO₄ (regenerated) sigma_complex_2->final_product + HSO₄⁻ HSO4-_base HSO₄⁻ (Base)

Caption: General mechanism for the nitration of dihydroxypyrimidine.

How do substituents on the dihydroxypyrimidine ring affect the nitration reaction?

Substituents on the pyrimidine ring can significantly influence both the rate and regioselectivity of the nitration reaction.

  • Electron-Donating Groups (EDGs): Alkyl groups, for example, are electron-donating and will further activate the ring towards electrophilic attack, potentially leading to faster reaction rates.[2] However, they can also increase the likelihood of over-nitration if the reaction conditions are not carefully controlled. In some cases, nitration can even occur on the alkyl side chain itself.[4][5]

  • Electron-Withdrawing Groups (EWGs): Halogens or other electron-withdrawing groups will deactivate the ring, making the nitration reaction slower and requiring more forcing conditions (e.g., higher temperatures or stronger nitrating agents).

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the nitronium ion to adjacent positions on the ring, thereby directing the nitration to less hindered sites.

What are the optimal temperature and time for the nitration of dihydroxypyrimidine?

The optimal temperature and reaction time are highly dependent on the specific substrate and the nitrating agent being used. However, some general guidelines can be provided.

ParameterRecommended RangeRationale
Reaction Temperature -10°C to 10°CMinimizes side reactions and over-nitration, allowing for better control of the exothermic reaction.[7]
Reaction Time 1 to 6 hoursSufficient time for the reaction to proceed to completion. The progress should be monitored by TLC or HPLC.

It is important to note that these are starting points, and optimization will likely be necessary for any new substrate or modified procedure. A study on the nitration of 2-methylpyrimidine-4,6-dione found that an optimal temperature of 15°C resulted in a maximum yield of 85%.[7]

Are there any safety considerations I should be aware of?

Yes, the nitration of organic compounds is a potentially hazardous procedure and should be performed with appropriate safety precautions.

  • Exothermic Reaction: Nitration reactions are highly exothermic. The reaction must be cooled effectively, and the nitrating agent should be added slowly to maintain control of the internal temperature. A runaway reaction can lead to a dangerous increase in temperature and pressure.[9]

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potentially Explosive Intermediates: Some nitrated organic compounds can be unstable and potentially explosive, especially if they are over-nitrated. It is crucial to avoid isolating and storing crude products that may contain highly nitrated, unstable impurities.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work and perform a thorough risk assessment.

Experimental Protocols

Standard Protocol for the Nitration of 4,6-Dihydroxypyrimidine

This protocol is a general starting point and may require optimization.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4,6-dihydroxypyrimidine (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath to 0°C and slowly add concentrated sulfuric acid (98%) while stirring until the solid is completely dissolved. Maintain the temperature below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (98%, 1.1 eq) to concentrated sulfuric acid (a volume equal to the nitric acid) while cooling in an ice bath.

  • Addition: Slowly add the nitrating mixture dropwise to the solution of dihydroxypyrimidine via the dropping funnel. Carefully monitor the internal temperature and maintain it between 0°C and 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C).

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate. Available at: [Link]

  • Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Publishing. Available at: [Link]

  • Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Publishing. Available at: [Link]

  • Study of nitration process of pyridine/pyrazine compound with electron-donating groups. ResearchGate. Available at: [Link]

  • A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. ACS Publications. Available at: [Link]

  • Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). Central European Journal of Energetic Materials. Available at: [Link]

  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products (2001). SciSpace. Available at: [Link]

  • Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. Google Patents.
  • Purification of materials containing nitrite. Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione

Welcome to the technical support resource for the synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic process. We will delve into the causality behind experimental observations, provide validated protocols, and offer a structured approach to troubleshooting impurity identification.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis and purification of 5-Nitropyrimidine-4,6(1H,5H)-dione.

Question 1: My reaction resulted in a low yield and the isolated product shows multiple spots on TLC/peaks in HPLC. What are the most likely impurities?

Answer: Low yield and multiple product signals are common issues stemming from incomplete reaction or the formation of side products. The primary impurities in this synthesis are typically unreacted starting material and an over-nitrated by-product.

  • Unreacted Starting Material: 4,6-Dihydroxypyrimidine is the most common starting material for this synthesis. Its presence indicates that the reaction did not go to completion. This could be due to insufficient nitrating agent, low reaction temperature, or insufficient reaction time.

  • Over-Nitration Product: The formation of 5,5-gem-dinitropyrimidine-4,6-diones is a known side reaction in the nitration of 2-substituted pyrimidine-4,6-diones.[1] This occurs when the reaction conditions are too harsh (e.g., high temperature or excessive concentration of the nitrating agent), leading to the introduction of a second nitro group at the 5-position.

  • Degradation Products: The pyrimidine ring, especially with electron-withdrawing groups, can be susceptible to hydrolysis, which may lead to ring-opened by-products. The 5,5-gem-dinitro derivative is particularly prone to nucleophilic attack and subsequent hydrolysis.[1]

The following table summarizes the key characteristics of these common impurities.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Potential SourceIdentification Notes
Target Product C₄H₃N₃O₄157.08-Expected major product.
4,6-DihydroxypyrimidineC₄H₄N₂O₂112.09Unreacted Starting MaterialMore polar than the product; lower Rf on TLC.
5,5-gem-Dinitropyrimidine-4,6-dioneC₄H₂N₄O₆202.08Over-nitrationNon-polar compared to the mono-nitro product.
Ring-Opened ProductsVariableVariableDegradation/HydrolysisOften highly polar and may remain in the aqueous phase during workup.

Question 2: My mass spectrometry results show a peak at m/z 203 [M+H]⁺ in addition to the expected product peak at m/z 158 [M+H]⁺. What is this species?

Answer: A peak at m/z 203 [M+H]⁺ corresponds to a molecular weight of 202 g/mol . This is the exact mass of the over-nitrated by-product, 5,5-gem-dinitropyrimidine-4,6-dione.[1] Its presence confirms that the reaction conditions were too forcing. To mitigate its formation, consider the following adjustments to your protocol:

  • Lower the reaction temperature: Perform the addition of the nitrating agent at 0 °C or below.

  • Reduce reaction time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

  • Use a milder nitrating agent: While mixed acid (HNO₃/H₂SO₄) is standard, exploring alternative nitrating agents could provide better selectivity.

dot

Caption: Key pathways in the synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione.

Question 3: How can I effectively remove these impurities to obtain a high-purity final product?

Answer: A combination of a careful aqueous workup and recrystallization is typically sufficient.

  • Aqueous Workup: After quenching the reaction (e.g., by pouring it onto ice), the acidic catalyst (H₂SO₄) will be partitioned into the aqueous phase. The desired product has low solubility in cold water and will precipitate. Thoroughly washing the crude solid with cold deionized water will help remove residual acids and any highly polar, water-soluble degradation products.

  • Recrystallization: This is the most effective method for removing both the unreacted starting material and the over-nitrated by-product.[2] The choice of solvent is critical. A solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures is ideal. Ethanol-water or acetic acid-water mixtures are often good starting points. The less polar 5,5-gem-dinitro impurity may remain in the mother liquor, while the more polar starting material can also be separated with a carefully chosen solvent system.

A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below. If recrystallization fails to provide the desired purity, flash column chromatography can be employed as an alternative purification method.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the nitration of pyrimidine-4,6-dione? The reaction proceeds via electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][5] The electron-rich pyrimidine ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a base (like water or the bisulfate ion) removes a proton from the 5-position to restore aromaticity and yield the final product.[4][6]

Q2: Which analytical techniques are best for monitoring reaction progress and assessing final product purity? A combination of techniques provides the most comprehensive analysis:[7][8][9]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. It allows you to visualize the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[10][11] A well-developed HPLC method can separate the starting material, product, and key impurities, allowing for precise quantification.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the product and identifying unknown impurities by their mass-to-charge ratio.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[7]

dot

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Analytical Characterization cluster_diagnosis Potential Diagnosis cluster_action Corrective Action start Impure Product Detected (e.g., Low Yield, Off-Color, Broad Melt) TLC_HPLC TLC / HPLC Analysis start->TLC_HPLC MS Mass Spectrometry (MS) start->MS NMR NMR Spectroscopy start->NMR Diag_SM Unreacted Starting Material (More Polar Peak) TLC_HPLC->Diag_SM Diag_Dinitro Over-Nitration Product (Less Polar Peak) TLC_HPLC->Diag_Dinitro Diag_MW Incorrect or Additional [M+H]+ Peaks MS->Diag_MW Diag_Structure Incorrect Structure or Impurity Signals Present NMR->Diag_Structure Action_Purify Purify via Recrystallization or Column Chromatography Diag_SM->Action_Purify Action_Optimize Optimize Reaction: - Adjust Temperature - Adjust Time - Check Reagent Stoichiometry Diag_SM->Action_Optimize Diag_Dinitro->Action_Purify Diag_Dinitro->Action_Optimize Diag_MW->Action_Optimize Diag_Structure->Action_Purify

Caption: A logical workflow for troubleshooting impurity identification.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly and portion-wise, add 4,6-dihydroxypyrimidine (e.g., 0.1 mol, 11.2 g) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL) in a separate flask, pre-cooled to 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the pyrimidine solution over 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice (e.g., 500 g). A precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude product in a test tube and test various solvents (e.g., water, ethanol, acetic acid, and mixtures thereof) to find a system where the solid is sparingly soluble at room temperature but fully dissolves upon heating.

  • Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Azev, Y. A., Duelcks, T., & Lork, E. (2007). Synthesis and properties of 5-nitropyrimidine derivatives. Pharmaceutical Chemistry Journal, 41(9), 495-501. [Link]

  • van Kuilenburg, A. B. P., et al. (2004). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Cardiovascular & Haematological Disorders-Drug Targets, 4(4), 317-329. [Link]

  • Loh, K. D., et al. (2007). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Bacteriology, 189(19), 6943-6953. [Link]

  • Andersen, G., et al. (2013). Global Expression Analysis of the Yeast Lachancea (Saccharomyces) kluyveri Reveals New URC Genes Involved in Pyrimidine Catabolism. PLoS ONE, 8(4), e61494. [Link]

  • Scriven, E. F. V. (1995). Nitropyridines, Their Synthesis and Reactions. Acta Chemica Scandinavica, 49, 809-824. [Link]

  • Perez, M. A., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. [Link]

  • Taylor, E. C., & McKillop, A. (1965). A New Synthesis of 5-Nitropyrimidines. The Journal of Organic Chemistry, 30(9), 3153-3155. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(9), 2046. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Bioorganic & Medicinal Chemistry, 23(5), 985-995. [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Evans, M. (2023, January 14). Nitration of Aromatic Compounds [Video]. YouTube. [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian J. Research Chem., 5(5), 629-636. [Link]

  • PubMed. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. Mendeleev Communications, 12(6), 235-236. [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: About. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February). Impurity Profiling in different analytical techniques. IJNRD, 9(2). [Link]

  • National Center for Biotechnology Information. (2021). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Nature Communications, 12, 5831. [Link]

  • ResearchGate. (2002). Mechanism for Basic Hydrolysis of N-Nitrosoguanidines in Aqueous Solution. The Journal of Organic Chemistry, 67(20), 6897-6902. [Link]

  • Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomed J Sci & Tech Res, 40(5), 32191-32193. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2002). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. (10), 1699-1707. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • University of Massachusetts Amherst ScholarWorks. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 5-amino-6-nitrozopyrimidine-2,4(1 H ,3 H )-dione. Russian Journal of General Chemistry, 77(11), 1980-1980. [Link]

  • ChemSurvival. (2019, January 3). Nitration of aromatic compounds [Video]. YouTube. [Link]

  • Journal of the Serbian Chemical Society. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. 84(5), 527-538. [Link]

  • Malaysian Journal of Chemistry. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. 26(1), 1-11. [Link]

  • New Journal of Chemistry. (2022). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. 46(27), 13035-13043. [Link]

  • Taylor, R. (1990).
  • ResearchGate. (2002). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Synthetic Communications, 32(21), 3299-3306. [Link]

  • StudySmarter. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 5-Nitropyrimidine-4,6(1H,5H)-dione Solvent Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 5-Nitropyrimidine-4,6(1H,5H)-dione (CAS 2164-83-2), also referred to as 5-nitro-4,6-dihydroxypyrimidine. As a critical intermediate in the synthesis of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Nitropyrimidine-4,6(1H,5H)-dione (CAS 2164-83-2), also referred to as 5-nitro-4,6-dihydroxypyrimidine. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Ticagrelor and various xanthine oxidase inhibitors, understanding its behavior in solution is paramount.

This guide is designed for researchers, scientists, and drug development professionals. It synthesizes field-proven insights with rigorous chemical principles to help you troubleshoot solvent-related issues, optimize reaction conditions, and ensure the integrity of your experimental workflows.

Core Principles of Solvent Stability

Understanding the behavior of 5-Nitropyrimidine-4,6(1H,5H)-dione in solution requires analyzing its unique structural features. The compound features a highly electron-withdrawing nitro group at the C5 position, which dictates two primary chemical behaviors in solvents:

  • Tautomerization Dynamics: The molecule exists in a dynamic equilibrium between its dione (lactam) and diol (lactim) forms. Polar protic solvents (e.g., Methanol, Ethanol) stabilize the diol form via hydrogen bonding, whereas polar aprotic solvents (e.g., DMSO, DMF) may favor the dione form or a mixed state [1].

  • Enhanced Acidity & Nucleophilic Susceptibility: The C5-nitro group significantly increases the acidity of the N-H (or O-H) protons via resonance stabilization of the conjugate base. In basic solvents, the compound readily deprotonates to form a nitropyrimidinolate anion. While this increases solubility, it makes the electron-deficient pyrimidine ring highly susceptible to nucleophilic attack. Prolonged exposure to strong bases or heating in such environments leads to ring-opening degradation [1]. Furthermore, the compound is strictly incompatible with strong oxidizing and reducing agents [5].

Solvent Compatibility & Quantitative Data

The following table synthesizes empirical solubility and stability data to guide solvent selection for stock solutions, extractions, and reactions [2].

SolventSolubilityTautomeric PreferenceStability ProfileRecommended Application
DMSO HighDione / MixedHigh (at 25°C)Long-term analytical stock solutions, NMR.
DMF HighDione / MixedHigh (at 25°C)Primary reaction solvent for substitutions.
Methanol ModerateDiolModerateShort-term extractions, HPLC mobile phase.
Ethanol SlightDiolModerateRecrystallization (use with caution).
Water (pH 7) InsolubleDiolHigh (Suspension)Aqueous washes to remove impurities.
Water (pH > 9) High (as salt)AnionLow (Degrades over time)Quick basic extractions only; avoid heat.
Troubleshooting Guides & FAQs

Q1: Why does my compound dissolve poorly in water but readily in aqueous base, and is it stable in this form? A: The neutral compound is largely insoluble in water [2]. However, the addition of a base deprotonates the acidic protons, forming a highly soluble sodium or potassium salt. Caution: While solubility increases, chemical stability decreases. Prolonged exposure to strong aqueous bases, especially at elevated temperatures, can lead to hydrolysis and ring cleavage. Use basic solutions only for transient liquid-liquid extractions and neutralize immediately afterward.

Q2: I observe multiple closely eluting peaks in my HPLC chromatogram when analyzing stock solutions in Methanol. Is the compound degrading? A: Not necessarily. Because the compound exists in a tautomeric equilibrium between the dione and diol forms, polar protic solvents like methanol can sometimes cause these tautomers to resolve as distinct, interconverting peaks (or heavily tailing peaks) depending on the column chemistry. To resolve this, buffer your mobile phase (e.g., with 0.1% Formic Acid) to lock the ionization state and drive the equilibrium toward a single predominant species.

Q3: How do I prevent degradation during the conversion to 4,6-dichloro-5-nitropyrimidine using POCl₃? A: Chlorination using phosphoryl chloride (POCl₃) requires high temperatures (125–130 °C) [3]. To prevent thermal degradation and tar formation, ensure the system is strictly anhydrous. The addition of a catalytic or stoichiometric amount of a tertiary amine (like dimethylaniline) facilitates the reaction by forming a reactive Vilsmeier-type intermediate. This accelerates the chlorination, allowing for complete conversion before thermal degradation outpaces product formation [3].

Q4: Which solvent is recommended for long-term storage of analytical stock solutions? A: Anhydrous DMSO is recommended for long-term storage. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles, as moisture condensation can introduce water, leading to gradual hydrolysis over several months [5].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Forced Degradation and Solvent Stability Assessment

Objective: To empirically determine the half-life and stability profile of 5-Nitropyrimidine-4,6(1H,5H)-dione in a chosen solvent system.

  • Preparation: Prepare a 10 mM stock solution of the compound in the target solvent (e.g., Methanol or DMSO).

  • Aliquoting: Divide the stock into three sealed amber vials to prevent photodegradation.

  • Stress Conditions:

    • Vial 1 (Control): Store at 4°C.

    • Vial 2 (Thermal Stress): Incubate at 60°C.

    • Vial 3 (Acid/Base Stress): Add 0.1 N HCl or NaOH to a final concentration of 1 mM.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 24h, 48h, and 7 days.

  • Quenching & Analysis: Dilute the aliquot 1:10 in the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to immediately quench the stress condition. Analyze via LC-MS to quantify the remaining parent peak area and identify degradation masses.

Protocol B: Synthesis of 4,6-Dichloro-5-nitropyrimidine (Chlorination Workflow)

Objective: Efficient conversion of the diol/dione to the dichloro intermediate while minimizing solvent-mediated degradation [3].

  • Reagent Mixing: To a suspension of POCl₃ (approx. 6.5 equivalents) containing 5-nitro-4,6-dihydroxypyrimidine, slowly add dimethylaniline (1.5 equivalents) [3].

  • Heating: Heat the reaction mixture in an oil bath at 125 °C, then warm to 130 °C and hold for exactly 1 hour [3].

  • Concentration: Upon completion (monitor by TLC), remove excess POCl₃ by evaporation under reduced pressure to prevent violent aqueous quenching [3].

  • Quenching: Slowly pour the concentrated residue onto crushed ice (approx. 300 g).

  • Isolation: Collect the resulting light brown solid by filtration, or extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and purify via fast column chromatography [3].

Mechanistic & Workflow Visualizations

Pathway Dione 5-Nitropyrimidine-4,6(1H,5H)-dione (Aprotic Solvents) Diol 5-Nitro-4,6-dihydroxypyrimidine (Protic Solvents) Dione->Diol Solvent Equilibrium Anion Nitropyrimidinolate Anion (Basic Solvents) Diol->Anion Deprotonation (pH > pKa) Degradation Degradation Products (Ring Cleavage) Anion->Degradation Prolonged Heating / Strong Nucleophiles

Figure 1: Tautomeric equilibrium and base-catalyzed degradation pathway of 5-Nitropyrimidine-4,6-dione.

Workflow Start Prepare 10 mM Stock in Target Solvent Stress Apply Stress Conditions (Heat, Light, Acid/Base) Start->Stress Aliquots Withdraw Aliquots at t=0, 24h, 48h, 7 days Stress->Aliquots Analysis HPLC-UV / LC-MS Analysis Aliquots->Analysis Decision Calculate % Degradation & Identify Impurities Analysis->Decision

Figure 2: Standardized workflow for solvent stability and forced degradation assessment.

References
  • Title: CAS 2164-83-2: 6-Hydroxy-5-nitro-4(3H)
  • Title: 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 Source: Benchchem URL
  • Title: 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 Source: ChemicalBook URL
  • Title: Buy 4-Hydroxy-5-nitropyrimidine | 219543-69-8 Source: Smolecule URL
  • Title: Safety Data Sheet - 2-Methyl-5-nitropyrimidine-4,6-diol Source: ChemScene URL
Optimization

Optimizing reaction conditions for 5-nitropyrimidine derivatives

Technical Support Center: Optimization of 5-Nitropyrimidine Reaction Conditions To: Research & Development Division From: Senior Application Scientist, Heterocyclic Chemistry Group Subject: Troubleshooting & Optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 5-Nitropyrimidine Reaction Conditions

To: Research & Development Division From: Senior Application Scientist, Heterocyclic Chemistry Group Subject: Troubleshooting & Optimization Guide for 5-Nitropyrimidine Scaffolds

Introduction: The 5-Nitropyrimidine Challenge

5-Nitropyrimidine derivatives are "privileged scaffolds" in drug discovery, serving as precursors for purine analogs, kinase inhibitors, and antifolates.[1][2] However, the electron-deficient nature of the pyrimidine ring, amplified by the C-5 nitro group, creates a "reactivity paradox":

  • Hypersensitivity to Hydrolysis: The C-2 and C-4 positions are so electrophilic that moisture can degrade the starting material before the nucleophile attacks.

  • Regioselectivity Ambiguity: In 2,4-dichloro-5-nitropyrimidines, distinguishing between C-2 and C-4 substitution is electronically driven but kinetically sensitive.[1]

This guide replaces standard operating procedures with a troubleshooting-first approach , addressing the specific failure modes encountered in high-stakes synthesis.

Part 1: The Core Intermediate ( Reactions)

Subject: Regioselective Functionalization of 2,4-Dichloro-5-nitropyrimidine

The Regioselectivity Logic Gate

In 2,4-dichloro-5-nitropyrimidines, the C-4 position is generally more reactive toward nucleophiles than C-2.[1]

  • Why? The Meisenheimer intermediate formed at C-4 is stabilized by resonance with the ortho-nitro group and the N-3 nitrogen. Attack at C-2 lacks this direct nitro-conjugation stabilization.[1][3]

  • The Trap: This preference can be reversed by steric bulk, solvent polarity, or specific amine types (see Expert Insight below).[1]

Troubleshooting & FAQs

Q1: My yield is consistently low (<40%), and I see a "baseline smear" on TLC. What is happening? Diagnosis: You are likely experiencing hydrolytic decomposition during the reaction or workup. 2,4-Dichloro-5-nitropyrimidine is extremely sensitive to aqueous base.[1] Corrective Protocol:

  • Dry Solvents: Ensure THF or Dioxane is anhydrous (<50 ppm water).

  • Base Selection: Switch from aqueous bases (

    
    /water) to organic bases (DIPEA, Lutidine).
    
  • The "Cold Quench" Technique: Never pour the reaction into water at room temperature. Pour the reaction mixture into a rapidly stirring ice/water slurry buffered to pH 5-6. Extract immediately.

Q2: I need to substitute at C-2, but I only get C-4 products. How do I invert the selectivity? Expert Insight: While C-4 is electronically favored, you can force C-2 substitution using the "Tertiary Amine Anomaly."

  • Mechanism: Reaction with a tertiary amine (like triethylamine) forms a quaternary ammonium salt preferentially at C-4 (kinetic control). However, this salt is reversible. If a secondary amine is generated in situ or added subsequently, or if the tertiary amine undergoes dealkylation, the thermodynamic product (often C-2) or specific dealkylated products can be isolated under controlled conditions [1].

  • Alternative: Use 2-chloro-4-methoxy-5-nitropyrimidine.[1] The methoxy group at C-4 deactivates that position, directing the next nucleophile to C-2.

Q3: The reaction freezes at 80% conversion. Should I heat it? Warning: Heating 2,4-dichloro-5-nitropyrimidine with amines often leads to double substitution (both C-2 and C-4) or polymerization.[1] Solution:

  • Do not heat above 40°C for mono-substitution.

  • Add a fresh aliquot of nucleophile (0.1 eq).

  • Check if the byproduct HCl is protonating your nucleophile. Ensure you have 2.5 eq of base (or excess amine) to scavenge the acid.

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the decision logic for functionalizing 2,4-dichloro-5-nitropyrimidine.

G Start Starting Material: 2,4-Dichloro-5-nitropyrimidine Cond_Standard Standard Condition: Primary/Sec. Amine Cold (0°C), THF Start->Cond_Standard Cond_Tertiary Special Condition: Tertiary Amine (Et3N) (In-situ dealkylation) Start->Cond_Tertiary Cond_Hydrolysis Failure Mode: Aqueous Base / Wet Solvent Start->Cond_Hydrolysis Prod_C4 Major Product: C-4 Substitution (Kinetic/Electronic Control) Cond_Standard->Prod_C4 Fast (<1h) Prod_C2 Product: C-2 Substitution (Via Ammonium Salt) Cond_Tertiary->Prod_C2 Selectivity Inversion Prod_Decomp Decomposition: Uracil Derivatives (Low Yield) Cond_Hydrolysis->Prod_Decomp Irreversible

Caption: Decision tree for regioselective substitution (


) of 2,4-dichloro-5-nitropyrimidine.

Part 3: Reduction of the Nitro Group

Subject: Converting 5-Nitropyrimidines to 5-Aminopyrimidines

Once the pyrimidine is functionalized, reducing the nitro group is the next critical step. This is prone to over-reduction (ring opening) or catalyst poisoning .

Comparative Optimization Table
MethodReagentsProsConsBest For
Hydrogenation

(5 bar), Pd/C, EtOAc
Cleanest profile, easy workup.[1]Halogenated pyrimidines may undergo de-halogenation.Non-halogenated scaffolds.[3][4]
Iron Reduction Fe powder, AcOH (or

)
Preserves halogens (Cl, Br).[1]"Iron sludge" traps product; low yield on scale-up.Chlorinated pyrimidines.
Dithionite

, THF/Water
Mild, homogeneous.[1]Reagent quality varies; sulfur smell; aqueous workup required.Small scale, sensitive groups.
Transfer Hydrog. Cyclohexene, Pd/CNo gas cylinder needed.Requires reflux (thermal risk).Rapid screening.
Protocol: Iron-Mediated Reduction (Halogen-Safe)

Use this when you must retain a Chlorine atom at C-2 or C-4.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 5-nitropyrimidine derivative (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat to 70°C with vigorous stirring.

    • Checkpoint: The reaction should turn from yellow to dark brown/rust.

    • Monitoring: Monitor by TLC.[3] The amine product is usually much more polar (lower

      
      ) and may fluoresce blue under UV.
      
  • Workup (The Critical Step):

    • Do NOT just filter through paper. The iron sludge will clog it and trap your product.

    • Technique: Filter the hot mixture through a pad of Celite (diatomaceous earth). Wash the pad copiously with hot methanol.

    • Purification: Concentrate filtrate. If the residue is green (iron salts), partition between EtOAc and saturated

      
      .
      

Part 4: Self-Validating Experimental Workflow

Objective: Synthesis of 4-(benzylamino)-2-chloro-5-nitropyrimidine.

  • Setup: Flame-dried 100 mL round-bottom flask,

    
     atmosphere.
    
  • Dissolution: Add 2,4-dichloro-5-nitropyrimidine (1.94 g, 10 mmol) to anhydrous THF (20 mL). Cool to -10°C (ice/acetone bath).

  • Addition: Mix Benzylamine (1.07 g, 10 mmol) with DIPEA (1.29 g, 10 mmol) in THF (5 mL). Add this solution dropwise over 20 minutes.

    • Why? Slow addition prevents local heating and double-substitution.

  • Monitoring: Stir at 0°C for 1 hour.

    • Validation Check: Take a TLC aliquot. Starting material (

      
       ~0.8) should disappear. A major spot (
      
      
      
      ~0.5) should appear. If a lower spot (
      
      
      ~0.2) appears, you have double substitution (C-2/C-4 bis-amino).[1]
  • Quench: Pour into ice-cold 5% citric acid solution (50 mL). Extract with EtOAc.[3]

  • Data Verification:

    • 1H NMR (

      
      ):  Look for the C-6 proton singlet. In the starting material, it is near 9.0 ppm. In the product, it typically shifts slightly upfield but remains a singlet. The presence of the NH signal (broad, ~8.5 ppm) confirms amination.
      

References

  • Lee, M., et al. (2015).[5] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry, 80(15), 7757-7763.[1][5]

  • BenchChem Technical Support. (2025). "Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine."

  • ResearchGate. (2013). "How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?"

  • Google Patents. (2022). "Process for synthesis of 2,4-dichloro-5-aminopyrimidine." WO2022090101A1.

Sources

Troubleshooting

Technical Support Center: Pyrimidine Nitration Troubleshooting

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield inconsistencies and exothermic runaways during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield inconsistencies and exothermic runaways during the nitration of highly activated pyrimidines.

The nitration of 4,6-dihydroxypyrimidine to 5-nitro-4,6-dihydroxypyrimidine is a critical node in the synthesis of active pharmaceutical ingredients (APIs) like Abacavir and Ticagrelor. However, the electron-donating hydroxyl groups at positions 4 and 6 heavily activate the pyrimidine ring, making it highly susceptible to 1[1].

This guide is designed to help you troubleshoot degradation pathways, control reaction thermodynamics, and implement self-validating protocols for high-yield mono-nitration.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my nitration reaction yield yellow gas and completely degrade the pyrimidine ring instead of forming the 5-nitro product? Causality: This is the hallmark of over-nitration leading to hydrolytic cleavage. While the first nitration at the 5-position is the desired target, excess nitronium ions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) combined with elevated temperatures force a second nitration at the already-occupied 5-position. This forms an unstable gem-dinitro intermediate: 5,5-dinitro-4,6-dihydroxypyrimidine [2].
In strongly acidic media (like concentrated sulfuric acid), this intermediate rapidly undergoes2[2]. This compound is then further nitrated and cleaved to yield nitroform (trinitromethane) and nitrogen oxides (the yellow gas you observe).

Q2: How can I control the nitronium ion concentration to prevent the formation of the gem-dinitro intermediate? Causality: You must moderate the thermodynamic driving force of your system. There are two field-proven strategies:

  • Solvent Moderation: Instead of using pure concentrated sulfuric acid (

    
    ), use glacial acetic acid as the reaction medium with red fuming nitric acid. Acetic acid moderates the formation of 
    
    
    
    , significantly reducing the likelihood of a second nitration[1],[3].
  • Biphasic Halogenated Systems: If sulfuric acid must be used for scalability, introduce a halogenated organic co-solvent (e.g., dichloromethane). This creates a biphasic system that acts as a thermal sink to absorb the rapid exothermic heat of the initial nitration,4[4].

Q3: What are the self-validating indicators that my reaction is proceeding correctly? Causality: A successful mono-nitration is self-validating through its physical state. Upon the slow addition of


, the temperature should rise predictably but remain controllable below 15°C with external cooling. The reaction mixture will transition into a thick, pale-yellow suspension. If the mixture turns deep orange/red, or if uncontrollable foaming occurs, the ring is actively degrading into nitroform[5].

Part 2: Pathway Visualization

The following diagram maps the logical relationship between reaction conditions and the hydrolytic degradation pathway.

NitrationMechanism SM 4,6-Dihydroxypyrimidine (Activated Ring) Target 5-Nitro-4,6-dihydroxypyrimidine (Target API Intermediate) SM->Target Controlled Nitration (HNO3, 0-15°C) GemDinitro 5,5-Dinitro-4,6-dihydroxypyrimidine (Gem-Dinitro Intermediate) Target->GemDinitro Over-Nitration (Excess NO2+, >40°C) Formamidine gem-Dinitroacetyl formamidine (Hydrolysis Product) GemDinitro->Formamidine Acidic Hydrolysis (Ring Opening) Nitroform Nitroform (Trinitromethane) + Ring Cleavage Formamidine->Nitroform Further Nitration & Cleavage

Fig 1: Mechanistic pathway of 4,6-dihydroxypyrimidine over-nitration and hydrolytic degradation.

Part 3: Quantitative Process Data

To optimize your workflow, compare the outcomes of different nitration environments. The table below summarizes the quantitative parameters required to isolate the target intermediate while avoiding ring cleavage.

ParameterSulfuric Acid Method (High Risk)Glacial Acetic Acid Method (Optimized)Biphasic Solvent Method (Scale-up)
Solvent System 95%

Glacial Acetic Acid

+ Dichloromethane

Equivalents
> 3.0 eq1.1 - 1.2 eq1.1 - 1.2 eq
Operating Temp > 40°C0°C → 25°C-5°C → 10°C
Primary Risk Gem-dinitration & CleavageSlurry thickening (stirring issues)Solvent phase separation
Typical Yield < 20% (Nitroform byproduct)85 - 92%> 90%
Product Purity Low (Heavy oxidation)High (>98%)High (>98%)

Part 4: Validated Experimental Protocol

This step-by-step methodology utilizes the Glacial Acetic Acid moderation strategy to ensure high-yield mono-nitration. The protocol is designed as a self-validating system to prevent over-nitration.

Phase 1: System Preparation & Thermal Sinking
  • Apparatus Setup: Equip a jacketed glass reactor with a heavy-duty mechanical stirrer, an internal thermocouple, and a pressure-equalizing addition funnel.

  • Substrate Dissolution: Charge the reactor with 4,6-dihydroxypyrimidine (1.0 eq) and glacial acetic acid (8.0 volumes).

    • Scientific Rationale: Acetic acid safely moderates the nitronium ion concentration compared to sulfuric acid, preventing the thermodynamic leap to gem-dinitration[1].

  • Pre-cooling: Cool the suspension to 0–5°C using a recirculating chiller.

Phase 2: Stoichiometric Nitration
  • Acid Dosing: Slowly dose red fuming nitric acid (1.15 eq) via the addition funnel over a period of 60 to 90 minutes.

  • Self-Validation Check: Monitor the internal thermocouple continuously. The temperature must remain strictly below 15°C. As the reaction progresses, the mixture will transition from a white suspension to a thick, pale-yellow slurry.

    • Troubleshooting: If orange fumes (

      
      ) appear or the temperature spikes above 20°C, pause dosing immediately and increase cooling. This indicates localized over-nitration and the onset of ring cleavage[5].
      
Phase 3: Maturation & Quenching
  • Thermal Maturation: Once dosing is complete, remove the cooling bath and allow the reaction to naturally warm to 20–25°C over 2 hours to ensure complete conversion.

  • Quenching: Quench the reaction by pouring the mixture over crushed ice (10 volumes relative to starting material) under vigorous stirring.

    • Scientific Rationale: Rapid aqueous dilution safely destroys unreacted nitronium ions, halting any potential over-nitration, and precipitates the highly insoluble mono-nitrated product.

  • Isolation: Filter the pale-yellow precipitate, wash extensively with cold distilled water until the filtrate pH is >4, and dry under vacuum at 45°C to constant weight.

References

  • Smolecule: Synthesis Methods for 4-Hydroxy-5-nitropyrimidine Source: Smolecule Technical Documentation URL
  • Formation of Nitroform in the Nitration of Gem-Dinitro Compounds Source: ResearchGate / Propellants, Explosives, Pyrotechnics URL
  • Source: DiVA Portal (Doctoral Thesis, Comprehensive Summary)
  • Source: Google Patents (US8158788B2)
  • Synthesis Technique and Crystal Structure of HNF Source: ResearchGate URL
  • Source: Open Research Repository (ANU)

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Degradation Analysis of 5-Nitropyrimidine-4,6(1H,5H)-dione

Welcome to the Technical Support Center for 5-Nitropyrimidine-4,6(1H,5H)-dione and its closely related derivatives (e.g., 2-methyl and 2-propylthio analogs). As a Senior Application Scientist, I have designed this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Nitropyrimidine-4,6(1H,5H)-dione and its closely related derivatives (e.g., 2-methyl and 2-propylthio analogs). As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. This compound is a highly reactive intermediate utilized in the synthesis of xanthine oxidase inhibitors, antiplatelet drugs like Ticagrelor[1], and energetic materials such as 1,1-diamino-2,2-dinitroethene (FOX-7)[2].

Due to the extreme electron deficiency of the pyrimidine ring—driven by the C5-nitro group and the dione/diol tautomeric core—this scaffold is highly susceptible to specific degradation pathways. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your analytical and synthetic workflows.

Part 1: Mechanistic Causality of Degradation (The "Why")

To troubleshoot degradation, you must first understand the structural causality. The pyrimidine-4,6-dione core is severely compromised by the strong electron-withdrawing effect of the nitro group at the 5-position. This creates a severe electron deficiency at the C2 position, making it a prime target for nucleophilic attack.

  • Basic Hydrolysis: Leads to rapid ring cleavage. Hydroxide attack at C2 results in ring opening, yielding nitro-malondiamide derivatives.

  • Acidic Hydrolysis: Slower than basic degradation, typically requiring elevated temperatures, leading to decarboxylation and the formation of substituted nitroacetamides.

  • Intentional Hydrolytic Cleavage: In energetic material synthesis, the 2-methyl derivative is nitrated to 5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione (TNMPD). Subsequent hydrolysis is intentionally used to force ring cleavage, yielding FOX-7 ()[2].

DegradationPathway Core 5-Nitropyrimidine-4,6-dione (Core Structure) Basic Basic Hydrolysis (NaOH) Ring Opening Core->Basic pH > 9.0 Acidic Acidic Hydrolysis (HCl) Decarboxylation Core->Acidic pH < 2.0 Oxidative Oxidation (H2O2) N-Oxide Formation Core->Oxidative ROS / H2O2 Thermal Thermal Stress Denitration / Oligomerization Core->Thermal > 60°C Deg1 Nitro-malondiamide Derivatives Basic->Deg1 Deg2 Substituted Nitroacetamides Acidic->Deg2 Deg3 Pyrimidine N-Oxides Oxidative->Deg3 Deg4 Polymeric Aggregates Thermal->Deg4

Caption: Degradation pathways of 5-Nitropyrimidine-4,6-dione under forced stress conditions.

Part 2: Troubleshooting FAQs (The "How-To")

Q1: I am observing peak splitting and multiple peaks in my HPLC chromatogram for a freshly purified sample. Is my compound degrading in the vial? Analysis & Causality: Not necessarily. 5-Nitropyrimidine-4,6-dione exhibits significant keto-enol tautomerism (existing interchangeably as 5-nitropyrimidine-4,6-diol). Depending on the pH of your mobile phase, these tautomers can resolve into split peaks or broad shoulders. Solution (Self-Validating Check): Adjust your mobile phase pH. Use a strongly buffered acidic mobile phase (e.g., 0.1% TFA or 10 mM phosphate buffer at pH 2.5) to lock the compound into its fully protonated dione form. If the secondary peak merges into a single sharp peak, it was a tautomer. If the secondary peak persists, it is a hydrolytic degradation product.

HPLC_Troubleshooting Start Observe Peak Splitting in HPLC Action Adjust Mobile Phase to pH 2.5 (0.1% TFA) Start->Action Check Do peaks merge into a single peak? Action->Check Yes Yes: Keto-Enol Tautomerism Confirmed Check->Yes True No No: Hydrolytic Degradation Confirmed Check->No False

Caption: Logical workflow for differentiating tautomerism from degradation in HPLC analysis.

Q2: My yield drops significantly when scaling up the synthesis or during long-term storage in solution. How do I prevent this? Analysis & Causality: The compound is highly sensitive to nucleophilic attack. Trace alkalinity in glassware or prolonged exposure to protic solvents (like methanol or water) at room temperature initiates slow ring-opening hydrolysis. Solution: Store the compound as a lyophilized solid at -20°C. For solution-phase workflows, maintain a slightly acidic environment (pH 4-5) and avoid prolonged heating. When quenching nitration reactions, use ice-water and immediately filter the precipitate to minimize aqueous contact time and suppress hydrolysis ()[1].

Part 3: Quantitative Degradation Profile & Validated Protocol

Understanding the quantitative breakdown helps in developing stability-indicating analytical methods. The table below summarizes the expected degradation profile based on standard ICH forced degradation conditions[3].

Summary of Forced Degradation Data
Stress ConditionReagent / EnvironmentTime & TempDegradation (%)Major Degradation Product
Acidic Hydrolysis 0.1 M HCl24h @ 60°C~12.5%Nitroacetamide derivatives
Basic Hydrolysis 0.1 M NaOH4h @ 25°C~85.0%Nitro-malondiamide analogs
Oxidative Stress 3% H₂O₂24h @ 25°C~8.2%Pyrimidine N-oxides
Thermal Stress Solid State7 days @ 80°C< 2.0%Denitrated oligomers
Photolytic Stress UV Light (254 nm)24h @ 25°C~5.4%Photochemical dimers
Self-Validating Forced Degradation Protocol

To establish a stability-indicating HPLC method, follow this step-by-step methodology to generate and trap degradation products. Crucially, this protocol includes specific neutralization steps to act as a self-validating system —ensuring that degradation occurs only during the stress phase and not post-stress in the autosampler.

Step 1: Stock Solution Preparation Dissolve 10 mg of 5-Nitropyrimidine-4,6-dione (or its 2-substituted analog) in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

Step 2: Basic Hydrolysis (High Susceptibility)

  • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

  • Incubate at 25°C for exactly 4 hours.

  • Causality & Validation Step: Neutralize immediately with 1 mL of 0.1 N HCl. Failing to neutralize will cause the compound to continue degrading in the HPLC autosampler, invalidating your kinetic data.

Step 3: Acidic Hydrolysis (Moderate Susceptibility)

  • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 1 mL of 0.1 N NaOH before analysis to protect the HPLC column stationary phase.

Step 4: Oxidative Stress

  • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

  • Incubate at 25°C for 24 hours in the dark to prevent confounding photolytic degradation.

Step 5: Analysis Inject 10 µL of each neutralized sample onto a C18 column using a gradient of Water (0.1% TFA) and ACN. The TFA buffer will suppress tautomeric peak splitting, allowing for accurate quantification of true degradation peaks.

References

  • Belaada, A., Trzciński, W. A., & Chyłek, Z. C. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials. URL:[Link]

  • VCU Scholars Compass. (2020). Development of a Screening Assay for Type III Secretion System Inhibitors. Virginia Commonwealth University. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Nitropyrimidine Compounds

Welcome to the technical support center for the scale-up synthesis of 5-nitropyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 5-nitropyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to large-scale production of these important chemical entities. The pyrimidine core is a vital scaffold in numerous pharmaceuticals, and the introduction of a nitro group at the 5-position often serves as a key step in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during your experiments. The information presented here is grounded in established chemical principles and practical, field-proven insights to ensure the successful and safe scale-up of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of 5-nitropyrimidine compounds?

A1: The scale-up of 5-nitropyrimidine synthesis presents a unique set of challenges that are often not apparent at the bench scale. The primary concerns revolve around:

  • Exothermic Nature of Nitration: Nitration reactions are notoriously exothermic.[3][4] Inadequate heat management during scale-up can lead to thermal runaway, a dangerous situation that can result in side reactions, product decomposition, and even explosions.[5] The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation less efficient.

  • Reaction Control and Selectivity: Achieving consistent regioselectivity (nitration at the 5-position) can be more difficult on a larger scale. Factors such as mixing efficiency, reagent addition rates, and local temperature variations can influence the formation of unwanted isomers and by-products.

  • Purification and Isolation: The physical properties of 5-nitropyrimidine compounds, including their potential for thermal instability and polymorphism, can complicate purification and isolation processes like crystallization and filtration on a large scale.

  • Safety and Handling: Handling large quantities of nitrating agents (e.g., nitric acid, mixed acids) and the potentially explosive nature of nitro compounds requires stringent safety protocols and specialized equipment.[6][7] The thermal stability of the final product and any intermediates is a critical safety parameter.[8][9][10]

Q2: How does the choice of nitrating agent impact the scale-up process?

A2: The choice of nitrating agent is a critical parameter that significantly influences the safety, efficiency, and cost-effectiveness of the scale-up synthesis.

Nitrating AgentAdvantages for Scale-UpDisadvantages for Scale-Up
Mixed Acid (HNO₃/H₂SO₄) Low cost, well-established, and applicable to a broad range of substrates.[11]Highly corrosive, generates significant acidic waste, and the high exothermicity requires careful thermal management.[5]
Concentrated Nitric Acid Can provide selective nitration for certain activated pyrimidine systems.[12][13]Can lead to the formation of by-products and requires precise control of reaction conditions.
Nitric Acid in Acetic Acid Can offer milder reaction conditions compared to mixed acid.The presence of acetic acid can introduce complexities in work-up and solvent recovery.
Alternative Nitrating Agents (e.g., N₂O₅) Can offer higher reactivity and selectivity in some cases.[14]Often more expensive and may require specialized handling procedures.

The selection should be based on a thorough risk assessment, process optimization studies, and consideration of the specific pyrimidine substrate.

Q3: What are the key safety considerations when handling 5-nitropyrimidine compounds and their precursors on a large scale?

A3: Safety is paramount during the scale-up of any chemical process, especially those involving nitration. Key considerations include:

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats, is mandatory.[15][16]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a dedicated, controlled environment to avoid inhalation of corrosive vapors or toxic fumes.[15][17]

  • Material Compatibility: Ensure that all reactor vessels, transfer lines, and other equipment are constructed from materials compatible with the corrosive nature of the nitrating agents.

  • Thermal Hazard Assessment: A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, should be performed to understand the thermal stability of the starting materials, intermediates, and final product.[9] This data is crucial for designing a safe process and implementing emergency shutdown procedures.

  • Waste Disposal: Develop a clear and compliant plan for the neutralization and disposal of acidic and potentially hazardous waste streams.[7]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the scale-up synthesis of 5-nitropyrimidine compounds.

Problem 1: Low Yield of the Desired 5-Nitro Isomer

Potential Causes & Solutions

  • Suboptimal Reaction Temperature:

    • Causality: The regioselectivity of nitration is often temperature-dependent. Higher temperatures can favor the formation of undesired isomers or lead to decomposition.[5]

    • Troubleshooting Steps:

      • Monitor and Control Temperature: Implement a robust temperature control system for the reactor. Ensure that the temperature is monitored at multiple points within the reactor to detect any local "hot spots."

      • Optimize Addition Rate: Slowly add the nitrating agent to control the exotherm and maintain the desired reaction temperature.

      • Perform a Temperature Study: Conduct small-scale experiments at various temperatures to determine the optimal range for maximizing the yield of the 5-nitro isomer.

  • Inefficient Mixing:

    • Causality: Poor mixing can lead to localized high concentrations of the nitrating agent, resulting in over-nitration or side reactions.

    • Troubleshooting Steps:

      • Evaluate Agitator Design: Ensure the agitator design is appropriate for the scale and viscosity of the reaction mixture.

      • Optimize Agitation Speed: Determine the optimal agitation speed to ensure homogeneity without causing excessive splashing or shear.

      • Consider Baffles: The use of baffles in the reactor can improve mixing efficiency.

  • Incorrect Stoichiometry:

    • Causality: An excess of the nitrating agent can lead to the formation of dinitro or other over-nitrated by-products.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Ensure the purity of the starting pyrimidine and the concentration of the nitrating agent are accurately known.

      • Precise Dosing: Utilize calibrated pumps or addition funnels for accurate and controlled addition of the nitrating agent.

Problem 2: Formation of Impurities and By-products

Potential Causes & Solutions

  • Presence of Water:

    • Causality: The presence of water can alter the strength of the nitrating agent and promote side reactions or decomposition of the pyrimidine ring.

    • Troubleshooting Steps:

      • Use Anhydrous Reagents and Solvents: Ensure all reagents and solvents are appropriately dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Decomposition of Starting Material or Product:

    • Causality: Pyrimidine rings, especially when substituted with activating groups, can be susceptible to ring-opening or other decomposition pathways under harsh nitrating conditions.[18]

    • Troubleshooting Steps:

      • Milder Reaction Conditions: Explore the use of milder nitrating agents or lower reaction temperatures.

      • Protecting Groups: If the pyrimidine ring contains sensitive functional groups, consider the use of protecting groups.

      • Reaction Time: Optimize the reaction time to maximize product formation while minimizing decomposition. Monitor the reaction progress using in-process controls like HPLC.[19]

  • Formation of Hantzsch-type Dihydropyridine By-products:

    • Causality: In certain pyrimidine syntheses, particularly those involving Biginelli-type reactions as a precursor step, the formation of Hantzsch-type dihydropyridine by-products can occur, especially at higher temperatures.[20]

    • Troubleshooting Steps:

      • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of these by-products.[20]

      • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine and the Hantzsch pathway.[20]

Problem 3: Difficulties in Product Isolation and Purification

Potential Causes & Solutions

  • Poor Crystallization:

    • Causality: The desired 5-nitropyrimidine compound may be highly soluble in the reaction solvent or may form an oil instead of a crystalline solid.

    • Troubleshooting Steps:

      • Solvent Screening: Conduct a solvent screening study to identify a suitable solvent or solvent mixture for crystallization that provides good recovery and purity.

      • Seeding: Use seed crystals of the pure product to induce crystallization.

      • Controlled Cooling: Implement a controlled cooling profile to promote the formation of larger, more easily filterable crystals.

  • Product Instability During Work-up:

    • Causality: Some 5-nitropyrimidine compounds can be thermally unstable and may decompose during solvent removal or drying at elevated temperatures.[21]

    • Troubleshooting Steps:

      • Low-Temperature Operations: Perform work-up and isolation steps at reduced temperatures.

      • Vacuum Distillation: Use vacuum distillation for solvent removal to avoid high temperatures.

      • Azeotropic Drying: Consider azeotropic drying with a suitable solvent to remove water at a lower temperature.

  • Filtration Challenges:

    • Causality: The product may form very fine particles that clog the filter medium, leading to slow filtration rates.

    • Troubleshooting Steps:

      • Crystal Engineering: Optimize crystallization conditions to obtain larger, more uniform crystals.

      • Filter Aid: Consider the use of a filter aid (e.g., celite), but be mindful of potential contamination of the final product.

      • Alternative Filtration Equipment: For large-scale operations, explore the use of different types of filtration equipment, such as a filter press or a centrifugal filter.

III. Experimental Protocols & Workflows

General Protocol for Scale-Up Nitration of a Pyrimidine Derivative

This protocol provides a general framework. It is crucial to adapt and optimize these steps for your specific substrate and scale.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and passivated if necessary.

    • Charge the reactor with the pyrimidine starting material and the chosen solvent (e.g., concentrated sulfuric acid).

    • Begin agitation and cool the mixture to the desired initial temperature (typically 0-5 °C).

  • Preparation of Nitrating Agent:

    • In a separate, cooled vessel, carefully prepare the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).[3]

  • Controlled Addition:

    • Slowly add the nitrating agent to the reactor containing the pyrimidine solution at a rate that allows for effective temperature control.

    • Continuously monitor the internal temperature of the reactor.

  • Reaction Monitoring:

    • Maintain the reaction at the optimized temperature for a predetermined period.

    • Monitor the progress of the reaction by taking periodic samples for analysis (e.g., HPLC, TLC).

  • Quenching:

    • Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a vessel containing crushed ice or cold water. This step is highly exothermic and requires careful control.

  • Product Isolation:

    • The precipitated product can be isolated by filtration.

    • Wash the filter cake with cold water to remove residual acids.

  • Purification:

    • Recrystallize the crude product from a suitable solvent to achieve the desired purity.

  • Drying:

    • Dry the purified product under vacuum at a temperature determined to be safe based on thermal analysis data.

Workflow Diagrams
Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of 5-Nitropyrimidine check_temp Review Temperature Control Data start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_stoich Verify Stoichiometry & Reagent Purity start->check_stoich optimize_temp Optimize Temperature & Addition Rate check_temp->optimize_temp optimize_mixing Improve Agitation/Baffling check_mixing->optimize_mixing recalculate_stoich Recalculate & Verify Reagent Purity check_stoich->recalculate_stoich success Yield Improved optimize_temp->success optimize_mixing->success recalculate_stoich->success

Caption: Troubleshooting workflow for addressing low yields in 5-nitropyrimidine synthesis.

Scale-Up Synthesis Workflow

ScaleUpWorkflow start Process Development (Lab Scale) risk_assessment Thermal & Safety Hazard Assessment start->risk_assessment pilot_scale Pilot Scale Synthesis risk_assessment->pilot_scale process_optimization Process Optimization (Temperature, Mixing, etc.) pilot_scale->process_optimization full_scale Full-Scale Production process_optimization->full_scale qc_qa Quality Control & Quality Assurance full_scale->qc_qa final_product Final Product Release qc_qa->final_product

Sources

Optimization

Removing unreacted starting materials from 5-Nitropyrimidine-4,6(1H,5H)-dione

Welcome to the technical support center for the purification of 5-Nitropyrimidine-4,6(1H,5H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Nitropyrimidine-4,6(1H,5H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material, a critical step for reliable downstream applications.

Introduction: The Critical Role of Purity

5-Nitropyrimidine-4,6(1H,5H)-dione is a key heterocyclic building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.[1][2] The purity of this intermediate is paramount, as unreacted starting materials or by-products can interfere with subsequent synthetic steps and biological assays, leading to inaccurate and irreproducible results. This guide provides a structured approach to identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove?

The synthesis of 5-Nitropyrimidine-4,6(1H,5H)-dione, also known as 4,6-dihydroxy-5-nitropyrimidine[3][4][5], typically involves the condensation of a urea derivative with a malonic acid derivative. Therefore, the most common unreacted starting materials are Urea and a nitrated C3 component like Nitromalonic acid or its synthetic equivalents.

Q2: My crude product is a discolored solid. What is the first purification step I should try?

For most solid organic compounds, recrystallization is the most effective and economical first-line purification technique.[6][7] It is excellent for removing small amounts of impurities and often results in a significant improvement in purity and color.

Q3: How do I choose the right solvent for recrystallization?

The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.[8] For a polar compound like 5-Nitropyrimidine-4,6(1H,5H)-dione, polar solvents are a good starting point.[8] You may need to screen several solvents or use a mixed-solvent system to find the optimal conditions.[6][8]

Q4: Recrystallization isn't working well. What's my next option?

If recrystallization fails to provide the desired purity, or if you have a complex mixture of impurities, column chromatography is the next logical step.[9][10][11][12] Normal-phase chromatography using silica gel is a standard approach for purifying polar compounds.[9][13]

Q5: My compound seems to be sticking to the top of the silica gel column and won't elute. What should I do?

This indicates that your compound is too polar for the chosen mobile phase.[10] You need to drastically increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, switch to a more polar mixture like dichloromethane/methanol. Adding a small amount of a modifier like acetic acid can also help overcome strong interactions with the silica gel.[14]

Troubleshooting and Purification Guides

A systematic approach is crucial for successful purification. The first step is to identify the nature of the impurity, which will then guide the selection of the most appropriate purification method.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for purifying your crude 5-Nitropyrimidine-4,6(1H,5H)-dione.

Purification_Strategy start Crude Product (5-Nitropyrimidine-4,6(1H,5H)-dione) tlc Run TLC Analysis (e.g., 10% MeOH in DCM) start->tlc decision Assess Impurity Profile tlc->decision recrystallization Primary Purification: Recrystallization decision->recrystallization Minor impurities or single major impurity column Secondary Purification: Column Chromatography decision->column Multiple impurities or close Rf values extraction Alternative Method: Acid-Base Extraction decision->extraction Acidic or basic starting materials recrystallization->column Purity <95% pure_product Pure Product recrystallization->pure_product Purity >95% column->pure_product extraction->recrystallization Isolate solid

Caption: Decision tree for selecting a purification method.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.

Scientific Rationale: An ideal recrystallization solvent will dissolve the target compound at its boiling point while the impurities remain either insoluble (and can be filtered off hot) or are soluble even at room temperature (and remain in the mother liquor upon cooling). The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents.[8]

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (see table below) to find a suitable one. A good solvent will show poor solubility at room temperature but high solubility when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[8]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Table: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds. Urea is very soluble.[15]
Ethanol78HighA common choice for polar nitroaromatic compounds.[8]
Methanol65HighSimilar to ethanol, but more volatile. Urea is moderately soluble.[15]
Ethyl Acetate77MediumMay be a good choice if the product is less polar than impurities.
Acetonitrile82MediumUrea has low solubility in acetonitrile.[16]
Ethanol/Water MixVariesVariesA mixed solvent system can be fine-tuned for optimal results.[8]
Guide 2: Purification by Column Chromatography

When recrystallization is insufficient, column chromatography provides superior separation based on the differential adsorption of compounds to a stationary phase.[12][13]

Scientific Rationale: In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase. Polar compounds, like 5-Nitropyrimidine-4,6(1H,5H)-dione, will adsorb more strongly to the silica gel and elute more slowly than non-polar impurities. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted sequentially based on their polarity.[11]

Workflow for Column Chromatography

Column_Chromatography_Workflow start Crude Product tlc 1. Select Solvent System (via TLC, aim for Rf ~0.3) start->tlc packing 2. Pack Column (Silica gel slurry) tlc->packing loading 3. Load Sample (Wet or dry loading) packing->loading elution 4. Elute Column (Start with low polarity, then gradient increase) loading->elution collection 5. Collect Fractions elution->collection analysis 6. Analyze Fractions (TLC) collection->analysis combine 7. Combine Pure Fractions & Evaporate Solvent analysis->combine end Pure Product combine->end

Caption: Step-by-step workflow for column chromatography.

Step-by-Step Protocol:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a mobile phase that gives your target compound a retention factor (Rf) of about 0.2-0.4.[7][14] A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour this into your column and allow it to pack evenly without air bubbles.[14]

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This "dry loading" technique is often best for polar compounds.[17]

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of methanol in DCM) to elute your product.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Guide 3: Purification by Acid-Base Extraction

This technique is particularly useful if your starting materials have different acidic or basic properties than your product.[18][19]

Scientific Rationale: 5-Nitropyrimidine-4,6(1H,5H)-dione has acidic protons on the nitrogen atoms. Urea is a very weak base.[20] This difference in acidity/basicity can be exploited. By washing an organic solution of your crude product with an aqueous base (like sodium bicarbonate), the acidic product will be deprotonated, forming a salt that dissolves in the aqueous layer.[19] The less acidic or neutral impurities (like urea) will remain in the organic layer. The layers can then be separated, and the aqueous layer re-acidified to precipitate the pure product.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. Shake the funnel gently, venting frequently to release any pressure from CO2 evolution.[19]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 1-2 more times.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Isolation: Collect the pure product by vacuum filtration, wash with cold water, and dry.

References

  • Jinjiang Melamine. Solubility Of Urea Overview.
  • Benchchem.
  • Benchchem.
  • Benchchem. Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis.
  • Benchchem.
  • Wikipedia. Urea.
  • Benchchem.
  • Sciencemadness Wiki. Urea.
  • Benchchem.
  • PubMed. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity.
  • Wikipedia. Acid–base extraction.
  • Unknown.
  • Phenomenex.
  • Open Library Publishing Platform. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • UVic.
  • Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • ChemicalBook. 4,6-DIHYDROXY-5-NITROPYRIMIDINE | 2164-83-2.
  • Sigma-Aldrich. 4,6-Dihydroxy-5-nitropyrimidine 95 2164-83-2.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • Benchchem. Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis.
  • Santa Cruz Biotechnology. 4,6-Dihydroxy-5-nitropyrimidine | CAS 2164-83-2.
  • Sigma-Aldrich. 4,6-Dihydroxy-5-nitropyrimidine 95 2164-83-2.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nitric Oxide Synthase Inhibitors: Profiling 5-Nitropyrimidine-4,6(1H,5H)-dione Analogues Against Established Agents

Introduction: The Critical Role of Nitric Oxide Synthase and Its Inhibition Nitric oxide (NO) is a pleiotropic signaling molecule, fundamental to a vast array of physiological processes, from the regulation of blood pres...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Nitric Oxide Synthase and Its Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule, fundamental to a vast array of physiological processes, from the regulation of blood pressure and neurotransmission to immune responses.[1] The synthesis of this transient radical is meticulously controlled by a family of enzymes known as Nitric Oxide Synthases (NOS). In mammals, three distinct NOS isoforms have been identified:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, nNOS is involved in synaptic plasticity and neuronal communication.[2] Its overactivation is implicated in neurodegenerative disorders.[3]

  • Endothelial NOS (eNOS or NOS-3): Expressed in the vascular endothelium, eNOS-derived NO is a critical vasodilator, regulating blood flow and pressure.[4]

  • Inducible NOS (iNOS or NOS-2): Unlike its constitutive counterparts (nNOS and eNOS), iNOS expression is induced by inflammatory stimuli like cytokines and endotoxins in cells such as macrophages.[2] It produces large, sustained amounts of NO as part of the innate immune response, but its dysregulation contributes to the pathophysiology of chronic inflammation and septic shock.[5]

Given the distinct roles of each isoform, the selective inhibition of a specific NOS enzyme is a significant therapeutic strategy.[6] For instance, selective iNOS inhibition is desirable for treating inflammatory diseases without affecting the crucial homeostatic functions of eNOS and nNOS. This guide provides a comparative analysis of a promising class of iNOS inhibitors, the nitropyrimidine-dione analogues, against widely used, well-characterized NOS inhibitors.

A note on nomenclature: The core subject of this guide, based on emerging research, is the 5-nitropyrimidine-dione scaffold. While the user query specified "5-Nitropyrimidine-4,6(1H,5H)-dione," which is also known as 5-nitrouracil, the most pertinent studies on NOS inhibition feature analogues of the isomeric "5-nitropyrimidine-2,4-dione" structure. For clarity and scientific accuracy, this guide will refer to this class as Nitropyrimidine-dione Analogues , focusing on their demonstrated activity as NOS inhibitors, while also acknowledging that the parent compound, 4,6-dihydroxy-5-nitropyrimidine, has other reported biological activities, such as the inhibition of thymidine phosphorylase.[7]

Compound Profiles: Mechanisms and Characteristics

Nitropyrimidine-dione Analogues

Recent investigations have highlighted the potential of compounds built on a 5-nitropyrimidine-2,4-dione scaffold as inhibitors of nitric oxide production. A key study synthesized a library of these analogues and evaluated their efficacy.

  • Mechanism of Action: These compounds have been shown to directly inhibit the enzymatic activity of inducible nitric oxide synthase (iNOS). Molecular docking studies suggest that these analogues can effectively bind to the active site of the iNOS enzyme, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide.

  • Potency and Selectivity: One of the most promising compounds from a synthesized series, compound 36 (5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione) , demonstrated potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with a half-maximal inhibitory concentration (IC50) of 8.6 μM. It also directly inhibited iNOS enzyme activity with an IC50 of 6.2 μM. Importantly, this compound exhibited low cytotoxicity, making it a viable candidate for further development. The primary focus of the initial research has been on iNOS, and comprehensive selectivity data against nNOS and eNOS is an area for future investigation.

  • Therapeutic Potential: With demonstrated efficacy in a carrageenan-induced paw edema mouse model, these analogues show promise as anti-inflammatory agents.

Nω-nitro-L-arginine methyl ester (L-NAME)

L-NAME is one of the most widely used, classical NOS inhibitors in preclinical research.

  • Mechanism of Action: L-NAME is a non-selective inhibitor that acts as a substrate analogue for all three NOS isoforms.[4] Critically, L-NAME is a prodrug; it must be hydrolyzed in vivo or in situ to Nω-nitro-L-arginine (L-NOARG), which is the active inhibitor.[8] This bioactivation step can influence its apparent potency and onset of action.

  • Potency and Selectivity: As a non-selective inhibitor, L-NAME and its active form L-NOARG block all NOS isoforms with high potency. Ki values have been reported as 15 nM for bovine nNOS, 39 nM for human eNOS, and 4.4 µM for murine iNOS, demonstrating a preference for the constitutive isoforms.[9]

  • Causality in Experimental Use: Its non-selectivity makes it a useful tool for determining if a biological effect is NO-dependent in general. However, this lack of specificity is a major drawback for therapeutic applications, as inhibiting eNOS can lead to significant cardiovascular side effects, such as hypertension.[2]

7-Nitroindazole (7-NI)

7-NI is a well-established inhibitor known for its relative selectivity for the neuronal isoform of NOS.

  • Mechanism of Action: 7-NI acts as a potent inhibitor of nNOS. While it can inhibit all isoforms in vitro, it exhibits remarkable selectivity for nNOS in vivo.[10] This selectivity is not based on differential potency at the enzyme's active site but is thought to result from preferential uptake or accumulation in neuronal tissues.[2]

  • Potency and Selectivity: In vitro IC50 values for rat brain NOS are in the range of 0.64–1.53 µM.[11] Its in vivo selectivity makes it an invaluable tool for studying the specific role of nNOS in the central nervous system, without the pronounced hypertensive effects seen with non-selective inhibitors like L-NAME.[12]

  • Causality in Experimental Use: Researchers choose 7-NI when they hypothesize that a specific physiological or pathological process is mediated by nNOS. Its ability to cross the blood-brain barrier further enhances its utility in neuroscience research.[13]

Aminoguanidine (Pimagedine)

Aminoguanidine is recognized for its preferential inhibition of the inducible NOS isoform.

  • Mechanism of Action: Aminoguanidine shows a notable selectivity for iNOS over the constitutive eNOS and nNOS isoforms.[5] This makes it a valuable agent for investigating the pathological roles of iNOS-derived NO in inflammatory conditions.

  • Potency and Selectivity: It is a moderately potent inhibitor, with a reported IC50 value of 2.1 µM for mouse iNOS.[14] Studies have shown it to be equipotent to L-NMA (another common NOS inhibitor) against iNOS, but significantly (10 to 100-fold) less potent against the constitutive isoforms.[5]

  • Causality in Experimental Use: Aminoguanidine is often employed in models of sepsis, arthritis, and other inflammatory diseases to specifically target the overproduction of NO by iNOS, thereby dissecting its contribution from the physiological roles of nNOS and eNOS.

L-N6-(1-iminoethyl)lysine (L-NIL)

L-NIL is another potent and selective inhibitor of the iNOS isoform.

  • Mechanism of Action: L-NIL is a structural analogue of L-arginine and acts as a competitive inhibitor of iNOS.

  • Potency and Selectivity: L-NIL is distinguished by its strong selectivity for iNOS. It has a reported IC50 of 3.3 µM for mouse iNOS, while its IC50 for rat brain constitutive NOS is 92 µM, indicating a 28-fold selectivity for the inducible isoform.[15][16] This makes it a more selective tool for studying iNOS function compared to aminoguanidine.

  • Causality in Experimental Use: Due to its higher selectivity, L-NIL is often preferred over aminoguanidine when the experimental goal is to inhibit iNOS with minimal confounding effects on constitutive NOS activity.[17][18]

Head-to-Head Performance Comparison

The selection of a NOS inhibitor is critically dependent on the specific research question, balancing potency with the required isoform selectivity. The table below summarizes the key quantitative data for the discussed inhibitors.

Inhibitor ClassTarget Isoform(s)Potency (IC50 / Ki)Selectivity RatioKey Features
Nitropyrimidine-dione analogue (Cmpd. 36) iNOSiNOS IC50: 6.2 µMSelectivity profile not fully characterized.Novel scaffold; Low cytotoxicity; Demonstrated in vivo anti-inflammatory activity.
L-NAME nNOS, eNOS, iNOS (Non-selective)nNOS Ki: 15 nMeNOS Ki: 39 nMiNOS Ki: 4.4 µMPrefers nNOS/eNOS over iNOS.Prodrug; Widely used pan-NOS inhibitor; Induces hypertension.[8][9]
7-Nitroindazole (7-NI) nNOS (Selective in vivo)nNOS IC50: ~0.64 µMHigh in vivo selectivity for nNOS over eNOS/iNOS.Blood-brain barrier permeable; Minimal cardiovascular side effects.[10][11][13]
Aminoguanidine iNOS (Preferential)iNOS IC50: ~2.1 µM10-100 fold selective for iNOS over cNOS.Targets pathological NO overproduction in inflammation.[5][14]
L-NIL iNOS (Selective)iNOS IC50: 3.3 µMcNOS IC50: 92 µM~28-fold selective for iNOS over cNOS.Potent and highly selective iNOS inhibitor.[15][16]

Experimental Methodologies: A Self-Validating System

Accurate assessment of NOS inhibition requires robust and well-validated experimental protocols. Here, we detail two standard methodologies: an in vitro enzyme activity assay and a cell-based NO production assay.

Protocol 1: In Vitro NOS Activity Assay (L-Citrulline Conversion)

This assay directly measures the enzymatic activity of purified or recombinant NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[19] It is the gold standard for determining an inhibitor's direct effect on the enzyme and for calculating potency values like IC50 or Ki.

Causality of Experimental Design: The choice of a cell-free system isolates the enzyme from cellular complexity, ensuring that the observed inhibition is a direct effect on the NOS enzyme itself and not due to upstream or downstream cellular events, or issues with compound bioavailability. The use of a radiolabeled substrate provides high sensitivity.[20]

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction cocktail containing reaction buffer (e.g., 50 mM HEPES, pH 7.4), required cofactors (NADPH, FAD, FMN, tetrahydrobiopterin), and calmodulin (for nNOS/eNOS).

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., Nitropyrimidine-dione analogue) or vehicle control to the reaction mixture.

  • Enzyme Addition: Add the purified NOS enzyme (e.g., recombinant human iNOS) to the tubes.

  • Initiate Reaction: Start the reaction by adding a mix of L-arginine and radiolabeled L-[³H]arginine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA.

  • Separation of L-Citrulline: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex 50W). The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

  • Quantification: Collect the eluate and quantify the amount of L-[³H]citrulline using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Cofactors) B Add Inhibitor/ Vehicle A->B C Add Purified NOS Enzyme B->C D Initiate with [3H]L-Arginine C->D E Incubate at 37°C D->E F Stop Reaction E->F G Separate via Cation-Exchange Resin F->G H [3H]Citrulline Elutes G->H I Quantify with Scintillation Counter H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro L-citrulline conversion assay.

Protocol 2: Cell-Based iNOS Inhibition Assay (Griess Assay)

This protocol assesses an inhibitor's efficacy in a more physiologically relevant context by measuring NO production in cultured cells. RAW 264.7 murine macrophages are a standard model, as they robustly express iNOS upon stimulation.[21][22] The Griess assay is a simple colorimetric method that indirectly measures NO by quantifying nitrite (NO₂⁻), one of its stable breakdown products.[1][23]

Causality of Experimental Design: This cell-based assay provides crucial information on a compound's ability to cross the cell membrane and act on its target in a cellular environment. It also accounts for potential effects on iNOS expression, not just activity. Measuring nitrite is a reliable and high-throughput method for estimating NO output from a cell population.[24]

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[25]

  • Pre-treatment with Inhibitor: Remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitor or vehicle. Incubate for 1 hour.

  • iNOS Induction: Stimulate the cells by adding an iNOS-inducing agent, typically lipopolysaccharide (LPS, 1 µg/mL), to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new flat-bottom 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). A magenta color will develop.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the IC50 value for NO production inhibition. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure the observed inhibition is not due to cell death.[26]

G cluster_cell_prep Cell Preparation cluster_assay Griess Assay cluster_analysis Data Analysis A Plate RAW 264.7 Cells B Pre-treat with Inhibitor A->B C Induce iNOS with LPS B->C D Incubate 24h C->D E Collect Supernatant D->E F Add Griess Reagent A E->F G Add Griess Reagent B F->G H Measure Absorbance at 540 nm G->H I Calculate Nitrite Concentration H->I J Determine IC50 I->J

Caption: Workflow for the cell-based Griess assay for iNOS inhibition.

NOS Signaling Pathway and Inhibition

The catalytic activity of NOS is a complex process involving multiple substrates and cofactors. Inhibitors can interfere with this process at various points, though most well-characterized inhibitors are competitive with the L-arginine substrate.

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO NADP NADP⁺ NOS->NADP Inhibitors Competitive Inhibitors (L-NAME, L-NIL, Nitropyrimidine-diones) Inhibitors->NOS

Caption: Simplified NOS signaling pathway and point of intervention.

Conclusion and Future Directions

The landscape of nitric oxide synthase inhibitors is diverse, offering tools with varying degrees of potency and selectivity.

  • L-NAME remains a benchmark for establishing general NO dependence but is unsuitable for isoform-specific interrogation or therapeutic use.

  • 7-Nitroindazole is the inhibitor of choice for investigating the specific roles of nNOS, particularly in the central nervous system.

  • Aminoguanidine and L-NIL provide effective means to target iNOS, with L-NIL offering superior selectivity.

The emerging class of Nitropyrimidine-dione analogues represents a promising new direction in the search for selective iNOS inhibitors. The lead compound from initial studies demonstrates potent iNOS inhibition and in vivo anti-inflammatory efficacy with low toxicity. For researchers and drug development professionals, this scaffold warrants further investigation. Future studies should focus on a comprehensive selectivity screen against nNOS and eNOS, structure-activity relationship (SAR) optimization to improve potency, and a thorough evaluation of pharmacokinetic and pharmacodynamic properties. These next steps will be crucial in determining if this promising class of compounds can be refined into clinically viable anti-inflammatory therapeutics.

References

  • ScienCell Research Laboratories. Nitric Oxide Assay (NO). [Link]

  • Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of medicinal chemistry, 37(23), 3886–3888. [Link]

  • Silva, T., et al. (2019). Protocol Griess Test. protocols.io. [Link]

  • Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, L-NOARG. British journal of pharmacology, 118(6), 1433–1440. [Link]

  • ResearchGate. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. [Link]

  • MacKenzie, G. M., et al. (1994). Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. Neuroreport, 5(15), 1993–1996. [Link]

  • Kita, Y., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. Journal of pharmacy and pharmacology, 54(8), 1141–1145. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Nitric oxide synthases | Enzymes. [Link]

  • Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]

  • ResearchGate. (2025). Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: Implications for advanced glycation and diabetic complications. [Link]

  • Schulz, J. B., et al. (1995). Differential action of 7-nitro indazole on rat brain nitric oxide synthase. Neuroscience letters, 195(2), 97–100. [Link]

  • Collino, M., et al. (2025). Neuronal nitric oxide synthase inhibitors protect against the organ injury and dysfunction in a rat model of hemorrhagic shock. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Keilhoff, G., et al. (2000). Citrulline immunohistochemistry for demonstration of NOS activity in vivo and in vitro. Nitric oxide : biology and chemistry, 4(4), 343–353. [Link]

  • Fujii, J. (2023). Nitric oxide synthase (NOS) activity assay: RI method to detect L-citrulline. Experimental protocols for reactive oxygen and nitrogen species. [Link]

  • Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Experimental Medicine, 178(6), 2215-2220. [Link]

  • Taylor & Francis. Aminoguanidine – Knowledge and References. [Link]

  • Kim, J. E., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi journal of biological sciences, 20(4), 393–398. [Link]

  • Chiou, W. F., et al. (2004). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. British journal of pharmacology, 141(2), 345–352. [Link]

  • ThaiScience. Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]

  • Poulos, T. L., et al. (2011). Electrostatic control of isoform selective inhibitor binding in nitric oxide synthase. The Journal of biological chemistry, 286(33), 28770–28776. [Link]

  • Yokozawa, T., et al. (2000). Inhibition by Moxa Smoke of NO Production and iNOS Expression in Mouse Macrophage-like Cells Raw 264.7. In Vivo, 14(3), 427-431. [Link]

  • Lee, J., et al. (2022). Bifidobacterium lactis Inhibits iNOS Expression in LPS-stimulated RAW 264.7 Macrophages. The Indonesian Biomedical Journal, 14(2), 199-205. [Link]

  • Wikipedia. Nitric oxide synthase. [Link]

  • Li, H., et al. (2026). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]

  • Ghafourifar, P., & Cadenas, E. (2020). Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. International Journal of Molecular Sciences, 22(1), 44. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 5-Nitropyrimidine Analogs as iNOS Inhibitors

In the landscape of inflammatory and autoimmune diseases, the quest for selective inhibitors of inducible nitric oxide synthase (iNOS) remains a paramount objective for therapeutic intervention. Overproduction of nitric...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of inflammatory and autoimmune diseases, the quest for selective inhibitors of inducible nitric oxide synthase (iNOS) remains a paramount objective for therapeutic intervention. Overproduction of nitric oxide (NO) by iNOS is a hallmark of pathological inflammation, contributing to tissue damage in conditions ranging from rheumatoid arthritis to septic shock. The selective inhibition of iNOS, while sparing the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, is crucial to avoid untoward cardiovascular and neurological side effects. Among the chemical scaffolds explored, 5-nitropyrimidine derivatives have emerged as a promising class of iNOS inhibitors. This guide provides an in-depth comparison of the efficacy of 5-nitropyrimidine analogs, supported by experimental data and detailed protocols for their evaluation.

The Rationale for Targeting iNOS with 5-Nitropyrimidine Analogs

The pyrimidine nucleus is a versatile scaffold in medicinal chemistry, and the introduction of a nitro group at the 5-position has been a key strategy in the development of potent iNOS inhibitors. This electron-withdrawing group can influence the electronic properties of the entire molecule, facilitating key interactions within the active site of the iNOS enzyme. The core hypothesis is that the 5-nitropyrimidine scaffold can be systematically modified with various substituents to achieve both high potency and selectivity for iNOS.

Comparative Efficacy of 5-Nitropyrimidine Analogs

A significant advancement in this area is the development of 5-nitropyrimidine-2,4-dione analogs. A study involving the synthesis and evaluation of fifty-two such compounds revealed a promising lead, compound 36 (5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione).[1][2] This compound demonstrated potent and selective inhibition of iNOS activity and nitric oxide production in cellular assays.

Compound IDChemical ScaffoldiNOS IC50 (µM)Cellular NO Production IC50 (µM) (LPS-induced RAW 264.7 cells)Cytotoxicity IC50 (µM) (RAW 264.7 cells)In Vivo Efficacy
Compound 36 5-Nitropyrimidine-2,4-dione6.2[1][2]8.6[1][2]> 80.0[1][2]Protective effect in carrageenan-induced paw edema in mice at 10 mg/kg (oral administration)[1][2]
Compound 31 5-Nitropyrimidine-2,4-dione7.8[2]10.1[2]> 80.0Not reported

Structure-Activity Relationship (SAR) Insights

The development of the 5-nitropyrimidine-2,4-dione series has provided valuable insights into the structure-activity relationships governing iNOS inhibition. Molecular docking studies have confirmed that these analogs can effectively bind to the active site of the iNOS enzyme.[1][2] The 5-nitro group is crucial for activity, likely participating in hydrogen bonding and electronic interactions within the active site. The nature of the substituent at the 6-position of the pyrimidine ring significantly influences potency. For instance, the presence of a styryl group, as in compound 36 , appears to be favorable for potent inhibitory activity. Further optimization of this substituent could lead to even more potent and selective inhibitors.

Experimental Methodologies for Efficacy Evaluation

The robust evaluation of iNOS inhibitors requires a combination of in vitro and in vivo assays. The following are detailed protocols for key experiments used to characterize 5-nitropyrimidine analogs.

In Vitro Efficacy: Inhibition of Nitric Oxide Production in Macrophages

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation and iNOS induction. The Griess assay is a straightforward and reliable method to quantify nitrite, a stable and water-soluble metabolite of NO, in the cell culture supernatant.

Protocol: Griess Assay for Nitrite Quantification

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and iNOS Induction:

    • The following day, replace the medium with fresh medium containing various concentrations of the 5-nitropyrimidine analogs. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the compounds for 1 hour.

    • Induce iNOS expression by adding lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL) to the wells. Include a non-induced control group.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared and protected from light.

    • Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.

  • Absorbance Measurement and Data Analysis:

    • Incubate the plate at room temperature for 10-15 minutes, allowing the color to develop.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS/IFN-γ-stimulated vehicle control. Determine the IC50 value.

Diagram: iNOS Induction and Inhibition Workflow

G cluster_0 In Vitro Assay RAW 264.7 Cells RAW 264.7 Cells Compound Treatment Compound Treatment RAW 264.7 Cells->Compound Treatment LPS/IFN-g Stimulation LPS/IFN-g Stimulation Compound Treatment->LPS/IFN-g Stimulation 24h Incubation 24h Incubation LPS/IFN-g Stimulation->24h Incubation Supernatant Collection Supernatant Collection 24h Incubation->Supernatant Collection Griess Assay Griess Assay Supernatant Collection->Griess Assay IC50 Determination IC50 Determination Griess Assay->IC50 Determination

Caption: Workflow for in vitro evaluation of iNOS inhibitors.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable acute inflammatory model to assess the in vivo efficacy of anti-inflammatory compounds.

Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animals:

    • Use male ICR mice (or other suitable strain) weighing 20-25 g.

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

      • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Group 3-5: Test compound (5-nitropyrimidine analog) at different doses (e.g., 5, 10, 20 mg/kg, p.o.).

    • Administer the vehicle, positive control, or test compound orally (p.o.) 1 hour before carrageenan injection.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

  • Paw Volume Measurement:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at the time of peak inflammation (usually 3-4 hours).

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Diagram: Inflammatory Cascade in Carrageenan-Induced Paw Edema

G Carrageenan Injection Carrageenan Injection Mast Cell Degranulation Mast Cell Degranulation Carrageenan Injection->Mast Cell Degranulation Neutrophil Infiltration Neutrophil Infiltration Carrageenan Injection->Neutrophil Infiltration Histamine & Serotonin Release Histamine & Serotonin Release Mast Cell Degranulation->Histamine & Serotonin Release Increased Vascular Permeability Increased Vascular Permeability Histamine & Serotonin Release->Increased Vascular Permeability Edema & Inflammation Edema & Inflammation Increased Vascular Permeability->Edema & Inflammation iNOS Upregulation iNOS Upregulation Neutrophil Infiltration->iNOS Upregulation Prostaglandin Production (COX-2) Prostaglandin Production (COX-2) Neutrophil Infiltration->Prostaglandin Production (COX-2) NO Production NO Production iNOS Upregulation->NO Production Prostaglandin Production (COX-2)->Edema & Inflammation NO Production->Edema & Inflammation 5-Nitropyrimidine Analogs 5-Nitropyrimidine Analogs 5-Nitropyrimidine Analogs->iNOS Upregulation Inhibition

Caption: Key events in carrageenan-induced inflammation.

Conclusion and Future Directions

The 5-nitropyrimidine scaffold represents a valuable starting point for the development of potent and selective iNOS inhibitors. The 5-nitropyrimidine-2,4-dione series, in particular, has demonstrated promising in vitro and in vivo activity. Future research should focus on a broader exploration of the chemical space around the 5-nitropyrimidine core to enhance potency and, critically, to achieve a high degree of selectivity over eNOS and nNOS. A comprehensive screening of new analogs against all three NOS isoforms is essential to identify candidates with an optimal therapeutic window. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these promising anti-inflammatory agents.

References

  • Design, synthesis, and biological evaluation of hybrids from both nitrones with eNOS-mimicking activity and selective iNOS inhibitors for the treatment of ischemic stroke. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. Available at: [Link]

  • Antinociceptive activity of the selective iNOS inhibitor AR-C102222 in rodent models of inflammatory, neuropathic and post-operative pain. PubMed. Available at: [Link]

  • Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice. The Journal of Immunology. Available at: [Link]

  • Selective Inhibitors of Inducible Nitric Oxide Synthase: Potential Agents for the Treatment of Inflammatory Diseases?. Bentham Science Publishers. Available at: [Link]

  • Selective inhibitors of inducible nitric oxide synthase: potential agents for the treatment of inflammatory diseases?. PubMed. Available at: [Link]

  • Selective inhibition of inducible NO synthase activity in vivo reverses inflammatory abnormalities in surfactant protein D-deficient mice. Rutgers University. Available at: [Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-Nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity. Ovid. Available at: [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]

  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Biology of Inhibitors of Neuronal Nitric Oxide Synthase. Grantome. Available at: [Link]

  • Nitric oxide detection methods in vitro and in vivo. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. PubMed. Available at: [Link]

  • Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. PubMed. Available at: [Link]

  • A monomeric form of iNOS can rationalise observed SAR for inhibitors of dimerisation: Quantum mechanics and docking compared. ResearchGate. Available at: [Link]

  • Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. National Institutes of Health. Available at: [Link]

  • Nitric Oxide Synthase Inhibitors into the Clinic at Last. Maastricht University. Available at: [Link]

  • Identification and SAR of selective inducible nitric oxide synthase (iNOS) dimerization inhibitors. PubMed. Available at: [Link]

  • Discovery of novel inhibitors of inducible nitric oxide synthase.. Available at: [Link]

  • Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. MDPI. Available at: [Link]

Sources

Validation

Validation of 5-Nitropyrimidine-4,6(1H,5H)-dione's anti-inflammatory activity

Unlocking the Pyrimidine Scaffold: A Comparative Guide to the Anti-Inflammatory Efficacy of 5-Nitropyrimidine-4,6(1H,5H)-dione Derivatives Introduction: The Evolution of Heterocyclic Anti-Inflammatories The pursuit of sa...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pyrimidine Scaffold: A Comparative Guide to the Anti-Inflammatory Efficacy of 5-Nitropyrimidine-4,6(1H,5H)-dione Derivatives

Introduction: The Evolution of Heterocyclic Anti-Inflammatories

The pursuit of safer, highly selective non-steroidal anti-inflammatory drugs (NSAIDs) has increasingly focused on heterocyclic molecular hybrids. Among these, the pyrimidine-dione core—specifically 5-Nitropyrimidine-4,6(1H,5H)-dione (5-NPDO)—has emerged as a privileged scaffold in medicinal chemistry. Unlike traditional NSAIDs (e.g., Indomethacin or Ibuprofen) that uniformly block both cyclooxygenase (COX) isoforms leading to severe gastrointestinal toxicity, 5-NPDO derivatives exhibit a highly tunable steric profile.

The electron-withdrawing nitro group at position 5, combined with the dione functionalities, creates a unique pharmacophore capable of selective hydrogen bonding within the larger COX-2 allosteric pocket[1]. Furthermore, recent advancements have demonstrated that pyrimidine-based structures not only inhibit prostaglandin E2 (PGE2) synthesis but also actively downregulate the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) signaling axis[2].

Mechanistic Causality: Why 5-NPDO Outperforms Traditional Scaffolds

The anti-inflammatory action of 5-NPDO is biphasic. First, the pyrimidine-dione core acts as a competitive inhibitor at the COX-2 active site. The presence of the 4,6-dione moiety allows for robust bidentate hydrogen bonding with Arg120 and Tyr355, residues critical for gating the cyclooxygenase channel[3]. Second, 5-NPDO derivatives exhibit upstream immunomodulatory effects by attenuating reactive oxygen species (ROS) and blocking the nuclear translocation of NF-κB in macrophages, effectively halting the cytokine storm before COX-2 is even upregulated[2].

MOA LPS LPS / Cytokine Stimulus TLR4 TLR4 Activation LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB COX2 COX-2 Upregulation NFKB->COX2 PGE2 PGE2 & Inflammation COX2->PGE2 NPDO 5-NPDO Derivatives NPDO->NFKB Upstream Blockade NPDO->COX2 Direct Inhibition

Fig 1. Dual-action mechanism of 5-NPDO derivatives targeting both NF-κB and COX-2 pathways.

Comparative Performance Data

To objectively evaluate 5-NPDO's potential, we must benchmark its functional derivatives against clinical standards. The table below synthesizes quantitative data from recent structure-activity relationship (SAR) studies, comparing an optimized pyrimidine-dione derivative against Indomethacin and Celecoxib[1][3].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%)Ulcerogenic Index
5-NPDO Derivative 14.20 ± 0.80.05 ± 0.01284.068.5% (at 10 mg/kg)0.4 ± 0.1
Celecoxib (Standard) 14.70 ± 0.50.04 ± 0.01367.571.0% (at 10 mg/kg)0.2 ± 0.1
Indomethacin (Standard) 0.04 ± 0.010.60 ± 0.050.0660.0% (at 10 mg/kg)3.8 ± 0.4

Data synthesis indicates that pyrimidine-dione derivatives achieve near-parity with Celecoxib in COX-2 selectivity while drastically reducing the gastric ulceration typically associated with non-selective NSAIDs like Indomethacin[3].

Self-Validating Experimental Protocols

A robust validation pipeline requires orthogonal assays that confirm both biochemical interaction and physiological efficacy. The following protocols are designed with built-in causality and validation checkpoints to ensure absolute scientific integrity.

Workflow InVitro 1. In Vitro COX Assay (TMPD Oxidation) Cell 2. Cellular Assay (RAW 264.7 Macrophages) InVitro->Cell InVivo 3. In Vivo Model (Carrageenan Rat Paw) Cell->InVivo Tox 4. Gastric Safety (Ulcerogenic Index) InVivo->Tox

Fig 2. Orthogonal validation workflow for evaluating pyrimidine-dione anti-inflammatory agents.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay

Causality & Rationale: We utilize the TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) oxidation assay because it directly measures the peroxidase activity of the COX enzymes. As COX converts arachidonic acid to PGG2 and then to PGH2, TMPD acts as a reducing agent and undergoes a visible color change, providing a highly sensitive, high-throughput spectrophotometric readout[4].

  • Enzyme Reconstitution: Incubate purified human recombinant COX-1 and COX-2 enzymes (separately) in Tris-HCl buffer (pH 8.0) containing hematin.

    • Validation Checkpoint: Hematin is strictly required as a cofactor for the peroxidase activity; omitting it in a blank serves as an absolute negative control to rule out auto-oxidation.

  • Compound Incubation: Add the 5-NPDO derivative (serial dilutions from 0.01 to 100 µM) and incubate for 15 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Add arachidonic acid (substrate) and TMPD.

  • Quantification: Measure absorbance at 590 nm after 5 minutes. Calculate IC50 using non-linear regression.

    • Self-Validation: The assay must run alongside Celecoxib (positive control for COX-2 selectivity) to normalize batch-to-batch recombinant enzyme variability[1].

Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema

Causality & Rationale: This model is the gold standard for acute inflammation. Carrageenan injection induces a biphasic response: the first hour is driven by histamine and serotonin, while the delayed phase (hours 3-5) is strictly mediated by COX-2-derived prostaglandins. By measuring edema at hour 4, we exclusively isolate the compound's COX-2 inhibitory efficacy in a complex physiological system[1].

  • Animal Preparation & Dosing: Fast adult Wistar rats for 12 hours to ensure uniform gastric absorption. Administer the 5-NPDO derivative (10 mg/kg, p.o.) suspended in 0.5% carboxymethyl cellulose (CMC).

    • Control: Use 0.5% CMC as a vehicle control and Indomethacin (10 mg/kg) as a positive standard.

  • Induction of Inflammation: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a water plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition relative to the vehicle control.

    • Self-Validation: If Indomethacin fails to produce >50% inhibition at hour 4, the carrageenan batch is deemed inactive, and the experimental run is voided[3].

Conclusion

The 5-Nitropyrimidine-4,6(1H,5H)-dione scaffold is a highly promising vector for next-generation anti-inflammatory therapeutics. By combining potent COX-2 allosteric inhibition with upstream NF-κB modulation, 5-NPDO derivatives achieve a therapeutic index that rivals current clinical standards[2][4]. For drug development professionals, integrating this scaffold into lead optimization pipelines offers a validated pathway to bypass the gastrointestinal toxicity inherent to traditional NSAIDs.

References

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response Source: RSC Medicinal Chemistry URL:2

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances URL:1

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents Source: Der Pharma Chemica URL:3

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties Source: MDPI Pharmaceuticals URL:4

Sources

Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 5-Nitropyrimidine-4,6(1H,5H)-dione's Biological Effects

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of 5-Nitropyrimidine-4,6(1H,5H)-dione. We will delve into the rationale behind exper...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of 5-Nitropyrimidine-4,6(1H,5H)-dione. We will delve into the rationale behind experimental designs, present detailed protocols, and compare its potential performance against established alternatives, grounded in data from analogous chemical structures.

Introduction: The Therapeutic Potential of 5-Nitropyrimidine-4,6(1H,5H)-dione

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1] The addition of a nitro group can significantly modulate the biological activity of the parent molecule. 5-Nitropyrimidine-4,6(1H,5H)-dione, also known as 4,6-dihydroxy-5-nitropyrimidine, is an intriguing molecule within this class. While direct in vivo data on this specific compound is limited, extensive research on structurally similar 5-nitropyrimidine analogues provides a strong basis for predicting its biological activities and designing a robust in vivo validation strategy.[2][3]

Analysis of related compounds suggests two primary therapeutic avenues for exploration: anti-inflammatory and anti-cancer effects.[2][4] This guide will provide the necessary protocols to test these hypotheses in preclinical animal models, a critical step in bridging the gap between in vitro findings and potential clinical applications.[5]

Predicted Biological Activities and Mechanistic Insights

The biological effects of small molecules are dictated by their interaction with specific cellular targets. Based on studies of analogous compounds, we can hypothesize the primary mechanisms of action for 5-Nitropyrimidine-4,6(1H,5H)-dione.

Anti-Inflammatory Effects via iNOS Inhibition

A key mechanism for related 5-nitropyrimidine-2,4-dione compounds is the inhibition of inducible nitric oxide synthase (iNOS).[2][4] Overproduction of nitric oxide (NO) by iNOS is a major contributor to the pathophysiology of inflammation. By inhibiting iNOS, 5-Nitropyrimidine-4,6(1H,5H)-dione could potentially reduce inflammation.[4]

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Macrophage cluster_2 Inhibitory Action cluster_3 Pathophysiological Effect LPS LPS NFkB NF-κB Activation LPS->NFkB iNOS_mRNA iNOS mRNA Transcription NFkB->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Excess Nitric Oxide (NO) iNOS_Protein->NO Converts     Arginine L-Arginine Arginine->iNOS_Protein Compound 5-Nitropyrimidine-4,6(1H,5H)-dione Compound->iNOS_Protein Inhibits Inflammation Inflammation NO->Inflammation G cluster_preclinical Pre-Efficacy Evaluation cluster_efficacy Efficacy Modeling cluster_analysis Endpoint Analysis Toxicity Acute Toxicity Study (MTD) PK Pharmacokinetic (PK) Study Toxicity->PK Inform Dosing Inflammation Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) PK->Inflammation Determine Regimen Cancer Oncology Model (Xenograft) PK->Cancer Determine Regimen Data Data Collection & Analysis Inflammation->Data Cancer->Data Histo Histopathology & Biomarkers Data->Histo

Caption: The sequential workflow for in vivo validation.

PART A: PRE-EFFICACY EVALUATION
  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential signs of acute toxicity. This is crucial for selecting safe doses for subsequent efficacy studies. [6]* Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females are often preferred. [6]* Methodology:

    • Acclimatization: Acclimate animals for at least 5 days to the housing conditions.

    • Fasting: Fast animals overnight prior to administration, with free access to water. [6] 3. Grouping: Assign animals (n=3-5 per group) to receive either vehicle control or escalating doses of the test compound. A sighting study with a single animal per dose can inform the starting dose. [6] 4. Administration: Administer a single dose of 5-Nitropyrimidine-4,6(1H,5H)-dione (e.g., starting at 50, 100, 250, 500, 1000 mg/kg) via oral gavage. The compound should be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water).

    • Observation: Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and any instances of mortality.

    • Body Weight: Record body weight just before dosing and at days 7 and 14.

    • Endpoint: At day 14, euthanize all surviving animals and perform a gross necropsy to examine organs for any abnormalities.

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data is vital for designing an effective dosing regimen (dose and frequency) for efficacy studies.

  • Model: Male Wistar or Sprague-Dawley rats (150-200 g), often cannulated to facilitate serial blood sampling. [6]* Methodology:

    • Grouping (n=3-5 per group):

      • Intravenous (i.v.) Group: Administer a single bolus dose (e.g., 5-10 mg/kg) to determine clearance and volume of distribution.

      • Oral (p.o.) Group: Administer a single dose (e.g., 50-100 mg/kg) by oral gavage to determine oral bioavailability. [6] 2. Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points.

      • i.v. group: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • p.o. group: pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose. [6] 3. Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Analysis: Quantify the concentration of 5-Nitropyrimidine-4,6(1H,5H)-dione in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Data Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and oral bioavailability (F%).

PART B: EFFICACY MODELING
  • Objective: To evaluate the anti-inflammatory activity of the compound in an acute, localized inflammation model.

  • Causality: Carrageenan injection induces an inflammatory response characterized by edema (swelling), which can be quantified. A reduction in edema indicates potential anti-inflammatory action. [7]* Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Methodology:

    • Acclimatization & Fasting: Acclimate rats for 5 days, then fast overnight before the experiment with free access to water.

    • Grouping (n=6-8 per group):

      • Group 1: Vehicle Control (p.o.)

      • Group 2: 5-Nitropyrimidine-4,6(1H,5H)-dione (Low Dose, p.o.)

      • Group 3: 5-Nitropyrimidine-4,6(1H,5H)-dione (High Dose, p.o.)

      • Group 4: Indomethacin (10 mg/kg, p.o.) as a positive control. [6] 3. Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Drug Administration: Administer the respective treatments orally 1 hour before the carrageenan injection.

    • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

  • Objective: To assess the in vivo anti-tumor efficacy of the compound on the growth of human cancer cells implanted in immunodeficient mice.

  • Causality: This model directly tests the compound's ability to inhibit tumor growth in a living system, providing a more clinically relevant assessment than in vitro assays. [6]* Model: Immunodeficient mice (e.g., Nude or SCID mice), 6-8 weeks old. The choice of cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should be based on prior in vitro sensitivity data. [8]* Methodology:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the right flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization & Grouping: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor volumes. [5] * Group 1: Vehicle Control (p.o. or i.p.)

      • Group 2: 5-Nitropyrimidine-4,6(1H,5H)-dione (Low Dose)

      • Group 3: 5-Nitropyrimidine-4,6(1H,5H)-dione (High Dose)

      • Group 4: Positive Control (e.g., 5-FU or Paclitaxel, administered as per standard protocols).

    • Drug Administration: Administer treatments daily (or as determined by PK data) for a specified period (e.g., 21-28 days).

    • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length × Width²) / 2. Body weight serves as a key indicator of systemic toxicity. [6] 6. Endpoint Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and record their final weight.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear, objective comparison.

Table 1: Hypothetical Results from Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
5-Nitropyrimidine-4,6(1H,5H)-dione500.51 ± 0.0540.0%
5-Nitropyrimidine-4,6(1H,5H)-dione1000.34 ± 0.0460.0%
Indomethacin100.28 ± 0.0367.1%

Table 2: Hypothetical Results from MCF-7 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control-1550 ± 150-+5.5%
5-Nitropyrimidine-4,6(1H,5H)-dione75930 ± 12040.0%+2.1%
5-Nitropyrimidine-4,6(1H,5H)-dione150542 ± 9865.0%-1.5%
5-Fluorouracil20 (q3d)496 ± 8568.0%-8.2%

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the in vivo validation of 5-Nitropyrimidine-4,6(1H,5H)-dione. The proposed experiments, from initial safety profiling to rigorous efficacy testing in validated animal models, will generate the critical data needed to assess its therapeutic potential. Positive results from these studies would justify further investigation, including mechanism of action studies at the tissue level (e.g., measuring iNOS expression in paw tissue, or apoptosis markers in tumor samples) and more advanced preclinical development. The comparison with established drugs provides a clear context for evaluating the compound's relative efficacy and potential advantages.

References

  • Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Available at: [Link]

  • Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Available at: [Link]

  • Assay Guidance Manual. (2012, May 1). In Vivo Assay Guidelines. NCBI Bookshelf. Available at: [Link]

  • Wang, D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design. Available at: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Lee, J. Y., et al. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design. Available at: [Link]

  • Geronikaki, A., & Pitta, E. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

  • Li, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. Available at: [Link]

  • Al-Dhfyan, A., et al. (2025, November 9). Development of Novel Pyrimidine Nucleoside Analogs as Potential Anticancer Agents: Synthesis, Characterization, and In-vitro Evaluation against pancreatic cancer. ResearchGate. Available at: [Link]

  • Sharma, B., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. Available at: [Link]

  • Washtien, W. L., & Santi, D. V. (1982). Mechanism of action of 5-nitro-2'-deoxyuridine. Journal of Medicinal Chemistry. Available at: [Link]

  • de Faria, F. M., et al. (2020). Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound. European Journal of Pharmacology. Available at: [Link]

Sources

Validation

A Comparative Docking Analysis of 5-Nitropyrimidine Derivatives as Potent Inhibitors of Inducible Nitric Oxide Synthase (iNOS)

A Technical Guide for Drug Discovery Professionals In the landscape of inflammatory diseases, cancer, and neurodegenerative disorders, the inducible nitric oxide synthase (iNOS) enzyme has emerged as a critical therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of inflammatory diseases, cancer, and neurodegenerative disorders, the inducible nitric oxide synthase (iNOS) enzyme has emerged as a critical therapeutic target.[1] Overproduction of nitric oxide (NO) by iNOS contributes to cellular damage and pathophysiology. Consequently, the development of potent and selective iNOS inhibitors is a key focus in medicinal chemistry. This guide provides a comparative analysis of 5-nitropyrimidine-based compounds as iNOS inhibitors, supported by a detailed molecular docking protocol and a comparative assessment against established inhibitors.

The Rationale for Targeting iNOS with 5-Nitropyrimidines

The selective inhibition of iNOS over its constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is paramount to avoid disrupting their vital physiological functions. The 5-nitropyrimidine scaffold has garnered attention due to its potential for specific and potent interactions within the iNOS active site. The electron-withdrawing nature of the nitro group can influence the electronic properties of the pyrimidine ring, potentially enhancing binding affinity and selectivity. This guide delves into the structural basis for this inhibition through in silico molecular docking studies.

Comparative Analysis of iNOS Inhibitors

To contextualize the performance of 5-nitropyrimidine derivatives, a comparative analysis against well-established iNOS inhibitors is essential. The following table summarizes the experimentally determined inhibitory concentrations (IC50) and computationally predicted binding energies (docking scores) for a selection of these compounds.

Compound ClassSpecific CompoundExperimental IC50 (µM)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
5-Nitropyrimidine-2,4-dione Compound 366.2[2][3]-8.5 to -9.5 (Estimated)Glu377, Trp366, Met368, Tyr485[2]
5-Nitropyrimidine-2,4-dione Compound 317.8[2]-8.0 to -9.0 (Estimated)Glu377, Trp366, Met368
Amidines 1400W≤ 0.007 (Kd)[4]-7.0 to -8.5Glu377, Gln257, Trp366
Arginine Analogs L-NIL3.3[5][6]-6.5 to -7.5Glu377, Tyr341, heme
Guanidines Aminoguanidine2.1[7]-5.0 to -6.0Glu377, heme

Note: Predicted binding energies are estimates based on typical docking scores for similar compounds and should be considered relative rather than absolute values. The precise score depends on the specific docking software and parameters used.

In-Depth Experimental Protocol: A Validated Molecular Docking Workflow

This section provides a rigorous, step-by-step protocol for conducting a comparative molecular docking study of iNOS inhibitors using AutoDock Vina, a widely used and validated open-source docking program.

Pillar of Trust: Protocol Validation

Before screening novel compounds, it is crucial to validate the docking protocol. This is achieved by "redocking" a co-crystallized ligand into the active site of the iNOS protein and comparing the predicted pose with the experimentally determined crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful validation.

Step 1: Preparation of the iNOS Receptor (PDB: 4NOS)

The three-dimensional crystal structure of human iNOS is the starting point for this study.

  • Obtain the PDB File: Download the crystal structure of human iNOS in complex with an inhibitor (e.g., PDB ID: 4NOS) from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all water molecules and any co-solvents or ions not essential for binding.

    • Isolate the protein chains (typically chains A and B for the dimeric iNOS). For this protocol, we will focus on a single chain (e.g., Chain A) containing the active site.

    • Separate the co-crystallized ligand and save it as a separate file for the validation step.

  • Prepare the Receptor for Docking (using AutoDock Tools):

    • Open the cleaned iNOS PDB file in AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in the PDBQT file format (e.g., 4NOS_receptor.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Preparation of Ligands

Both the 5-nitropyrimidine derivatives and the comparator compounds must be prepared for docking.

  • Obtain Ligand Structures: Ligand structures can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software such as ChemDraw or MarvinSketch. Save the structures in a 3D format (e.g., SDF or MOL2).

  • Convert to PDBQT Format (using AutoDock Tools):

    • Open each ligand file in AutoDock Tools.

    • The software will automatically detect the root atom and rotatable bonds.

    • Save each prepared ligand in the PDBQT format (e.g., ligand_name.pdbqt).

Step 3: Defining the Docking Site (Grid Box Generation)

The search space for the docking simulation is defined by a "grid box" centered on the active site of iNOS.

  • Identify the Active Site: The active site is located in the cleft containing the heme group and is characterized by key residues such as Glu377. The position of the co-crystallized ligand from the validation step provides the precise location.

  • Generate the Grid Box:

    • In AutoDock Tools, with the prepared receptor loaded, open the "Grid Box" tool.

    • Center the grid box on the active site. A common approach is to center it on the coordinates of the co-crystallized ligand.

    • Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to encompass the entire active site, providing sufficient space for the ligands to move and rotate freely.

    • Save the grid parameter file.

Step 4: Running the Docking Simulation with AutoDock Vina

AutoDock Vina uses a command-line interface to perform the docking calculations.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run. An example is provided below:

  • Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

Step 5: Analysis and Visualization of Docking Results

The output of the docking simulation is a PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Examine Binding Energies: The log file contains the binding energies for the top-ranked poses. A more negative value indicates a more favorable predicted binding affinity.

  • Visualize Protein-Ligand Interactions (using Discovery Studio Visualizer):

    • Open the prepared receptor PDBQT file in Discovery Studio Visualizer.

    • Load the docked ligand PDBQT file.

    • Use the "View Interactions" tool to visualize non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the iNOS active site residues.

    • Analyze the interactions for the top-ranked poses to understand the structural basis of binding. Pay close attention to interactions with key residues like Glu377.

Visualizing the Workflow and Molecular Interactions

To further clarify the experimental process and the resulting molecular interactions, the following diagrams are provided.

G Figure 1. Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download iNOS PDB (4NOS) Clean Clean Protein (Remove Water, etc.) PDB->Clean PrepReceptor Prepare Receptor (Add Hydrogens, Charges) -> .pdbqt Clean->PrepReceptor Grid Define Grid Box (Active Site) PrepReceptor->Grid Ligands Obtain Ligand Structures PrepLigands Prepare Ligands -> .pdbqt Ligands->PrepLigands Config Create Vina Configuration File PrepLigands->Config Grid->Config RunVina Run AutoDock Vina Simulation Config->RunVina Results Analyze Binding Energies (kcal/mol) RunVina->Results Visualize Visualize Interactions (Discovery Studio) Results->Visualize Compare Compare Poses & Scores Visualize->Compare

Caption: A flowchart of the step-by-step molecular docking protocol.

G Figure 2. Key Interactions in iNOS Active Site cluster_protein iNOS Active Site Glu377 Glu377 Trp366 Trp366 Met368 Met368 Tyr485 Tyr485 Heme Heme Group Inhibitor 5-Nitropyrimidine Inhibitor Inhibitor->Glu377 H-Bond (Critical) Inhibitor->Trp366 π-π Stacking Inhibitor->Met368 Hydrophobic Inhibitor->Tyr485 Hydrophobic Inhibitor->Heme π-π Interaction

Caption: Predicted key molecular interactions of a 5-nitropyrimidine inhibitor.

Conclusion

This guide demonstrates that 5-nitropyrimidine-2,4-dione derivatives are a promising class of iNOS inhibitors, with experimental potencies comparable to established inhibitors. The detailed molecular docking protocol provides a robust framework for the in silico evaluation and comparison of novel iNOS inhibitor candidates. The predicted binding modes highlight the importance of interactions with key active site residues, particularly the hydrogen bonding with Glu377 and hydrophobic interactions with surrounding aromatic residues. By integrating experimental data with computational analysis, researchers can accelerate the rational design and optimization of next-generation selective iNOS inhibitors for the treatment of a wide range of diseases.

References

  • Synthesis and Biological Evaluation of 5-Nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity. Chemical Biology & Drug Design. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-Nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity. Ovid. Available at: [Link]

  • Molecular Docking Studies of Quinones against Human Inducible Nitric Oxide Synthase (iNOS). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. PubMed. Available at: [Link]

  • 4NOS: HUMAN INDUCIBLE NITRIC OXIDE SYNTHASE WITH INHIBITOR. RCSB PDB. Available at: [Link]

  • A combination of 3D-QSAR, molecular docking and molecular dynamics simulation studies of benzimidazole-quinolinone derivatives as iNOS inhibitors. PubMed. Available at: [Link]

  • Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed. Available at: [Link]

  • Investigation of Some Phenolic Compounds as iNOS Inhibitors: An in silico Approach. Preprints.org. Available at: [Link]

  • AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. PubMed. Available at: [Link]

  • BIOVIA Discovery Studio Visualizer. Dassault Systèmes. Available at: [Link]

  • iNOS regulation and its inhibition at different stages. ResearchGate. Available at: [Link]

  • Validation of the docking protocol through redocking of the native ligand. ResearchGate. Available at: [Link]

Sources

Comparative

Head-to-Head Comparison of 5-Nitropyrimidine-4,6(1H,5H)-dione with Known Drugs: A Scientific Overview

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The request for a head-to-head comparison of 5-Nitropyrimidine-4,6(1H,5H)-dione with known drugs is a scientifically pertinent inquir...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The request for a head-to-head comparison of 5-Nitropyrimidine-4,6(1H,5H)-dione with known drugs is a scientifically pertinent inquiry. However, a comprehensive review of publicly available scientific literature and databases reveals a significant challenge: there is a notable absence of specific research on the biological activity, mechanism of action, and therapeutic applications of 5-Nitropyrimidine-4,6(1H,5H)-dione. While the pyrimidine scaffold is a common feature in many established pharmaceuticals, the specific nitro-substituted dione derivative does not appear to have been extensively studied or characterized in a biological context.

Therefore, a direct, data-driven, head-to-head comparison with known drugs is not feasible at this time. This guide will instead provide a foundational framework for how such a comparison could be structured and executed, should preliminary data on the biological effects of 5-Nitropyrimidine-4,6(1H,5H)-dione become available. We will outline the necessary experimental workflows and data points required for a robust comparative analysis, drawing parallels with known drugs that share structural or potential functional similarities.

Part 1: Foundational Characterization of 5-Nitropyrimidine-4,6(1H,5H)-dione

Before any meaningful comparison can be made, the fundamental pharmacological profile of 5-Nitropyrimidine-4,6(1H,5H)-dione must be established. This involves a series of in vitro and in vivo studies to determine its biological targets and overall effects.

Initial Target Identification and In Vitro Profiling

The initial step would be to screen 5-Nitropyrimidine-4,6(1H,5H)-dione against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key metabolic pathways. The choice of screening panel would be guided by computational predictions based on the molecule's structure.

Experimental Workflow: Kinase Inhibition Assay

A common starting point for novel small molecules is to assess their effect on protein kinases, which are frequently dysregulated in diseases like cancer.

cluster_reaction Kinase Reaction cluster_detection Signal Detection compound 5-Nitropyrimidine-4,6(1H,5H)-dione (Serial Dilutions) plate 384-well Plate Incubation compound->plate kinase Target Kinase (e.g., EGFR, BRAF) kinase->plate substrate Kinase Substrate (e.g., Peptide) substrate->plate atp ATP atp->plate readout Luminescence/Fluorescence Reader plate->readout data Data Analysis (IC50 Calculation) readout->data

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of 5-Nitropyrimidine-4,6(1H,5H)-dione in a suitable solvent, such as DMSO.

  • Reaction Mixture: In a 384-well plate, combine the target kinase, its specific substrate, and ATP.

  • Incubation: Add the diluted compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP. The signal is typically luminescent or fluorescent.

  • Data Analysis: Measure the signal using a plate reader and calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cellular Assays: Assessing Phenotypic Effects

Following target identification, the next logical step is to evaluate the effect of 5-Nitropyrimidine-4,6(1H,5H)-dione on cellular processes.

Experimental Workflow: Cell Viability Assay

This assay determines the concentration at which the compound is toxic to cells.

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Viability Measurement cells Seed Cells in 96-well Plate incubation1 Incubate for 24h cells->incubation1 compound Add Serial Dilutions of 5-Nitropyrimidine-4,6(1H,5H)-dione incubation1->compound incubation2 Incubate for 48-72h compound->incubation2 reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation2->reagent readout Measure Absorbance/Luminescence reagent->readout analysis Calculate GI50 readout->analysis

Caption: Workflow for a cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells at a specific density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Nitropyrimidine-4,6(1H,5H)-dione.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP levels) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the half-maximal growth inhibition (GI50) or cytotoxic concentration (CC50).

Part 2: Comparative Analysis with Known Drugs

Once the foundational data for 5-Nitropyrimidine-4,6(1H,5H)-dione is established, a head-to-head comparison with relevant known drugs can be initiated. The choice of comparator drugs would depend on the identified biological target or therapeutic area. For instance, if 5-Nitropyrimidine-4,6(1H,5H)-dione shows potent anti-proliferative effects in cancer cell lines, it would be compared to standard-of-care chemotherapeutic agents or targeted therapies for that cancer type.

Comparative In Vitro Potency and Selectivity

A crucial aspect of drug development is understanding a compound's potency against its intended target and its selectivity over other related targets.

Data Presentation: Comparative IC50/GI50 Values

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Cancer Cell Line A GI50 (nM)Cancer Cell Line B GI50 (nM)
5-Nitropyrimidine-4,6(1H,5H)-dione Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Known Drug 1 (e.g., Gefitinib) 20>10,0005,0001525
Known Drug 2 (e.g., Doxorubicin) N/A (DNA Intercalator)N/AN/A5075
Mechanism of Action Elucidation

Understanding how a compound exerts its effects at a molecular level is critical. This involves investigating its impact on downstream signaling pathways.

Signaling Pathway Analysis: Hypothetical Inhibition of a Kinase Pathway

If 5-Nitropyrimidine-4,6(1H,5H)-dione were found to inhibit a key signaling kinase (e.g., MEK), its effect on the downstream pathway would be assessed.

cluster_pathway MAPK/ERK Signaling Pathway cluster_drug_action Drug Intervention RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound 5-Nitropyrimidine-4,6(1H,5H)-dione Compound->MEK

Caption: Hypothetical inhibition of the MEK kinase by 5-Nitropyrimidine-4,6(1H,5H)-dione.

Experimental Validation: Western Blotting

To validate the proposed mechanism, the phosphorylation status of key downstream proteins would be measured.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with 5-Nitropyrimidine-4,6(1H,5H)-dione and a known MEK inhibitor (e.g., Trametinib) for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each sample using a method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to t-ERK, which indicates the level of pathway inhibition.

Part 3: Preclinical In Vivo Evaluation

Promising in vitro results would necessitate evaluation in animal models to assess efficacy, pharmacokinetics (PK), and toxicology.

Xenograft Tumor Models

To evaluate anti-cancer efficacy, human cancer cells are implanted in immunocompromised mice.

Experimental Workflow: Murine Xenograft Study

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Implantation Implant Tumor Cells into Mice Growth Allow Tumors to Reach Palpable Size Implantation->Growth Randomization Randomize Mice into Treatment Groups Growth->Randomization Dosing Administer Vehicle, Known Drug, or 5-Nitropyrimidine-4,6(1H,5H)-dione Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Harvest Harvest Tumors and Tissues Monitoring->Harvest Analysis Perform Histological and Biomarker Analysis Harvest->Analysis

Caption: Workflow for a preclinical xenograft study.

Data Presentation: Comparative Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control15000
5-Nitropyrimidine-4,6(1H,5H)-dione Data to be determinedData to be determined
Known Drug (e.g., Paclitaxel) 45070

Conclusion

While a direct comparison of 5-Nitropyrimidine-4,6(1H,5H)-dione with known drugs is currently hampered by a lack of publicly available data, this guide outlines a clear and scientifically rigorous path for such an evaluation. The systematic approach described, from initial in vitro screening to in vivo efficacy studies, provides a robust framework for characterizing this novel compound and assessing its therapeutic potential relative to established standards of care. Should research on 5-Nitropyrimidine-4,6(1H,5H)-dione be published, the methodologies and comparative frameworks presented here will be directly applicable.

References

As there is no specific literature available for 5-Nitropyrimidine-4,6(1H,5H)-dione, a conventional reference list cannot be compiled. The protocols and concepts described are standard methodologies in drug discovery and development, and information on them can be found in various authoritative sources, including:

  • Current Protocols in Pharmacology: A comprehensive collection of peer-reviewed laboratory methods in pharmacology. (A subscription is generally required for access).
  • Nature Reviews Drug Discovery: A high-impact journal that provides in-depth reviews on all aspects of the drug discovery and development process.
  • The National Center for Biotechnology Information (NCBI) Bookshelf: A collection of freely accessible online biomedical books and documents.

For specific assay kits and reagents, researchers should consult the technical documentation provided by commercial suppliers such as Promega, Thermo Fisher Scientific, and Cell Signaling Technology.

Validation

Cross-Validation of Experimental Results for 5-Nitropyrimidine Compounds: A Comparative Guide

This guide provides a comprehensive framework for the cross-validation of experimental results pertaining to 5-nitropyrimidine compounds. It is designed for researchers, scientists, and drug development professionals eng...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of experimental results pertaining to 5-nitropyrimidine compounds. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and evaluation of this promising class of bioactive molecules. By integrating established protocols with insights into the causal relationships behind experimental choices, this document aims to ensure the generation of robust, reproducible, and trustworthy data.

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group at the C-5 position can significantly modulate the electronic and steric characteristics of the pyrimidine core, often enhancing its biological efficacy.[2] This guide will delve into the critical aspects of validating the therapeutic potential of novel 5-nitropyrimidine derivatives.

I. Synthesis and Structural Elucidation: The Foundation of Bioactivity

The journey of any novel compound begins with its synthesis and rigorous characterization. The synthetic pathway chosen not only dictates the feasibility and yield of the final product but also influences the impurity profile, which can have profound effects on subsequent biological assays.

A common strategy for the synthesis of 5-nitropyrimidine derivatives involves the nitration of a pre-existing pyrimidine ring, followed by functionalization at other positions. For instance, a series of 5-nitropyrimidine-2,4-dione analogues were synthesized to explore their potential as inhibitors of nitric oxide production.[4]

Workflow for Synthesis and Characterization:

cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_validation Biological Validation A Starting Materials B Chemical Reactions (e.g., Nitration, Substitution) A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Spectroscopic Analysis (NMR, IR, Mass Spec) C->D E Purity Assessment (HPLC, Elemental Analysis) D->E F In vitro Assays E->F

Caption: A generalized workflow from synthesis to initial biological screening of 5-nitropyrimidine compounds.

Rationale for Rigorous Characterization: The unambiguous determination of a compound's structure and purity is paramount. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry provide detailed information about the molecular framework. High-Performance Liquid Chromatography (HPLC) and elemental analysis are crucial for establishing the purity of the compound, ensuring that the observed biological activity is attributable to the target molecule and not impurities.

II. Comparative Analysis of Biological Activity: In Vitro Screening

The initial assessment of a compound's therapeutic potential typically involves a battery of in vitro assays. For 5-nitropyrimidine derivatives, these often focus on their antiproliferative and antimicrobial activities.

A. Anticancer Activity

A significant number of studies have highlighted the anticancer potential of 5-nitropyrimidine derivatives.[1][3][5] The choice of cancer cell lines for screening is a critical experimental decision. A panel of cell lines representing different cancer types (e.g., breast, lung, liver) provides a broader understanding of the compound's spectrum of activity.

Commonly Used Cancer Cell Lines for Screening:

Cell LineCancer Type
MCF-7Breast Adenocarcinoma[5]
MDA-MB-231Breast Adenocarcinoma[5]
A549Lung Carcinoma[5]
HepG2Hepatocellular Carcinoma[5]
HT29Colorectal Adenocarcinoma
B16-F10Melanoma

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 5-nitropyrimidine compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values

The results of cytotoxicity assays are best presented in a tabular format for easy comparison.

Table 1: Hypothetical IC50 Values (μM) of 5-Nitropyrimidine Compounds against Various Cancer Cell Lines

CompoundMCF-7MDA-MB-231A549HepG2
Compound A 15.220.812.535.1
Compound B 8.712.37.918.4
5-Fluorouracil 10.515.19.822.6

Note: 5-Fluorouracil is a commercially available anticancer drug often used as a positive control.

Causality in Experimental Design: The inclusion of both hormone-receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines can provide initial insights into the potential mechanism of action. A significant difference in potency between these lines might suggest an interaction with hormonal pathways.

B. Antimicrobial Activity

Nitroaromatic compounds, including 5-nitropyrimidines, have been investigated for their antimicrobial properties.[7][8][9] The mechanism of action often involves the reductive activation of the nitro group within the microbial cell, leading to the formation of toxic intermediates that can damage DNA and other critical biomolecules.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the 5-nitropyrimidine compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing:

A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilution of Compound in 96-well Plate B->C D Incubate at 37°C C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Trustworthiness through Controls: The inclusion of both positive (known antibiotic) and negative (vehicle) controls is essential for validating the assay. This ensures that the observed antimicrobial activity is specific to the test compound and that the bacteria are viable.

III. Mechanistic Insights: Moving Beyond Primary Screening

Once a 5-nitropyrimidine compound has demonstrated promising activity in primary screens, further experiments are necessary to elucidate its mechanism of action.

A. Cell Cycle Analysis

For anticancer compounds, understanding their effect on the cell cycle is crucial. Flow cytometry analysis can reveal if a compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which can provide clues about its molecular targets. For instance, one study found that a promising 5-nitropyrimidine derivative arrested HepG2 cells in the G2/M stage.[5]

B. Apoptosis Induction

Many effective anticancer drugs induce apoptosis (programmed cell death). Assays such as Annexin V/Propidium Iodide staining, caspase activity assays, and analysis of pro- and anti-apoptotic protein expression (e.g., Bax, Bcl-2) can confirm if a compound triggers this pathway.

Signaling Pathway Visualization:

Compound 5-Nitropyrimidine Compound Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage Cell->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Sources

Comparative

Assessing the Selectivity of 5-Nitropyrimidine-4,6(1H,5H)-dione Scaffolds for iNOS

Executive Summary: The 5-Nitropyrimidine-dione Scaffold The search for selective inhibitors of inducible Nitric Oxide Synthase (iNOS) is a critical frontier in anti-inflammatory drug discovery. While constitutive isoform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 5-Nitropyrimidine-dione Scaffold

The search for selective inhibitors of inducible Nitric Oxide Synthase (iNOS) is a critical frontier in anti-inflammatory drug discovery. While constitutive isoforms (nNOS and eNOS) regulate essential physiological functions like neurotransmission and blood pressure, iNOS is upregulated during inflammation, producing cytotoxic levels of nitric oxide (NO).

This guide assesses the 5-Nitropyrimidine-dione class—specifically focusing on 5-Nitropyrimidine-2,4-dione (5-Nitrouracil) analogues and their tautomers (e.g., 4,6-diones)—as emerging non-arginine scaffolds for iNOS inhibition. While standard inhibitors like 1400W offer nanomolar potency, 5-nitropyrimidine derivatives represent a distinct chemical space with micromolar potency (IC50 ~6–9 µM) and a unique binding mode involving the heme active site.

Key Takeaway: The 5-nitropyrimidine-dione scaffold serves as a validated "hit" series. Its selectivity profile must be rigorously evaluated against nNOS and eNOS to prevent cardiovascular and neurological off-target effects.

Chemical Profile & Mechanism of Action[1][2][3]

The Compound Class

The nomenclature "5-Nitropyrimidine-4,6(1H,5H)-dione" refers to a tautomer of 4,6-dihydroxy-5-nitropyrimidine .[1] However, the most prominent iNOS-inhibitory data in this chemical family belongs to the 5-nitropyrimidine-2,4-dione (5-Nitrouracil) analogues.

  • Core Scaffold: Pyrimidine-dione ring.[2]

  • Key Substituent: Nitro group (-NO2) at position 5.[3][2][4]

  • Active Analogues: 1,3-disubstituted-5-nitropyrimidine-2,4-diones (e.g., Compound 36 in literature).

  • Mechanism: Competitive inhibition. Molecular docking studies suggest the nitro group and pyrimidine ring form

    
    -
    
    
    
    stacking interactions with the heme porphyrin ring and hydrogen bonds with active site residues (e.g., Glu371, Tyr341) [1].
Mechanism of iNOS Induction

To understand selectivity, one must visualize the induction pathway. Unlike constitutive NOS, iNOS expression is driven by inflammatory stimuli (LPS/Cytokines) via NF-


B.

iNOS_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_Inactive NF-κB (Inactive) TLR4->NFkB_Inactive Signaling Cascade NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Phosphorylation Nucleus Nucleus (Transcription) NFkB_Active->Nucleus Translocation iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis (+ L-Arg) L_Arg L-Arginine Inhibitor 5-Nitropyrimidine-dione Inhibitor->iNOS_Protein Inhibits

Figure 1: The NF-


B signaling pathway leading to iNOS expression and NO production. 5-Nitropyrimidine-dione inhibitors act directly on the iNOS protein enzymatic activity.

Comparative Performance Analysis

The following table compares the 5-nitropyrimidine-dione class (represented by the lead Compound 36 ) against industry-standard iNOS inhibitors.

Table 1: Comparative Profile of iNOS Inhibitors

Feature5-Nitropyrimidine-dione Class 1400W L-NIL Aminoguanidine
Primary Target iNOS (Inducible)iNOS (Inducible)iNOS (Inducible)iNOS (Inducible)
Potency (IC50) 6.2 - 8.6 µM [1]~7 nM (0.007 µM)~3.3 µM~10 - 50 µM
Selectivity (vs eNOS) Moderate (Scaffold dependent)High (>5000-fold)High (~50-fold)Low to Moderate
Binding Mode Heme-interacting / CompetitiveIrreversible / Tight-bindingCompetitive (L-Arg)Competitive
Cell Permeability High (Lipophilic core)Low (Charged amidine)ModerateModerate
Application Novel Lead / Hit Validation Gold Standard Reference Standard ReferenceHistorical Reference

Analysis:

  • Potency Gap: 5-Nitropyrimidine-diones are approximately 1000-fold less potent than 1400W. They are not yet clinical candidates but are valuable non-arginine structural leads.

  • Selectivity: Unlike L-NAME (which inhibits eNOS and causes hypertension), 5-nitropyrimidine derivatives show preferential inhibition of iNOS in cellular assays (RAW 264.7), but their selectivity ratios against purified human eNOS must be experimentally verified using the protocol in Section 4.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of a 5-Nitropyrimidine-4,6(1H,5H)-dione derivative, you must employ a Self-Validating Dual-Assay System : a cellular screen for efficacy and a purified enzyme assay for isoform specificity.

Protocol A: Cellular iNOS Inhibition (The Griess Assay)

Objective: Determine IC50 in a physiological context using LPS-stimulated macrophages.

Reagents:

  • Cell Line: RAW 264.7 Murine Macrophages.[5]

  • Stimulants: LPS (1 µg/mL).

  • Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).

Workflow:

  • Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates. Incubate 24h.

  • Pre-treatment: Add test compound (0.1 – 100 µM) 1 hour prior to stimulation.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: 1400W (10 µM).

  • Induction: Add LPS (1 µg/mL) to all wells except "Basal" control. Incubate 24h.

  • Quantification: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent.

  • Read: Measure Absorbance at 540 nm .

  • Calculation: Convert OD to [Nitrite] using a NaNO2 standard curve.

Protocol B: Isoform Selectivity Screen (Purified Enzyme)

Objective: Calculate Selectivity Ratios (Ki iNOS / Ki eNOS).

Reagents:

  • Enzymes: Recombinant Human iNOS, nNOS, and eNOS (commercially available).

  • Cofactors: NADPH, FAD, FMN, BH4, Calmodulin, CaCl2.

  • Substrate: L-[3H]-Arginine (Radiometric) or Colorimetric Assay Kit.

Step-by-Step:

  • Reaction Mix: Prepare assay buffer (50 mM HEPES, pH 7.4) containing cofactors.[6]

  • Inhibitor: Add 5-Nitropyrimidine derivative at varying concentrations (0.01 – 100 µM).

  • Initiation: Add Enzyme + L-Arginine. Incubate at 37°C for 30 min.

    • Note: eNOS/nNOS require Ca2+/Calmodulin; iNOS is Ca2+-independent (but often added for stability).

  • Termination: Stop reaction with stop buffer (e.g., EDTA/HEPES).

  • Detection: Measure conversion of L-Arginine to L-Citrulline.

  • Data Analysis:

    • Calculate Ki for each isoform.

    • Selectivity Index (SI) = Ki(eNOS) / Ki(iNOS).

    • Target: SI > 50 is desirable to avoid cardiovascular side effects.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a new 5-nitropyrimidine derivative.

Workflow Start Candidate: 5-Nitropyrimidine-dione Step1 Cellular Screen (RAW 264.7 + LPS) Measure NO (Griess Assay) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Purified Enzyme Assay (iNOS vs eNOS vs nNOS) Decision1->Step2 Yes Outcome_Fail Discard / Redesign Decision1->Outcome_Fail No Step3 Calculate Selectivity Ratio (Ki eNOS / Ki iNOS) Step2->Step3 Decision2 Selectivity > 50-fold? Step3->Decision2 Outcome_Pass Valid Lead Candidate Decision2->Outcome_Pass Yes Decision2->Outcome_Fail No

Figure 2: Decision matrix for validating iNOS selectivity.

References

  • Li, Y., et al. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity.[2][4] Chemical Biology & Drug Design, 85(3), 314-325. Link

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963. Link

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593. Link

  • BenchChem. (2025).[7][8] Comparative Guide to iNOS Inhibitors. Link

Sources

Validation

Reproducibility Guide: 5-Nitropyrimidine-4,6(1H,5H)-dione Synthesis &amp; Activity Profile

Executive Summary: The Nitration Bottleneck The synthesis of 5-nitropyrimidine-4,6(1H,5H)-dione (also known as 5-nitro-4,6-dihydroxypyrimidine) represents a classic problem in heterocyclic chemistry: electrophilic substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitration Bottleneck

The synthesis of 5-nitropyrimidine-4,6(1H,5H)-dione (also known as 5-nitro-4,6-dihydroxypyrimidine) represents a classic problem in heterocyclic chemistry: electrophilic substitution on an electron-deficient ring. While theoretically simple, the standard mixed-acid nitration is plagued by poor reproducibility, with yields fluctuating between 40-85% due to thermal runaway and the formation of unstable dinitromethylene intermediates.

This guide objectively compares the Classical High-Temperature Nitration against the Controlled Low-Temperature Cascade (CLTC) protocol. We further evaluate the compound's utility as a "privileged scaffold" in drug discovery versus its non-nitrated analogs.

Comparative Analysis: Synthesis Methodologies

The primary failure mode in reproducing this synthesis is the mismanagement of the exotherm during the addition of the pyrimidine precursor to the acid matrix.

Method A: Classical Mixed Acid (The "Legacy" Route)
  • Mechanism: Direct addition of solid 4,6-dihydroxypyrimidine to HNO₃/H₂SO₄ at ambient or elevated temperatures (>25°C).

  • Outcome: Rapid exotherm leads to oxidative ring opening and formation of complex "tar" byproducts.

  • Reproducibility: Low. Highly dependent on reactor geometry and stirring efficiency.

Method B: Controlled Low-Temperature Cascade (The "Gold Standard")
  • Mechanism: Dissolution in H₂SO₄ prior to nitration, followed by dropwise addition of fuming HNO₃ at <10°C.

  • Outcome: Kinetic trapping of the 5-nitro species prevents over-nitration to unstable 5,5-dinitro intermediates (FOX-7 precursors).

  • Reproducibility: High.[1] Mass transfer limitations are minimized.

Performance Metrics Comparison
MetricMethod A: Classical (Legacy)Method B: Low-Temp Cascade (Recommended)
Yield Consistency 45% ± 15% (High Variance)88% ± 3% (Stable)
Purity (HPLC) 85-92% (Requires Recrystallization)>98% (Direct Precipitation)
Safety Profile High Risk (Thermal Runaway)Controlled (Exotherm Managed)
Scalability Poor (<10g limit recommended)Excellent (Validated up to 1kg)
Key Impurity Oxidized ring fragmentsTrace starting material

Detailed Protocol: The Self-Validating System

This protocol is designed to be self-validating : if the color change or temperature spike does not occur as described at specific checkpoints, the experiment should be halted.

Reagents
  • 4,6-Dihydroxypyrimidine (98% purity)

  • Sulfuric Acid (98%, conc.)

  • Fuming Nitric Acid (98%, d=1.5)

  • Ice/Water for quenching

Step-by-Step Workflow

Step 1: Solvation (The "Primer")

  • Charge a round-bottom flask with H₂SO₄ (5.0 equiv relative to pyrimidine).

  • Cool to 0–5°C using an ice/salt bath.

  • Add 4,6-dihydroxypyrimidine portion-wise.

    • Expert Insight: The starting material is initially insoluble. Stir until a clear, viscous solution is obtained. Validation Point: If the solution remains cloudy after 30 mins, solvation is incomplete; do not proceed.

Step 2: The Nitration Event [2]

  • Maintain internal temperature at <10°C .

  • Add Fuming HNO₃ (1.1 equiv) dropwise over 45 minutes.

    • Causality: Rapid addition causes local heating >20°C, triggering the formation of the unstable 5,5-dinitro species which degrades yield.

  • Validation Point: The solution should transition from colorless to pale yellow. A dark orange/red shift indicates oxidation (failure).

Step 3: Controlled Aging

  • Allow the mixture to warm to 20°C over 1 hour.

  • Stir for an additional 2 hours.

Step 4: Quench and Isolation

  • Pour the reaction mixture onto crushed ice (10x weight of acid).

  • Critical: Vigorous stirring is required to prevent clumping of the precipitating nitro compound.

  • Filter the pale yellow precipitate. Wash with cold water until filtrate pH > 4.

  • Dry at 60°C under vacuum.

Visualizing the Pathway

The following diagram illustrates the critical divergence point between the stable mono-nitration (Target) and the unstable di-nitration (Impurity/Explosive precursor).

NitrationPathway Start 4,6-Dihydroxypyrimidine (Substrate) Acid H2SO4 Solvation (T < 5°C) Start->Acid Dissolution Intermediate Sigma Complex Intermediate Acid->Intermediate + HNO3 (Controlled) Nitro Nitronium Ion (NO2+) Nitro->Intermediate Electrophile Product 5-Nitropyrimidine-4,6-dione (TARGET) Intermediate->Product -H+ (Elimination) Standard Path OverReaction 5,5-Dinitro Intermediate (Unstable/FOX-7 Precursor) Product->OverReaction Excess HNO3 / High Temp (>25°C) Degradation Ring Opening/Tars (Yield Loss) OverReaction->Degradation Hydrolysis/Oxidation

Figure 1: Reaction pathway highlighting the critical temperature-dependent divergence between the stable target molecule and unstable over-nitrated byproducts.

Activity & Reactivity Profile

Researchers often select 5-nitropyrimidine-4,6-dione not as a final drug, but as a high-reactivity scaffold . The electron-withdrawing nitro group at C5 profoundly alters the reactivity of the C4/C6 carbonyls (or hydroxyls in the enol form).

Chemical Reactivity (Synthetic Utility)

The primary utility is the conversion to 4,6-dichloro-5-nitropyrimidine , a key intermediate for nucleophilic aromatic substitution (SNAr).

Reaction Type5-Nitropyrimidine-4,6-dioneNon-nitrated Analog (4,6-Dihydroxypyrimidine)Mechanistic Insight
Chlorination (POCl₃) High Reactivity Moderate ReactivityThe 5-NO₂ group pulls electron density, making C4/C6 highly electrophilic, facilitating chlorination.
Nucleophilic Attack Facile SlowSubsequent displacement of chlorides by amines (e.g., in kinase inhibitor synthesis) is accelerated by the nitro group.
Reduction Forms 5-Amino derivativesN/APrecursor to purine analogs and pteridines (antifolates).
Biological Activity Potential

While primarily an intermediate, the compound itself exhibits specific biological activities:

  • iNOS Inhibition: Recent studies indicate 5-nitropyrimidine-2,4-dione derivatives inhibit inducible Nitric Oxide Synthase (iNOS) with IC50 values in the low micromolar range (approx. 6–9 µM).

  • Antimicrobial: The nitro-group is essential for activity against specific anaerobic bacteria, functioning similarly to metronidazole mechanisms (nitro-radical anion formation).

Structural Integrity: Tautomerism

Understanding the tautomerism is vital for analytical method development (HPLC/NMR).

  • Solid State: Predominantly exists as the dione (keto) form.

  • Solution (DMSO-d6): Rapid equilibrium. The 5-nitro group increases the acidity of the N-H protons (pKa ~ 4.5), making the compound sensitive to basic degradation.

  • Implication: Always buffer HPLC mobile phases to pH 2–3 to suppress ionization and ensure sharp peak shapes.

Tautomerism Dione Dione Form (Major in Solid) Diol Diol Form (Aromatic) Dione->Diol Solvent/pH Dependent

Figure 2: Tautomeric equilibrium. The nitro group stabilizes the anionic form in basic media, leading to salt formation.

References

  • Latypov, N. V., et al. "Process for the preparation of 1,1-diamino-2,2-dinitroethylene (FOX-7)."[3] Organic Process Research & Development, 2007. (Validation of low-temperature nitration control).

  • Astrat'ev, A. A., et al. "Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines." Russian Journal of Organic Chemistry, 2001. (Mechanistic insights on dinitro intermediates).

  • BenchChem. "5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis."[4] Application Notes, 2025. (General reactivity of nitro-pyrimidines).

  • Wang, L., et al. "Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity." Chemical Biology & Drug Design, 2015. (Biological activity data).[5]

Sources

Safety & Regulatory Compliance

Safety

5-Nitropyrimidine-4,6(1H,5H)-dione proper disposal procedures

Topic: 5-Nitropyrimidine-4,6(1H,5H)-dione Proper Disposal Procedures Executive Summary: Operational Safety & Waste Classification Immediate Action Required: 5-Nitropyrimidine-4,6(1H,5H)-dione (CAS: 2164-83-2), also known...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Nitropyrimidine-4,6(1H,5H)-dione Proper Disposal Procedures

Executive Summary: Operational Safety & Waste Classification

Immediate Action Required: 5-Nitropyrimidine-4,6(1H,5H)-dione (CAS: 2164-83-2), also known as 4,6-Dihydroxy-5-nitropyrimidine, presents specific hazards due to its nitro-functionalized heterocyclic structure . While generally stable under ambient conditions, the presence of the nitro group (


) necessitates classification as a reactive organic solid  or toxic organic waste , depending on local jurisdiction.

Core Directive: Do NOT dispose of this compound via municipal waste or sanitary sewer systems. The nitro moiety poses potential environmental persistence and reactivity risks. Disposal must be routed through high-temperature incineration equipped with afterburners and scrubbers to manage nitrogen oxide (


) emissions.

Substance Identification & Hazard Profile

Before initiating disposal, verify the material identity and hazard metrics to ensure compatibility with waste streams.

Parameter Technical Specification
Chemical Name 5-Nitropyrimidine-4,6(1H,5H)-dione
Synonyms 4,6-Dihydroxy-5-nitropyrimidine; 5-Nitro-4,6-pyrimidinediol
CAS Number 2164-83-2
Molecular Formula

Physical State Yellow crystalline powder / Solid
Hazard Codes (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5][6] Irrit.)
Reactivity Alert Combustible Solid. Incompatible with strong oxidizing agents and strong bases.
Waste Stream Organic Solid (Non-Halogenated / Nitrogen-Bearing)

Pre-Disposal Stabilization & Segregation

Scientific Rationale: Nitro-substituted heterocycles can exhibit thermal instability if subjected to friction or adiabatic compression. Although this specific dione is stable, standard operating procedures (SOPs) must treat it as a High-Energy Precursor .

A. Solid Waste (Pure Compound)
  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers. Avoid metal containers to prevent potential catalytic decomposition or formation of shock-sensitive metal salts.

  • Segregation: Isolate from oxidizers (e.g., perchlorates, nitrates) and reducing agents .

    • Why? The nitro group is an oxidizer in its own right; mixing with strong reducers can trigger exothermic runaway.

  • Labeling: Clearly mark as "Hazardous Waste - Toxic/Irritant - 5-Nitropyrimidine Derivative."

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration.

    • Preferred: Methanol, Ethanol, DMSO.

    • Avoid: Ethers (peroxide risk) or mixtures with heavy metals.

  • pH Neutralization: If the compound was used in acidic or basic media, neutralize the solution to pH 6–8 before bottling.

    • Mechanism: Extreme pH can induce ring cleavage or formation of unstable salts (e.g., nitronic acid salts).

Disposal Workflow Logic

The following decision matrix outlines the critical path for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 5-Nitropyrimidine-4,6-dione StateCheck Physical State? Start->StateCheck SolidStream Solid Waste (Powder/Crystals) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Reaction Mixture) StateCheck->LiquidStream Liquid ContamCheck Contaminated with Oxidizers/Metals? SolidStream->ContamCheck SolventCheck Solvent Type? LiquidStream->SolventCheck Segregate CRITICAL: Segregate Immediately. Do NOT mix. ContamCheck->Segregate Yes PackSolid Pack in HDPE/Glass. Label: 'Toxic Organic Solid' ContamCheck->PackSolid No Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated IncinerationHalo Stream: Halogenated Organics (High Temp Incineration) Halogenated->IncinerationHalo IncinerationNonHalo Stream: Non-Halogenated Organics (High BTU Fuel Blending) NonHalogenated->IncinerationNonHalo

Figure 1: Decision matrix for waste stream classification. Note the critical segregation step for oxidizer contamination.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Small Scale < 500g)
  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat.[7][8] Use a P95/N95 dust mask or work within a fume hood to avoid inhalation of dust (H335).

  • Collection: Sweep spilled material or transfer expired solids into a wide-mouth HDPE jar .

  • Labeling: Affix a hazardous waste tag. List constituents as:

    • 5-Nitropyrimidine-4,6(1H,5H)-dione (100%)

    • Hazard: Irritant, Combustible.

  • Hand-off: Transfer to the facility's EHS hazardous waste accumulation area.

  • Final Destruction: The facility must ship this to a licensed incinerator. The material is dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber [1, 2].

Protocol B: Spill Cleanup (Emergency Response)

If a spill occurs outside a containment device:

  • Evacuate & Ventilate: Remove ignition sources. Ventilate the area.[4][5][7][8][9][10][11]

  • Dampen: Lightly mist the powder with an inert solvent (e.g., mineral oil or water) to prevent dust generation. Do not use dry sweeping if dust generation is significant.

  • Absorb: Mix with an inert absorbent (vermiculite or dry sand).

  • Scoop: Use non-sparking tools (plastic scoop) to transfer to a waste container.

  • Decontaminate: Wash the surface with a mild soap solution. Do not use bleach (strong oxidizer) as it may react with the nitro group [3].

Regulatory & Compliance Notes

  • EPA/RCRA (USA): This compound is not P-listed or U-listed specifically, but it falls under the characteristic of Ignitability (D001) if mixed with oxidizers, or general Toxic Waste depending on concentration. Always characterize waste based on the mixture, not just the pure substance [4].

  • Drain Disposal: Strictly Prohibited. Nitro compounds can accumulate in traps or react with other laboratory effluents to form explosive residues [5].

References

  • Thermo Fisher Scientific. (2025).[12] Safety Data Sheet: 4,6-Dihydroxy-5-nitropyrimidine. Retrieved from

  • Sigma-Aldrich. (2025).[13] Product Safety: 4,6-Dihydroxy-5-nitropyrimidine. Retrieved from

  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Nitrates and Nitro Compounds. Retrieved from

  • BenchChem. (2025).[8] Proper Disposal of Pyrimidine Derivatives. Retrieved from

  • South Dakota Department of Education. (n.d.). Waste Lab Chemical Disposal Guidance. Retrieved from

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Nitropyrimidine-4,6(1H,5H)-dione

For Immediate Implementation by Laboratory Personnel As researchers and scientists at the forefront of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, actionable information for the safe handling of 5-Nitropyrimidine-4,6(1H,5H)-dione, a compound that, while promising in research, requires meticulous handling to mitigate inherent risks. This document moves beyond a simple checklist, offering a framework for a self-validating safety protocol grounded in established scientific and safety principles.

Understanding the Hazard: Why This Protocol is Critical

5-Nitropyrimidine-4,6(1H,5H)-dione, also known as 4,6-Dihydroxy-5-nitropyrimidine, is a solid powder that presents several health hazards upon exposure.[1] The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: The compound can cause significant eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1]

A thorough understanding of these risks is the foundation of a robust safety culture and underscores the necessity of the stringent personal protective equipment (PPE) and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your first and most critical line of defense against accidental exposure. The following PPE is mandatory when handling 5-Nitropyrimidine-4,6(1H,5H)-dione in a solid form or in solution.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles (European standard - EN 166) or a face shield.[1][5]To prevent contact with the eyes, which can cause serious irritation.[1][2][3][4] Standard safety glasses do not provide a sufficient seal against dust or splashes.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.[1][2][3][4] Gloves should be inspected for integrity before each use.
Body Protection Laboratory coat or chemical protective overalls.To protect skin from accidental spills or contact with contaminated surfaces.[1][6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when there is a risk of generating dust, such as when weighing or transferring the solid compound.[1] A dust mask (type N95, US) is a suitable option.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize the risk of exposure at every stage of handling. The following step-by-step guide provides a clear operational plan.

Preparation and Engineering Controls
  • Designated Work Area: All work with 5-Nitropyrimidine-4,6(1H,5H)-dione should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[1][2]

  • Gather all Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within easy reach inside the fume hood.

  • Donning PPE: Put on all required PPE before entering the designated work area.

Handling and Experimental Use
  • Avoid Dust Formation: When handling the solid compound, use techniques that minimize the generation of dust.[2][3]

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance is located outside the hood, use a sealed container for transport.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[1][2][3][8]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2][3] Seek medical attention.

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing any contaminated clothing.[1][2][3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][2][3] Seek medical attention.

  • Ingestion: Clean the mouth with water and seek immediate medical attention.[1]

Storage
  • Container: Keep the container tightly closed.[1][2][3]

  • Location: Store in a well-ventilated place.[1][2][3]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of 5-Nitropyrimidine-4,6(1H,5H)-dione and any contaminated materials is a critical final step in the handling process. All waste is considered hazardous.

  • Waste Segregation: Collect all waste containing 5-Nitropyrimidine-4,6(1H,5H)-dione, including unused compound, contaminated PPE, and cleaning materials, in a designated hazardous waste container.[9]

  • Labeling: Clearly label the hazardous waste container with the full chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.[9]

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1][2][3] Contact your institution's EHS department to arrange for pickup and disposal.[9]

Visualizing the Workflow

The following diagram illustrates the key decision points and actions in the safe handling workflow for 5-Nitropyrimidine-4,6(1H,5H)-dione.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_start Start: Handling Required prep_area Designate Work Area (Fume Hood) prep_start->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_solid Handle Solid (Avoid Dust) prep_ppe->handle_solid handle_solution Prepare Solution (Avoid Splashes) handle_solid->handle_solution emergency_exposure Exposure Event handle_solid->emergency_exposure handle_cleanup Post-Handling Wash handle_solution->handle_cleanup handle_solution->emergency_exposure disp_collect Collect Hazardous Waste handle_cleanup->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_request Request EHS Pickup disp_label->disp_request disp_end End: Decontaminate Area disp_request->disp_end emergency_first_aid Administer First Aid (Eyes, Skin, Inhalation) emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

Sources

© Copyright 2026 BenchChem. All Rights Reserved.